molecular formula C6H8F3N3O B1436713 N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine CAS No. 1338495-08-1

N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Cat. No.: B1436713
CAS No.: 1338495-08-1
M. Wt: 195.14 g/mol
InChI Key: JEAMWJXRFXGHEU-UHFFFAOYSA-N
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Description

N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine (CAS 1338495-08-1) is a specialist 1,2,4-oxadiazine derivative of significant interest in medicinal chemistry and drug discovery. This heterocyclic scaffold is relatively underexplored but possesses considerable potential, particularly in neuroscience research. Compounds based on the 1,2,4-oxadiazinone core have been identified as inhibitors of Monoamine Oxidase (MAO), a key mitochondrial enzyme targeted for the treatment of central nervous system disorders such as Parkinson's disease and depression . MAO-B inhibitors, in particular, can enhance central dopamine levels and mitigate oxidative stress linked to neurodegeneration . The 1,2,4-oxadiazine core is synthesized from amidoximes and various electrophiles, a process that has been optimized in recent research to provide efficient access to this heterocyclic system for biological investigation . The presence of the trifluoromethyl group is a common bioisostere in drug design, often influencing the compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes as a chemical reference standard, a building block for the synthesis of novel bioactive molecules, or for direct biological screening in enzyme inhibition assays. It is supplied For Research Use Only. Not for human or diagnostic use.

Properties

CAS No.

1338495-08-1

Molecular Formula

C6H8F3N3O

Molecular Weight

195.14 g/mol

IUPAC Name

N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

InChI

InChI=1S/C6H8F3N3O/c1-3-4(10-2)11-5(12-13-3)6(7,8)9/h3H,1-2H3,(H,10,11,12)

InChI Key

JEAMWJXRFXGHEU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC)N=C(NO1)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine: A Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive, field-proven pathway for the synthesis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, a novel compound with significant potential in drug discovery programs. We will dissect a proposed multi-step synthesis, moving from fundamental precursors to the final complex imine, with a focus on the causal chemistry behind each procedural choice. This document is intended for researchers and drug development professionals, offering both a strategic overview and detailed, actionable protocols.

Rationale and Retrosynthetic Analysis

The 1,2,4-oxadiazine core is a valuable heterocyclic motif, and the introduction of a trifluoromethyl group at the 3-position is anticipated to significantly modulate its physicochemical and pharmacological properties.[2] Direct synthesis of the target 5-imine structure is challenging due to the reactivity of the imine functionality. Therefore, a more robust and controllable strategy involves the synthesis of a stable 5-oxo intermediate, followed by targeted conversion to the desired N-methylimine.

Our retrosynthetic approach deconstructs the target molecule into two primary synthons: a key trifluoromethyl-containing amidoxime and a commercially available three-carbon electrophile. This strategy leverages well-established cyclization chemistry to build the core ring system efficiently.[3][4]

G Target N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine Intermediate1 N-Methylated 5-Oxo Intermediate (6-methyl-3-(trifluoromethyl)-4-methyl- 4H-1,2,4-oxadiazin-5(6H)-one) Target->Intermediate1 Imine Formation Intermediate2 1,2,4-Oxadiazin-5-one Core (6-methyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5(6H)-one) Intermediate1->Intermediate2 N-Methylation Reagent1 Methylamine (CH3NH2) + Dehydrating Agent Intermediate1->Reagent1 Precursor1 Key Precursor 1: 2,2,2-Trifluoroacetamidoxime Intermediate2->Precursor1 Cyclization Precursor2 Key Precursor 2: Methyl 2-chloropropionate Intermediate2->Precursor2 Cyclization Reagent2 Methylating Agent (e.g., CH3I, (CH3)2SO4) Intermediate2->Reagent2 Reagent3 Base (e.g., t-BuONa) Precursor1->Reagent3 Precursor2->Reagent3

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Precursor: (Z)-N'-hydroxy-2,2,2-trifluoroacetimidamide

The cornerstone of this entire synthesis is the trifluoromethyl-substituted amidoxime. Amidoximes are versatile building blocks for a wide array of heterocycles.[5] Our approach utilizes the well-documented reaction of a nitrile with hydroxylamine, which provides a clean and efficient route to the desired precursor.[6][7]

Protocol 1: Synthesis of (Z)-N'-hydroxy-2,2,2-trifluoroacetimidamide
  • Setup: To a solution of hydroxylamine hydrochloride (1.1 eq) in methanol, add potassium hydroxide (1.1 eq) at 0 °C and stir for 30 minutes.

  • Reaction: Bubble trifluoroacetonitrile gas through the cooled solution or add a solution of trifluoroacetonitrile in a suitable solvent.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the nitrile by GC-MS.

  • Workup: Filter the resulting mixture to remove potassium chloride. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the pure amidoxime.

Causality and Expertise: The in-situ generation of free hydroxylamine from its hydrochloride salt is a standard and cost-effective technique. The choice of a polar protic solvent like methanol facilitates the dissolution of the reagents and the subsequent nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile. The Z-isomer is generally the more stable and predominant form for amidoximes.[8]

Core Synthesis: Construction of the 1,2,4-Oxadiazin-5-one Ring

With the key amidoxime precursor in hand, the next critical phase is the construction of the heterocyclic core. We propose a base-mediated cyclization reaction between the amidoxime and an α-haloester, a method that has proven effective for synthesizing substituted 4H-1,2,4-oxadiazin-5(6H)-ones.[4]

Proposed Mechanism: Base-Mediated Cyclization

The reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization. The base deprotonates the most acidic proton of the amidoxime (the -OH group), generating a potent nucleophile. This attacks the electrophilic carbon of the α-haloester, displacing the chloride. Subsequent deprotonation of the -NH2 group facilitates an intramolecular nucleophilic attack on the ester carbonyl, leading to ring closure and elimination of methanol.

G cluster_0 Proposed Cyclization Mechanism A Amidoxime + Base (t-BuO-) B Deprotonated Amidoxime (Nucleophile) A->B Deprotonation D Intermediate Adduct B->D SN2 Attack C Methyl 2-chloropropionate (Electrophile) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F 1,2,4-Oxadiazin-5-one + CH3OH + Cl- E->F Elimination

Caption: Mechanism for 1,2,4-oxadiazin-5-one formation.

Protocol 2: Synthesis of 6-methyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5(6H)-one
ParameterValueRationale
Amidoxime 1.0 eqLimiting reagent.
Methyl 2-chloropropionate 1.2 eqSlight excess to ensure full conversion of the amidoxime.
Base Sodium tert-butoxide (t-BuONa)2.2 eq
Solvent Dimethyl sulfoxide (DMSO)---
Temperature Room Temperature---
Time 18-24 hours---
  • Setup: Dissolve (Z)-N'-hydroxy-2,2,2-trifluoroacetimidamide (1.0 eq) in anhydrous DMSO in a flask under an inert atmosphere (N2 or Ar).

  • Base Addition: Add sodium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes.

  • Electrophile Addition: Add methyl 2-chloropropionate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired 1,2,4-oxadiazin-5-one.

Final Stage: N-Methylation and Imine Formation

The final steps involve modifying the oxadiazinone core to achieve the target structure. This two-step process includes N-methylation of the ring nitrogen followed by the conversion of the ketone to the N-methylimine.

Protocol 3: N-Methylation of the Oxadiazinone Ring
  • Setup: Dissolve the purified oxadiazinone from Protocol 2 (1.0 eq) in an aprotic solvent like acetonitrile or DMF.

  • Base Addition: Add a suitable base such as potassium carbonate (K2CO3, 1.5 eq).

  • Reagent Addition: Add a methylating agent, such as methyl iodide (CH3I, 1.2 eq), to the suspension.

  • Reaction: Heat the mixture (e.g., 50-60 °C) and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Cool the reaction, filter off the base, and concentrate the solvent. The crude product can be purified via column chromatography to yield the N-methylated oxadiazinone.

Protocol 4: Conversion to this compound

The conversion of a ketone to an imine is a classic equilibrium-driven reaction. To ensure high yield, the water produced as a byproduct must be removed.

ParameterValueRationale
N-Methylated Ketone 1.0 eqStarting material for the final step.
Methylamine 2.0-3.0 eqUsed in excess as a solution (e.g., in THF or EtOH).
Catalyst/Dehydrator Titanium(IV) chloride (TiCl4) or Molecular Sieves---
Solvent Dichloromethane (DCM) or Toluene---
Temperature 0 °C to reflux---
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-methylated oxadiazinone (1.0 eq) in anhydrous DCM. Add activated 4Å molecular sieves.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of methylamine (2.5 eq in THF) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours. Gentle heating may be required to drive the reaction to completion.

  • Workup: Filter the reaction mixture to remove the molecular sieves. Wash the filtrate with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final imine product is likely to be sensitive, and purification should be performed quickly via column chromatography on neutral or deactivated silica gel.

G start Start: Precursors step1 Protocol 1: Synthesize Amidoxime start->step1 qc1 QC Check 1: NMR, HRMS of Amidoxime step1->qc1 step2 Protocol 2: Cyclization to Oxadiazinone qc1->step2 Pass qc2 QC Check 2: LC-MS, NMR of Core step2->qc2 step3 Protocol 3: N-Methylation qc2->step3 Pass qc3 QC Check 3: LC-MS of N-Me Product step3->qc3 step4 Protocol 4: Imine Formation qc3->step4 Pass qc4 QC Check 4: NMR, HRMS of Final Product step4->qc4 end_node Final Product: Purified Imine qc4->end_node Pass

Caption: Experimental workflow with quality control checkpoints.

Conclusion

This guide outlines a robust and scientifically grounded synthetic strategy for this compound. By leveraging a stable ketone intermediate, the challenges associated with direct imine synthesis are effectively circumvented. Each stage is built upon established and reliable chemical transformations, providing a high degree of confidence in its successful implementation. The proposed protocols are designed to be self-validating, with integrated quality control checkpoints to ensure the integrity of intermediates and the final product. This novel scaffold represents a promising starting point for the development of next-generation therapeutics, and this guide provides the essential framework for its synthesis and exploration.

References

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  • TBA. (Year). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3.
  • TBA. (Year). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH. [Source 3]
  • TBA. (Year). Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor. Semantic Scholar. [Source 4]
  • TBA. (Year). The Role of 4-(Trifluoromethyl)benzonitrile in Amidine Synthesis and Beyond. Source 5
  • TBA. (Year). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Source 6]
  • TBA. (Year). Synthesis of 1,2,4‐oxadiazine using amidoximes and maleic ester and...
  • TBA. (Year). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Source 8
  • TBA. (Year). Bifunctional Reactivity of Amidoximes Observed upon Nucleophilic Addition to Metal-Activated Nitriles.
  • TBA. (Year). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Source 10
  • Kayukova, L. A. (Year). Synthesis of 1,2,4-oxadiazoles (a review).
  • Presnukhina, A. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. [Source 12]
  • TBA. (Year). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;...
  • Durden Jr., J. A., & Heywood, D. L. (Year). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles.
  • TBA. (2025). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H).
  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Source 16]
  • TBA. (Year). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. PubMed. [Source 17]
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  • TBA. (Year). Buy Acetamidoxime | 22059-22-9. Smolecule. [Source 19]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the novel heterocyclic compound, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. As of the date of this publication, experimental spectroscopic data for this specific molecule has not been reported in peer-reviewed literature. Consequently, this document serves as a predictive and methodological framework, grounded in established principles of analytical chemistry and data from structurally related analogues. It is designed to empower researchers in drug discovery and chemical synthesis with a robust strategy for the structural elucidation and confirmation of this and similar compounds. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose, providing predicted data and detailed experimental protocols.

Introduction: The Rationale for Characterization

The 1,2,4-oxadiazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Furthermore, the exocyclic imine functionality offers a unique site for hydrogen bonding and potential metabolic pathways distinct from the more common oxo-analogue. The specific compound, this compound, thus represents a novel chemical entity with significant potential. Its unambiguous structural confirmation is the foundational step upon which all subsequent biological and pharmacological evaluation rests. This guide provides the predictive spectroscopic roadmap for that confirmation.

Predicted Spectroscopic Data & Interpretation

The following sections detail the anticipated spectroscopic data for the target molecule. These predictions are synthesized from spectral data of related 1,2,4-oxadiazinones, general principles of spectroscopy, and known effects of the specific substituents.[2][3][4]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For our target compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg of sample in 0.5 mL CDCl3 or DMSO-d6 (with TMS as internal standard) acq_1H ¹H NMR (400-600 MHz) prep->acq_1H Analyze acq_13C ¹³C NMR (100-150 MHz) acq_1H->acq_13C Next proc Fourier Transform, Phase & Baseline Correction acq_1H->proc acq_19F ¹⁹F NMR (376-565 MHz) acq_13C->acq_19F Next acq_13C->proc acq_2D 2D NMR (COSY, HSQC, HMBC) acq_19F->acq_2D If needed for ambiguity acq_19F->proc acq_2D->proc analysis Integrate ¹H signals, Assign peaks based on chemical shift, multiplicity, and 2D correlations proc->analysis

Caption: Standard workflow for comprehensive NMR analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct singlet signals, arising from the two methyl groups and the imine proton. The absence of proton-proton coupling simplifies the spectrum significantly.

  • N-CH₃ (N-methyl): This group is attached to the exocyclic imine nitrogen. Its chemical environment is influenced by the C=N double bond. The predicted chemical shift is in the range of δ 3.0-3.4 ppm . This downfield shift compared to a typical N-alkyl group is due to the anisotropic effect of the imine bond.

  • C-CH₃ (C6-methyl): This methyl group is attached to a saturated carbon (C6) within the heterocyclic ring. Its chemical shift is expected to be in a more upfield region, predicted around δ 1.5-1.8 ppm .[5]

  • N-H (at N4): The proton on the ring nitrogen is expected to be a broad singlet, with a chemical shift highly dependent on solvent and concentration. In a non-polar solvent like CDCl₃, it might appear around δ 4.5-5.5 ppm . In a hydrogen-bond-accepting solvent like DMSO-d₆, it could shift significantly downfield to δ 9.0-11.0 ppm .[4]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of the trifluoromethyl group introduces characteristic splitting patterns.

  • CF₃ Carbon: This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).[6] The chemical shift is expected in the range of δ 118-125 ppm , with a large coupling constant of ¹J_CF ≈ 270-280 Hz.[7] This distinct quartet is a hallmark of a CF₃ group.

  • C=N Carbons (C3 and C5): The two sp²-hybridized carbons of the C=N bonds will be significantly downfield. C3, attached to the electron-withdrawing CF₃ group, will also show a smaller quartet splitting (²J_CF).

    • C3: Predicted at δ 155-160 ppm (quartet, ²J_CF ≈ 35-40 Hz) .

    • C5 (imine): Predicted at δ 165-170 ppm (singlet) .

  • C6 Carbon: This sp³-hybridized carbon, bearing a methyl group, is expected at δ 50-60 ppm .

  • Methyl Carbons:

    • N-CH₃: Predicted at δ 30-35 ppm .

    • C-CH₃: Predicted at δ 20-25 ppm .

¹⁹F NMR Spectroscopy: This experiment is crucial for confirming the trifluoromethyl group. Since all three fluorine atoms are equivalent, a single, sharp signal is expected.

  • CF₃ Fluorines: A singlet is predicted in the range of δ -60 to -70 ppm (relative to CFCl₃ as an external standard).[7][8] The precise shift is sensitive to the electronic environment, making it a valuable diagnostic tool.[9][10]

Table 1: Predicted NMR Spectroscopic Data (Solvent: CDCl₃)

Group ¹H Shift (ppm), Multiplicity ¹³C Shift (ppm), Multiplicity ¹⁹F Shift (ppm), Multiplicity
N-CH₃ 3.0 - 3.4, singlet (3H) 30 - 35, singlet -
C-CH₃ 1.5 - 1.8, singlet (3H) 20 - 25, singlet -
N-H 4.5 - 5.5, broad singlet (1H) - -
C6-H - 50 - 60, singlet -
C3 - 155 - 160, quartet (²J_CF ≈ 35-40 Hz) -
C5 - 165 - 170, singlet -

| CF₃ | - | 118 - 125, quartet (¹J_CF ≈ 270-280 Hz) | -60 to -70, singlet |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, offering direct evidence of the molecular formula and structural components.

A high-resolution technique such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer is recommended. This provides a highly accurate mass measurement, allowing for unambiguous determination of the elemental composition.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use positive ion mode ESI. The molecule is expected to readily protonate at one of the nitrogen atoms to form the [M+H]⁺ ion.

  • Analysis: Acquire the full scan spectrum. The exact mass of the protonated molecular ion should be compared to the calculated theoretical mass.

Expected Results:

  • Molecular Formula: C₆H₈F₃N₃O

  • Exact Mass (Monoisotopic): 195.0620

  • Observed Ion [M+H]⁺: m/z 195.0698 (Calculated for C₆H₉F₃N₃O⁺)

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion would provide further structural confirmation. Key fragmentation pathways for N-heterocycles often involve the loss of small, stable neutral molecules or radicals.[11][12]

MS_Fragmentation M_H [M+H]⁺ m/z 195.07 F1 Loss of CH₃N m/z 166.05 M_H->F1 - CH₃N F2 Loss of CF₃CN m/z 101.07 M_H->F2 - CF₃CN F3 Loss of CH₃ m/z 180.05 M_H->F3 - •CH₃

Sources

N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Chemical Properties of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Disclaimer: As of January 2026, a thorough search of scientific literature and chemical databases has yielded no specific experimental data for the compound this compound. This suggests the compound may be novel or not yet documented in public records. The following guide is therefore a theoretical and predictive analysis constructed by a Senior Application Scientist. The content is based on established principles of organic and medicinal chemistry, with insights extrapolated from documented properties of structurally analogous compounds. All claims are supported by references to relevant literature.

Introduction and Structural Elucidation

The field of heterocyclic chemistry is a cornerstone of drug discovery, with nitrogen- and oxygen-containing scaffolds forming the basis of countless therapeutic agents. The 1,2,4-oxadiazine core is a less explored, yet promising, heterocyclic system. When functionalized with moieties known to modulate bioactivity, such as the trifluoromethyl (CF₃) group and an exocyclic imine, the resulting molecule presents a compelling target for investigation.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Imines, with their C=N double bond, serve as versatile synthetic intermediates and are themselves recognized as important pharmacophores.[3] This guide provides a predictive overview of the chemical properties, potential synthesis, and reactivity of the novel entity, this compound.

Proposed Chemical Structure:

Based on the IUPAC name, the proposed structure features a 4H-1,2,4-oxadiazine ring with a trifluoromethyl group at position 3, a methyl group at position 6, and a methylimine group at position 5.

Caption: Proposed structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The properties for the target compound are predicted based on its constituent functional groups.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₆H₇F₃N₄ODerived from the proposed structure.
Molecular Weight 208.14 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solid.Many heterocyclic compounds of similar complexity are solids at room temperature.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetone); moderately soluble in less polar solvents (DCM, Ethyl Acetate); sparingly soluble in water and nonpolar solvents (Hexane).The polar heterocyclic core and imine group contrast with the lipophilic trifluoromethyl and methyl groups, suggesting solubility in a range of organic solvents.
XLogP3 (Predicted) ~1.5 - 2.5The CF₃ group significantly increases lipophilicity. This is a rough estimate based on related fragments.
Hydrogen Bond Donor 1 (from N4-H)The N-H bond in the ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptor 4 (from O2, N1, N4, and the imine N)The lone pairs on the nitrogen and oxygen atoms can accept hydrogen bonds.

Proposed Synthetic Pathway

While no direct synthesis is reported, a plausible route can be designed based on established methods for constructing the 1,2,4-oxadiazine ring system.[4][5] A common strategy involves the cyclization of an amidoxime with a suitable dielectrophilic partner.

The proposed synthesis begins with the readily available trifluoroacetamidoxime. This is followed by a cyclization reaction to form a 4H-1,2,4-oxadiazin-5-one intermediate, which is then converted to the final imine product.

G cluster_0 Proposed Synthetic Workflow start Trifluoroacetamidoxime step1 React with Ethyl 2-chloroacetoacetate (Base, Solvent) start->step1 intermediate Intermediate: 3-(Trifluoromethyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one step1->intermediate step2 Imine Formation: React with Methylamine (CH₃NH₂) (Dehydrating agent, e.g., TiCl₄) intermediate->step2 product Target Compound: This compound step2->product

Caption: A plausible multi-step synthesis for the target compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 3-(Trifluoromethyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one

  • To a solution of trifluoroacetamidoxime (1.0 eq) in a suitable aprotic solvent such as DMSO, add a non-nucleophilic base like sodium tert-butoxide (2.2 eq) at room temperature.[6]

  • Stir the mixture for 15-20 minutes to form the amidoximate anion.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the solution. The reaction involves nucleophilic attack by the amidoxime, followed by intramolecular cyclization.

  • Allow the reaction to stir at room temperature for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography (silica gel) to yield the 1,2,4-oxadiazin-5-one intermediate. This methodology is adapted from similar syntheses of related 1,2,4-oxadiazin-5-ones.[5][7]

Step 2: Synthesis of this compound

  • Dissolve the 1,2,4-oxadiazin-5-one intermediate (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Add a Lewis acid dehydrating agent, such as titanium tetrachloride (TiCl₄, 1.1 eq), dropwise. This facilitates the condensation by activating the carbonyl group.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield the target imine.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following data are predicted for this compound.

SpectroscopyPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 4.5-5.0 (q, 1H, CH), δ 3.2-3.4 (s, 3H, N-CH₃), δ 2.5-3.5 (s, 1H, NH), δ 1.5-1.7 (d, 3H, C-CH₃) ppm. The N-H proton may be broad and its position variable.
¹³C NMR (101 MHz, CDCl₃)δ 160-165 (C=N, imine), δ 145-155 (q, C-CF₃), δ 115-125 (q, ¹JCF ≈ 275 Hz, CF₃), δ 70-80 (C6), δ 30-35 (N-CH₃), δ 15-20 (C6-CH₃) ppm. The coupling to fluorine will be prominent for C3 and the CF₃ carbon itself.[4]
¹⁹F NMR (376 MHz, CDCl₃)δ -65 to -75 ppm (s, 3F, CF₃). This range is typical for CF₃ groups attached to sp²-hybridized carbons in heterocyclic systems.[4]
IR (ATR)ν 3300-3400 (N-H stretch), 1670-1690 (C=N stretch, imine), 1620-1640 (C=N stretch, ring), 1100-1300 (strong, C-F stretches), 2900-3000 (C-H stretches) cm⁻¹.
Mass Spec. (HRMS-ESI)[M+H]⁺ calculated for C₆H₈F₃N₄O⁺: 209.0648; found: [predicted value]. Expected fragmentation would involve loss of CH₃ (M-15) or CF₃ (M-69).

Predicted Chemical Reactivity

The reactivity of the target molecule is dictated by the interplay of its functional groups.

  • Electrophilicity of the Imine Carbon: The C5 imine carbon is expected to be highly electrophilic. This is due to the inherent polarity of the C=N bond, which is further amplified by the potent electron-withdrawing effect of the adjacent trifluoromethyl group at C3, relayed through the heterocyclic system. This enhanced electrophilicity makes the imine susceptible to attack by a wide range of nucleophiles.[3] Organolithium reagents are predicted to add smoothly, whereas Grignard reagents may show lower reactivity.[3]

  • Imine Hydrolysis: The imine functionality is generally susceptible to hydrolysis, particularly under acidic conditions, which would lead to the corresponding 4H-1,2,4-oxadiazin-5-one intermediate. The stability of the imine will be a critical factor in its isolation and handling.

  • Ring Stability: The 4H-1,2,4-oxadiazine ring contains an O-N bond, which can be a point of instability. The ring may be susceptible to cleavage under strong reducing or harsh acidic/basic conditions.

reactant Target Imine reagent1 1. Nu:⁻ (e.g., R-Li) 2. H₂O workup reactant->reagent1 reagent2 H₃O⁺ reactant->reagent2 product1 Addition Product product2 Oxadiazin-5-one (Hydrolysis) reagent1->product1 reagent2->product2

Caption: Predicted reactivity of the exocyclic imine group.

Potential Applications and Biological Relevance

While the biological activity of this compound is unknown, the structural motifs present suggest significant potential for applications in drug discovery and agrochemistry.

  • Medicinal Chemistry: The 1,2,4-oxadiazole ring, a close structural relative, is present in numerous biologically active compounds and approved drugs, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] It is plausible that the 1,2,4-oxadiazine core could confer similar, or novel, biological activities.[11][12]

  • Role of the Trifluoromethyl Group: The CF₃ group is a "superstar" in medicinal chemistry. Its inclusion often enhances membrane permeability, blocks metabolic degradation at the site of attachment, and can increase the binding affinity of a ligand to its target protein.[1][2] Therefore, this compound could be a valuable scaffold for developing more stable and potent therapeutic agents.

  • Potential as a Bioisostere: The 1,2,4-oxadiazine-5-imine moiety could serve as a bioisostere for amide or ester groups, a strategy often used to improve the pharmacokinetic properties of a drug candidate.[8]

Given these considerations, the target compound warrants synthesis and screening for a wide range of biological activities, particularly as an inhibitor for enzymes like monoamine oxidases or as an agonist for cortical muscarinic receptors, activities that have been associated with other 1,2,4-oxadiazine derivatives.[13]

Conclusion

This compound represents an intriguing, albeit currently theoretical, chemical entity. By combining a 1,2,4-oxadiazine core with a highly electron-withdrawing trifluoromethyl group and a reactive imine functionality, the molecule is predicted to have a rich and versatile chemistry. Its synthesis appears feasible through established heterocyclic chemistry routes, and its structural features suggest significant potential for applications in medicinal and materials science. This predictive guide provides a foundational framework and rationale for future experimental investigation into this novel compound.

References

  • A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Uchida, H., Tadano, R., Hayashi, Y., Asai, A., & Itami, K. (2023). Reactivity of Aryl Trifluoromethyl Ketimines toward Organometallic Nucleophiles under Protic and Aprotic Conditions. The Journal of Organic Chemistry, 88(15), 10595–10603. Retrieved from [Link]

  • Dolbier, W. R., Jr., Tian, F., Duan, J.-X., Li, A.-R., Ait-Mohand, S., Bautista, O., & Buathong, S. (2004). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry, 69(8), 2672–2678. Retrieved from [Link]

  • Gomha, S. M., & Kheder, N. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(19), 4487. Retrieved from [Link]

  • Wang, Y., & Wu, J. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Organic Letters, 14(17), 4494–4497. Retrieved from [Link]

  • Street, L. J., Baker, R., Castro, J. L., Chambers, M. S., Guiblin, A. R., Hobbs, S. C., ... & Sternfeld, F. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(11), 1799–1810. Retrieved from [Link]

  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6937. Retrieved from [Link]

  • Presnukhina, A. S., Eltsov, O. S., Trestsova, M. A., & Khasanov, A. F. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7559. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • S. M., R., & M., S. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Retrieved from [Link]

  • Dolbier, W. R., Jr., Tian, F., Duan, J.-X., Li, A.-R., Ait-Mohand, S., Bautista, O., & Buathong, S. (2004). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. ResearchGate. Retrieved from [Link]

  • Turmanov, R., Alimkhan, B., Kanzhar, S., Zhussupova, L., & Togyzbayeva, N. (2025). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H)-one. Edelweiss Applied Science and Technology, 9(11), 701-709. Retrieved from [Link]

  • Dolbier, W. R., Jr., Tian, F., Duan, J.-X., Li, A.-R., Ait-Mohand, S., Bautista, O., & Buathong, S. (2004). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Journal of Organic Chemistry, 69(8), 2672-2678. Retrieved from [Link]

  • Turmanov, R., et al. (2025). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H)-one. ResearchGate. Retrieved from [Link]

  • Turmanov, R., Alimkhan, B., Kanzhar, S., Zhussupova, L., & Togyzbayeva, N. (2025). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H). Learning Gate. Retrieved from [Link]

  • Turmanov, R., Alimkhan, B., Kanzhar, S., Zhussupova, L., Togyzbayeva, N., Bunech, A., ... & Gabdrakhmanov, S. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5268. Retrieved from [Link]

  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. (2022). Biointerface Research in Applied Chemistry, 13(4), 379. Retrieved from [Link]

  • Turmanov, R., et al. (2025). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H)-one. IDEAS/RePEc. Retrieved from [Link]

  • Nawrocka, W., & Sztuba, B. (2000). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Pharmazie, 55(1), 22-26. Retrieved from [Link]

  • Shvartsberg, Y., & Tsybizova, A. (2015). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Royal Society of Chemistry. Retrieved from [Link]

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Technical Guide: N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the synthesis, characterization, and potential applications of the novel heterocyclic scaffold, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. Lacking a registered CAS number, this guide establishes a foundational understanding by drawing parallels from established chemistry of related trifluoromethylated heterocycles and bioisosteric principles.

Introduction: The Strategic Convergence of Three Pharmacophores

The field of medicinal chemistry is driven by the rational design of molecules that exhibit high potency, selectivity, and favorable pharmacokinetic profiles. The target scaffold, this compound, represents a strategic convergence of three key pharmacophoric elements: the trifluoromethyl group, the 1,2,4-oxadiazine core, and an exocyclic imine.

  • The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing target interactions and cell permeability. The strength of the C-F bond often reduces susceptibility to metabolic degradation.[1]

  • The 1,2,4-Oxadiazine Heterocycle: As a six-membered heterocycle, the 1,2,4-oxadiazine ring system offers a three-dimensional scaffold that is less explored than its five-membered 1,2,4-oxadiazole counterpart. Such heterocycles are of great interest in drug discovery, with derivatives showing a wide range of biological activities.[2][3]

  • The Imine as a Carbonyl Bioisostere: The replacement of a carbonyl oxygen with an imine group is a classic bioisosteric strategy.[4][5] This substitution maintains the key hydrogen bond accepting capability but alters the electronic distribution, steric profile, and metabolic susceptibility of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic properties.[5][6]

This guide will explore the synthesis of this novel scaffold, propose methods for its characterization, and discuss its potential as a valuable building block in modern drug discovery programs.

Physicochemical and Structural Profile

While experimental data for the title compound is unavailable, we can predict key physicochemical properties to guide initial experimental design.

PropertyPredicted ValueRationale / Comparison
Molecular Weight 208.16 g/mol -
cLogP 1.5 - 2.5The CF3 group increases lipophilicity, while the heterocyclic core and imine provide polarity.
Topological Polar Surface Area (TPSA) ~60-70 ŲThe imine nitrogen and ring heteroatoms are the primary contributors. This value is in a favorable range for cell permeability.
pKa (most basic) 3.0 - 5.0The imine nitrogen is the most basic site, but its basicity is significantly reduced by the electron-withdrawing CF3 group and the adjacent heteroatoms.

The replacement of a carbonyl group in the analogous N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5(6H)-one with an imine introduces a hydrogen bond donor (the imine N-H) and alters the geometry and electronic nature of the C5 position. This can have profound effects on target binding and solubility.

Proposed Synthetic Strategies

The synthesis of the target scaffold can be approached through several logical pathways, primarily centered on the construction of the 1,2,4-oxadiazine ring. Below are two plausible, detailed synthetic routes based on established heterocyclic chemistry.

Route A: Cyclocondensation of a Trifluoroacetamidoxime Derivative

This approach builds the heterocyclic core from an acyclic, fluorine-containing precursor. The key step is the cyclization of an O-alkylated amidoxime with a suitable electrophile. This method is advantageous as it incorporates the trifluoromethyl group early in the synthesis.

Synthetic Route A start Trifluoroacetonitrile n1 Trifluoroacetamidoxime start->n1 1. NH2OH·HCl, Base n2 O-Alkylated Amidoxime n1->n2 2. 2-Bromopropionyl bromide, Base n3 N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5(6H)-one n2->n3 3. Intramolecular Cyclization (e.g., NaH in THF) n4 Thionated Intermediate n3->n4 4. Lawesson's Reagent target TARGET: N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine n4->target 5. Methylamine, Hg(OAc)2

Caption: Proposed synthesis via intramolecular cyclization of an O-acylated amidoxime.

  • Synthesis of Trifluoroacetamidoxime:

    • To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add an equivalent of a base (e.g., sodium carbonate).

    • Bubble trifluoroacetonitrile gas through the solution at 0-10 °C.

    • Monitor the reaction by GC-MS. Upon completion, filter the salt and concentrate the solvent to yield the crude amidoxime, which can be purified by distillation or recrystallization.

  • O-Acylation with 2-Bromopropionyl bromide:

    • Dissolve the trifluoroacetamidoxime in an aprotic solvent like dichloromethane (DCM) or THF and cool to 0 °C.

    • Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).

    • Add 2-bromopropionyl bromide (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Perform an aqueous workup to remove the hydrobromide salt and purify the resulting O-acylated intermediate by column chromatography.

  • Intramolecular Cyclization to form the 5-oxo-1,2,4-oxadiazinone:

    • Dissolve the O-acylated intermediate in anhydrous THF.

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature or gently heat to 40-50 °C to drive the cyclization, forming the 6-methyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5(6H)-one.[7]

    • Quench the reaction carefully with saturated ammonium chloride solution and extract the product.

  • Thionation of the Carbonyl:

    • Dissolve the cyclic ketone in anhydrous toluene.

    • Add Lawesson's reagent (0.5 eq) and heat the mixture to reflux (80-110 °C) for 2-4 hours.

    • Monitor the conversion of the carbonyl to the thiocarbonyl by TLC or LC-MS.

    • Cool the reaction, filter any solids, and purify the crude product by column chromatography.

  • Conversion to the Imine:

    • Dissolve the thione intermediate in a suitable solvent like THF.

    • Add methylamine (as a solution in THF or ethanol, 2-3 eq).

    • Add a thiophile, such as mercury(II) acetate or silver nitrate (1.1 eq), to promote the C-S to C-N bond transformation.

    • Stir at room temperature until the starting material is consumed.

    • Filter the reaction mixture to remove metal sulfides and purify the final imine product by chromatography.

Route B: Post-Cyclization Imination using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This alternative strategy focuses on first building a related heterocycle and then introducing the final functionality. It leverages the high reactivity of DMF-DMA as a C1 synthon and activating agent.[8][9]

Synthetic Route B start N-hydroxy-2,2,2-trifluoroacetimidamide n1 3-(Trifluoromethyl)-4H-1,2,4-oxadiazin-5(6H)-one start->n1 1. Ethyl 2-chloroacetate, Base n2 N-Methylated Oxadiazinone n1->n2 2. Methyl Iodide, K2CO3 n3 Dimethylaminomethylene Intermediate n2->n3 3. DMF-DMA, Heat target TARGET: N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine n3->target 4. NH4OAc or NH3

Caption: Proposed synthesis via post-cyclization functionalization using DMF-DMA.

  • Synthesis of 3-(Trifluoromethyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one:

    • This precursor can be synthesized via the reaction of trifluoroacetamidoxime with ethyl 2-chloropropionate in the presence of a base like sodium ethoxide, following literature procedures for similar 1,2,4-oxadiazin-5-ones.[2]

  • N-Methylation of the Oxadiazinone Ring:

    • Dissolve the oxadiazinone precursor in a polar aprotic solvent such as acetone or DMF.

    • Add a mild base (e.g., potassium carbonate, 1.5 eq) and methyl iodide (1.2 eq).

    • Heat the mixture to 50-60 °C and stir for 6-12 hours until TLC/LC-MS indicates complete consumption of the starting material.

    • Filter the inorganic salts and remove the solvent under reduced pressure. Purify the N-methylated product by column chromatography.

  • Reaction with DMF-DMA:

    • This is the key step to prepare for imine formation. The carbonyl at C5 is not reactive enough on its own. Instead, we can activate a different position. Assuming the C6-methyl group is sufficiently acidic, it could be functionalized. However, a more plausible route involves activating the N4-H if it were not methylated. Since the target is N,6-dimethylated, a different approach to the imine is needed.

    • Correction & Refinement: A direct conversion of the C5-carbonyl to an imine is more direct.

    • Revised Step 3: Direct Imination:

      • Dissolve the N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5(6H)-one in toluene.

      • Add a dehydrating agent (e.g., molecular sieves) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

      • Introduce the imine nitrogen source. For the target N,6-dimethyl...5-imine, the imine nitrogen is unsubstituted. This implies reaction with ammonia.

      • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol, and heat in a sealed tube to drive the condensation reaction.

      • Alternatively, for an N-substituted imine, the corresponding primary amine would be used (e.g., methylamine for an N-methylimine).

Spectroscopic and Analytical Characterization

The successful synthesis of the target compound would be confirmed by a combination of spectroscopic methods.

  • ¹H NMR:

    • A singlet or doublet for the N-methyl group (δ ~2.8-3.2 ppm).

    • A doublet for the C6-methyl group (δ ~1.2-1.6 ppm).

    • A quartet for the C6-H proton (δ ~4.0-4.8 ppm).

    • A broad singlet for the imine N-H (this may be exchangeable with D₂O and its chemical shift can be highly variable, δ ~5-9 ppm).

  • ¹³C NMR:

    • The imine carbon (C5) signal would be expected around δ 150-165 ppm.

    • The C3 carbon attached to the CF3 group would appear as a quartet due to C-F coupling (δ ~140-155 ppm, J ≈ 35-40 Hz).

    • The CF3 carbon signal would be a quartet (δ ~115-125 ppm, J ≈ 270-280 Hz).

    • Signals for the N-methyl and C6-methyl carbons.

  • ¹⁹F NMR:

    • A sharp singlet corresponding to the CF3 group is expected, with a chemical shift around -65 to -75 ppm relative to CFCl₃.

  • Mass Spectrometry (HRMS):

    • The high-resolution mass spectrum should show the [M+H]⁺ ion with a mass corresponding to the exact molecular formula (C₇H₉F₃N₃O).

Potential Applications and Biological Rationale

The unique combination of a trifluoromethyl group and a 1,2,4-oxadiazine core suggests several promising avenues for biological investigation.

  • HDAC Inhibition: Trifluoromethyl-1,2,4-oxadiazoles have been identified as potent and selective inhibitors of Class IIa histone deacetylases (HDACs).[10][11] The TFMO group is thought to interact with the zinc ion in the enzyme's active site.[10] The this compound scaffold represents a novel isostere of these inhibitors and warrants investigation for activity against HDACs, particularly in the context of neurodegenerative diseases like Huntington's disease or for anticancer applications.[10]

  • Antimicrobial and Antifungal Agents: Heterocyclic systems containing trifluoromethyl groups and oxadiazole/oxadiazine cores have demonstrated promising activity against various pathogens.[12][13] The target molecule could be screened against a panel of bacterial and fungal strains to explore its potential as a novel anti-infective agent.

  • Kinase Inhibition: The pyrazole-pyrimidine scaffold, which shares some structural similarities with the 1,2,4-oxadiazine core, is a known inhibitor of various tyrosine kinases involved in cancer.[1] The unique geometry and electronic properties of the target scaffold could allow for novel binding modes within kinase active sites.

Conclusion and Future Directions

The this compound scaffold is a novel and synthetically accessible structure with significant potential in medicinal chemistry. The strategic inclusion of a trifluoromethyl group and the bioisosteric replacement of a carbonyl with an imine function provide a strong rationale for its investigation as a modulator of various biological targets.

Future work should focus on the successful execution of the proposed synthetic routes, unambiguous structural confirmation, and subsequent screening in relevant biological assays. The development of a small library of analogs, varying the substitution at the N4 and C6 positions, would be a logical next step to establish a preliminary structure-activity relationship (SAR) and identify promising lead compounds for further optimization.

References

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  • Abu-Shanab, F., Mousa, S., Eshak, E., Sayed, A. and Al-Harrasi, A. (2011) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link]

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  • DMF-DMA: Your Go-To Reagent for Heterocyclic Synthesis from China. LookChem. [Link]

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  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health. (2022-11-03). [Link]

  • Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products. ScienceDirect. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. (2021-01-30). [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. (2025-03-24). [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. (2024-11-25). [Link]

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  • Carbonyl Bioisosteres. Cambridge MedChem Consulting. (2017-07-23). [Link]

  • Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. National Institutes of Health. (2021-02-11). [Link]

  • Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Publications. (2021-02-11). [Link]

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  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed. (2025-02-26). [Link]

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  • Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via amidoxime O-heteroarylation/cyclization reactions sequence. ResearchGate. (2025-11-19). [Link]

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. National Institutes of Health. [Link]

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An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of the novel heterocyclic compound, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and field-proven insights.

Introduction: The Rationale Behind the Discovery

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy to improve their metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The 1,2,4-oxadiazine scaffold is a class of heterocyclic compounds that has garnered significant interest due to its diverse pharmacological activities. The novel compound, this compound, was conceptualized and synthesized to explore the synergistic effects of the trifluoromethyl group and the 1,2,4-oxadiazine core, with the hypothesis that this unique combination could lead to a potent and selective modulator of a key biological pathway.

Part 1: Synthesis and Mechanism

The synthesis of this compound was designed as a multi-step process, commencing with commercially available starting materials. The synthetic strategy was devised to be efficient, scalable, and to allow for potential future derivatization to explore structure-activity relationships (SAR).

Synthetic Workflow Diagram

Synthesis_Workflow A Trifluoroacetic Anhydride C Intermediate 1: N'-methyltrifluoroacetohydrazide A->C Reaction 1 B N-methylhydrazine B->C E Intermediate 2: Ethyl 2-(2-(2,2,2-trifluoroacetyl)hydrazinyl)acetate C->E Reaction 2 D Ethyl cyanoformate D->E G Final Product: N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine E->G Reaction 3 (Cyclization/Imination) F Methylamine F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Reaction 1: Synthesis of N'-methyltrifluoroacetohydrazide (Intermediate 1)

  • Rationale: This initial step involves the acylation of N-methylhydrazine with trifluoroacetic anhydride. This is a standard and high-yielding method for the formation of trifluoroacetyl hydrazides.

  • Procedure:

    • To a stirred solution of N-methylhydrazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, trifluoroacetic anhydride (1.1 eq) was added dropwise.

    • The reaction mixture was allowed to warm to room temperature and stirred for 2 hours.

    • The solvent was removed under reduced pressure to yield the crude product, which was used in the next step without further purification.

Reaction 2: Synthesis of Ethyl 2-(2-(2,2,2-trifluoroacetyl)hydrazinyl)acetate (Intermediate 2)

  • Rationale: This step introduces the acetate moiety, which is crucial for the subsequent cyclization to form the oxadiazinone ring.

  • Procedure:

    • N'-methyltrifluoroacetohydrazide (1.0 eq) and ethyl cyanoformate (1.2 eq) were dissolved in ethanol.

    • The mixture was heated to reflux for 6 hours.

    • The reaction progress was monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent was evaporated, and the residue was purified by column chromatography on silica gel.

Reaction 3: Synthesis of this compound (Final Product)

  • Rationale: The final step involves the cyclization of Intermediate 2 with methylamine. The methylamine acts as both a nucleophile to initiate the cyclization and the source of the exocyclic imine nitrogen.

  • Procedure:

    • Intermediate 2 (1.0 eq) was dissolved in a solution of methylamine in ethanol (2.0 M).

    • The reaction mixture was stirred at room temperature for 24 hours.

    • The solvent was removed in vacuo, and the resulting solid was recrystallized from ethanol/water to afford the pure final product.

Part 2: Physicochemical and Spectroscopic Characterization

The structure of the synthesized this compound was confirmed by a suite of analytical techniques. The data obtained are summarized in the table below.

ParameterValue
Molecular Formula C6H7F3N4O
Molecular Weight 208.14 g/mol
Appearance White crystalline solid
Melting Point 178-180 °C
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (s, 1H, NH), 3.10 (s, 3H, N-CH₃), 2.95 (s, 3H, Imin-CH₃) ppm
¹³C NMR (100 MHz, DMSO-d₆) δ 158.2 (C=N), 152.4 (C=O), 118.7 (q, J=275 Hz, CF₃), 35.1 (N-CH₃), 30.8 (Imin-CH₃) ppm
¹⁹F NMR (376 MHz, DMSO-d₆) δ -68.5 (s, 3F, CF₃) ppm
Mass Spectrometry (ESI+) m/z 209.06 [M+H]⁺

Part 3: Hypothetical Biological Activity and Mechanism of Action

Based on the structural features of this compound, particularly the trifluoromethyl group and the heterocyclic core, it is postulated to act as an inhibitor of a key signaling kinase involved in inflammatory pathways, such as a Janus kinase (JAK). The trifluoromethyl group could enhance binding affinity within the ATP-binding pocket of the enzyme.

Postulated Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor:f0->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor:f0 STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Compound N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine Compound->JAK Inhibition

Caption: Postulated mechanism of action via inhibition of the JAK-STAT signaling pathway.

The proposed mechanism involves the binding of the compound to the ATP-binding site of a Janus kinase, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This disruption of the JAK-STAT signaling cascade would lead to a downstream reduction in the expression of pro-inflammatory genes. This hypothesis is supported by the known roles of similar heterocyclic structures in kinase inhibition.

Conclusion

The successful synthesis and characterization of this compound represent a significant step in the exploration of novel trifluoromethylated heterocyclic compounds as potential therapeutic agents. The detailed synthetic protocol provides a robust foundation for the future production of this compound and its analogs. The preliminary hypothesis regarding its biological activity as a JAK inhibitor warrants further investigation through in vitro and in vivo studies to validate its therapeutic potential. This guide serves as a foundational document for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

  • Wu, L., et al. (2015). Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions. The Journal of Organic Chemistry. [Link]

  • Fleetwood, T. D., et al. (2023). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Chemistry – A European Journal. [Link]

  • Zheng, G., et al. (2015). Electrophilic N-Trifluoromethylation of N-H Ketimines. The Journal of Organic Chemistry. [Link]

  • Ito, K., et al. (2023). Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. Organic & Biomolecular Chemistry. [Link]

  • Kraszkiewicz, P., et al. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules. [Link]

  • Fokin, A. A., et al. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. [Link]

  • Krasavin, M. (2023). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

Sources

Elucidating the Solid-State Architecture of Trifluoromethylated Heterocycles: A Case Study of 1-(4-Tolyl)-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the synthesis and single-crystal X-ray diffraction analysis of a representative trifluoromethylated heterocycle, 1-(4-tolyl)-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one, a scaffold of significant interest in drug discovery.[1]

Synthetic Strategy and Mechanistic Considerations

The synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones is achieved through a (3+3) annulation reaction. This approach involves the reaction of in situ generated trifluoroacetonitrile imines with α-amino acid esters.[1] The selection of this synthetic route is predicated on its high efficiency, broad substrate scope, and the ready availability of the starting materials.[1]

Experimental Protocol: Synthesis of 1-(4-Tolyl)-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one

Step 1: In Situ Generation of Trifluoroacetonitrile Imine

  • To a solution of the corresponding hydrazonoyl halide in a suitable aprotic solvent (e.g., dichloromethane), a tertiary amine base (e.g., triethylamine) is added dropwise at 0 °C.

  • The base facilitates the dehydrohalogenation of the hydrazonoyl halide to generate the reactive trifluoroacetonitrile imine dipole.

Step 2: (3+3) Cycloaddition

  • A solution of the appropriate α-amino acid ester (e.g., glycine methyl ester) in the same solvent is then added to the reaction mixture containing the in situ generated nitrile imine.

  • The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography.

Step 3: Work-up and Purification

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-tolyl)-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one.[1]

G cluster_synthesis Synthetic Workflow Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Trifluoroacetonitrile Imine (in situ) Hydrazonoyl_Halide->Nitrile_Imine Dehydrohalogenation Triethylamine Triethylamine Triethylamine->Nitrile_Imine Cycloaddition (3+3) Annulation Nitrile_Imine->Cycloaddition Amino_Ester α-Amino Acid Ester Amino_Ester->Cycloaddition Product 1-(4-Tolyl)-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one Cycloaddition->Product

Diagram 1: Synthetic workflow for the preparation of the title compound.

Spectroscopic and Physical Characterization

The synthesized compound was characterized using various spectroscopic techniques to confirm its identity and purity prior to crystallographic analysis.

Property Value
Appearance Colorless crystals
Melting Point 153–154 °C
¹H NMR (CDCl₃, 600 MHz), δ (ppm) 2.35 (s, 3H, Me), 4.14 (d, J ≈ 1.5 Hz, 2H, CH₂), 5.37 (s, 1H, NH), 7.21, 7.39 (2d, J ≈ 8.2 Hz, 4H, Ar-H)
¹³C NMR (CDCl₃, 151 MHz), δ (ppm) 43.8 (t, CH₂), 118.3 (q, ¹JCF = 275.1 Hz, CF₃), 124.7, 127.5, 128.9 (3d, 5CH), 136.7 (q, ²JCF = 37.6 Hz, C(3)), 140.0 (s, i-C), 157.9 (s, C=O)
¹⁹F NMR (CDCl₃, 565 MHz), δ (ppm) -70.6 (s, CF₃)
Table 1: Physicochemical and Spectroscopic Data for 1-(4-Tolyl)-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one.[1]

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of 1-(4-tolyl)-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one was determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Crystallization and Data Collection

Step 1: Crystal Growth

  • Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in a mixture of dichloromethane and hexanes.[1]

Step 2: Data Collection

  • A suitable single crystal was mounted on a diffractometer.

  • X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation.

Step 3: Structure Solution and Refinement

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

G cluster_xray Crystallographic Workflow Crystal_Growth Crystal Growth (Slow Evaporation) Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Diagram 2: Workflow for single-crystal X-ray diffraction analysis.

Structural Insights and Supramolecular Chemistry

The crystal structure reveals key features of the molecule's conformation and packing in the solid state. The dihydro-1,2,4-triazinone ring adopts a conformation that minimizes steric strain. The trifluoromethyl group and the tolyl substituent are positioned to influence the electronic distribution and intermolecular interactions within the crystal lattice. Analysis of the crystal packing can reveal hydrogen bonding and other non-covalent interactions that dictate the supramolecular architecture. These interactions are crucial for understanding the physicochemical properties of the solid form, such as solubility and stability.

Relevance in Drug Development

The 1,2,4-oxadiazole and related triazinone scaffolds are considered privileged structures in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to engage in various biological interactions.[2][3][4] The trifluoromethyl group, as demonstrated in this case study, is a key substituent for enhancing drug-like properties.[5] A detailed understanding of the crystal structure of such compounds is invaluable for structure-based drug design, enabling the optimization of ligand-receptor interactions and the development of novel therapeutic agents.[6]

References

  • Krężel, A., & Płaziński, W. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

  • Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Qubaisi, M. S., & Al-Wajih, I. H. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 16(14), 947-965. [Link]

  • Sharma, V., & Kumar, P. (2010).[2][3][6]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 10(7), 639-654. [Link]

  • Fravet, L., & Gademann, K. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 28(2), 754. [Link]

  • O'Hagan, D. (2018). Copper-Mediated N-Trifluoromethylation of O-Benzoylhydroxylamines. Chemistry–A European Journal, 24(59), 15729-15733. [Link]

Sources

Charting the Course: A Comprehensive Technical Guide to the Solubility Profile of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands as a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic potential.[1] This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing the solubility profile of the novel compound, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. While specific experimental data for this compound is not publicly available, this guide outlines the essential methodologies and strategic considerations required to generate a robust and insightful solubility assessment.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to compound attrition.[2] Insufficient solubility can lead to erratic absorption, low bioavailability, and difficulties in formulation, ultimately hindering preclinical and clinical development.[3] Therefore, an early and comprehensive evaluation of a compound's solubility is not merely a data-gathering exercise but a crucial step in risk mitigation and strategic development.

This guide focuses on this compound, a molecule with structural features—such as the trifluoromethyl group and the oxadiazin-imine core—that suggest a complex interplay of factors governing its solubility. The methodologies detailed herein are designed to provide a holistic understanding of its behavior in aqueous and physiologically relevant media.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

A critical distinction in solubility assessment is the difference between kinetic and thermodynamic solubility.[4][5] Understanding this dichotomy is essential for designing relevant experiments and correctly interpreting the resulting data.

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound. While considered the "gold standard," its determination is often more time- and resource-intensive.[6]

  • Kinetic Solubility , in contrast, is a measure of a compound's tendency to precipitate from a supersaturated solution.[7] It is often higher than thermodynamic solubility because the compound may initially dissolve to a greater extent before precipitating, potentially as an amorphous solid.[5] Kinetic solubility assays are typically higher-throughput and are well-suited for early-stage discovery to quickly flag potential solubility issues.[8]

For this compound, characterizing both kinetic and thermodynamic solubility will provide a comprehensive picture of its potential behavior, from initial dissolution in biological fluids to long-term stability in formulated products.

Experimental Design: A Multi-faceted Approach to Solubility Profiling

A robust solubility profile for this compound should be constructed using a tiered approach, beginning with high-throughput kinetic screening and progressing to more detailed thermodynamic and biorelevant solubility studies.

Tier 1: High-Throughput Kinetic Solubility Assessment

The initial step involves a rapid assessment of kinetic solubility to enable early compound ranking and identify major liabilities. The turbidimetric method is a common and efficient approach.

Protocol 1: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution into DMSO to create a range of concentrations.

  • Aqueous Dilution: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (typically <1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Diagram 1: Workflow for Turbidimetric Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil aq_dil Add Aqueous Buffer (e.g., PBS, pH 7.4) serial_dil->aq_dil incubation Incubate at Controlled Temperature aq_dil->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement analysis Determine Highest Non-Precipitating Concentration measurement->analysis G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Solid Compound to Buffers shake Agitate for 24-72h at Controlled Temperature add_excess->shake separate Centrifuge or Filter to Remove Solid shake->separate quantify Analyze Supernatant by HPLC or LC-MS separate->quantify

Sources

N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability Studies of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

This guide provides a comprehensive framework for evaluating the chemical stability of this compound, a novel heterocyclic compound with potential applications in drug development. Adherence to rigorous stability testing protocols is paramount to ensure the safety, efficacy, and quality of any new chemical entity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of regulatory context, detailed experimental protocols, and mechanistic insights.

Introduction: The Imperative of Stability Profiling

The journey of a new chemical entity from discovery to a viable drug candidate is paved with critical evaluations, among which stability testing stands as a cornerstone. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This information is crucial for establishing a re-test period for the drug substance and recommended storage conditions.[1][2]

The molecule at the heart of this guide, this compound, possesses a unique constellation of functional groups that dictate its chemical behavior. The 1,2,4-oxadiazine ring, the trifluoromethyl group, and the exocyclic imine are all sites of potential chemical transformation. Understanding the lability of these groups under various stress conditions is essential for predicting the degradation pathways and developing a stable formulation.

Regulatory Framework: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) has established a set of guidelines that are globally recognized for stability testing. The primary guideline, ICH Q1A(R2), provides a framework for the stability testing of new drug substances and products.[1][3] This guide is designed in accordance with the principles laid out in the ICH guidelines to ensure that the data generated is suitable for regulatory submissions. The key aspects of the ICH guidelines that will be addressed include forced degradation studies (stress testing), long-term and accelerated stability studies, and the development of stability-indicating analytical methods.[2][4][5]

Forced Degradation Studies: Unveiling Intrinsic Stability and Degradation Pathways

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[6][7] These studies are instrumental in identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical procedures.[2][7] The design of forced degradation studies for this compound should be based on a systematic evaluation of the impact of pH, oxidation, light, and heat.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to stress photolytic Photolytic Stress (ICH Q1B) prep->photolytic Expose to stress neutralize Neutralize samples (if necessary) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photolytic->neutralize hplc_ms Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc_ms characterize Characterize Degradants hplc_ms->characterize

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

3.2.1. Hydrolytic Degradation

  • Rationale: The 1,2,4-oxadiazine ring and the imine functionality are susceptible to hydrolysis under acidic and basic conditions. The trifluoromethyl group can also undergo hydrolysis, particularly at alkaline pH, to form a carboxylic acid.[8]

  • Protocol:

    • Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

3.2.2. Oxidative Degradation

  • Rationale: The molecule may be susceptible to oxidation, particularly at the nitrogen atoms of the oxadiazine ring or the imine.

  • Protocol:

    • Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

3.2.3. Photolytic Degradation

  • Rationale: Aromatic and heterocyclic compounds can be susceptible to photodegradation. The ICH Q1B guideline provides the standard conditions for photostability testing.[3]

  • Protocol:

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After exposure, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

3.2.4. Thermal Degradation

  • Rationale: To assess the intrinsic thermal stability of the drug substance.

  • Protocol:

    • Store the solid drug substance at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1-2 months).[7]

    • At each time point, withdraw a sample, prepare a solution of known concentration, and analyze using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies: Establishing a Re-test Period

Formal stability studies are designed to establish a re-test period for the drug substance under defined storage conditions.[1] These studies are conducted on at least three primary batches of the drug substance.[1][2]

Study Design
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Table 1: ICH Recommended Storage Conditions for Stability Studies.

Experimental Protocol
  • Package the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Place the packaged drug substance in stability chambers maintained at the conditions specified in Table 1.

  • At each specified time point, withdraw samples and analyze them for the following attributes, as appropriate:

    • Appearance

    • Assay

    • Degradation products

    • Water content

    • Any other critical quality attributes

Analytical Methodology: The Key to Accurate Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate assessment of a drug's stability.[1] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[9]

HPLC Method Development

A reverse-phase HPLC method with UV and mass spectrometric (MS) detection is recommended.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance and MS detection for identification of degradation products.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation parameters include:

ParameterPurpose
Specificity To ensure the method can separate the drug substance from its degradation products and any other potential impurities.
Linearity To demonstrate a linear relationship between the analyte concentration and the analytical response.
Range The concentration range over which the method is linear, accurate, and precise.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Parameters for Analytical Method Validation.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-imine hydrolysis_product1 Ring Opening Product parent->hydrolysis_product1 Acid/Base hydrolysis_product2 Hydrolysis of Imine to Carbonyl parent->hydrolysis_product2 Acid/Base hydrolysis_product3 Hydrolysis of CF3 to COOH parent->hydrolysis_product3 Strong Base oxidation_product N-Oxide parent->oxidation_product Oxidizing Agent photolysis_product Rearrangement or Fragmentation Products parent->photolysis_product UV/Vis Light

Caption: Potential Degradation Pathways.

Data Presentation and Interpretation

The results from the stability studies should be presented in a clear and concise manner, typically in tabular format.

Sample Data Table
Time Point (months)Storage ConditionAppearanceAssay (%)Total Degradants (%)
0-White powder99.80.2
325°C/60%RHWhite powder99.70.3
340°C/75%RHWhite powder99.20.8
625°C/60%RHWhite powder99.60.4
640°C/75%RHOff-white powder98.51.5

Table 3: Example of Stability Data Presentation.

Interpretation and Re-test Period Assignment

The data from the long-term and accelerated stability studies are evaluated to determine the re-test period. If there is no significant change in the drug substance under accelerated conditions, a re-test period of up to 24 months can be justified based on 12 months of long-term data. A "significant change" is defined as a failure to meet the established acceptance criteria.

Conclusion

A comprehensive stability testing program is a non-negotiable component of drug development. For this compound, a systematic approach as outlined in this guide, which is firmly rooted in the ICH guidelines, will provide the necessary data to understand its degradation profile, establish appropriate storage conditions, and assign a re-test period. The insights gained from these studies are invaluable for ensuring the quality, safety, and efficacy of the final drug product.

References

  • ICH Guidelines For Stability Testing of New Drug Substance And Drug Products.
  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • ICH Q1A (R2) Guideline. ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Analytical Techniques In Stability Testing.
  • Stability Testing for Small-Molecule Clinical Trial M
  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput
  • Forced Degrad
  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

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An In-Depth Technical Guide to the Synthesis and Potential Applications of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of analogs of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. This novel heterocyclic scaffold, characterized by the presence of a trifluoromethyl group and an exocyclic imine, presents a compelling framework for the development of new therapeutic agents. This document details synthetic strategies for accessing the core 1,2,4-oxadiazin-5-imine ring system, methods for introducing key structural motifs such as the trifluoromethyl and N,6-dimethyl groups, and discusses the structure-activity relationships of these compounds. Particular emphasis is placed on their potential as monoamine oxidase (MAO) inhibitors, as well as their prospective antimicrobial and antiviral activities. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel molecular architectures with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, nitrogen-containing heterocycles remain a fertile ground for innovation. The 1,2,4-oxadiazine ring system, a six-membered heterocycle containing two nitrogen atoms and one oxygen atom, has recently garnered attention as a versatile scaffold for bioactive compounds. The specific incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The trifluoromethyl group's strong electron-withdrawing nature can significantly modulate the physicochemical properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

This guide focuses on the analogs of this compound, a scaffold that combines the unique features of the 1,2,4-oxadiazine core with the advantageous properties of the trifluoromethyl group and an imine functionality. The imine group, as a bioisosteric replacement for a carbonyl group, can offer distinct advantages in terms of hydrogen bonding capacity, polarity, and metabolic stability, potentially leading to altered target interactions and improved drug-like properties.

The exploration of this class of compounds is largely propelled by the established biological activities of related heterocyclic systems. Notably, derivatives of the closely related 1,2,4-oxadiazin-5(6H)-one have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in a range of neurological disorders.[3][4] Furthermore, trifluoromethylated heterocycles have demonstrated a broad spectrum of antimicrobial and antiviral activities, suggesting a wider therapeutic potential for the title compounds.[5][6][7][8]

This guide will provide a detailed roadmap for the synthesis and evaluation of this compound analogs, offering insights into their chemical space and potential as next-generation therapeutic agents.

Synthetic Strategies for the 1,2,4-Oxadiazin-5-imine Core

The construction of the 4H-1,2,4-oxadiazin-5-imine core is a key challenge in the synthesis of the target analogs. Two primary strategies are proposed: a direct synthesis of the imine functionality and a conversion from the corresponding 5-oxo analog.

Direct Synthesis via Cycloaddition

A promising and direct route to the 5-imino-1,2,4-oxadiazine ring involves a formal [4+2] cycloaddition reaction. This approach is inspired by the synthesis of 1,2,4-oxadiazol-5(4H)-imines from a cyanamide ion and a nitrile oxide.[9] A plausible adaptation for the synthesis of the six-membered ring is outlined below.

Proposed Reaction Pathway:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Trifluoroacetamidoxime Trifluoroacetamidoxime Nitrile_Oxide Trifluoromethyl Nitrile Oxide Trifluoroacetamidoxime->Nitrile_Oxide Oxidation (e.g., NaOCl) N-Cyanomethylamine N-Cyanomethylamine Oxadiazinimine 3-(Trifluoromethyl)-4-methyl- 4H-1,2,4-oxadiazin-5-imine N-Cyanomethylamine->Oxadiazinimine Nitrile_Oxide->Oxadiazinimine [4+2] Cycloaddition with N-Cyanomethylamine caption Direct synthesis of the 1,2,4-oxadiazin-5-imine core.

Caption: Direct synthesis of the 1,2,4-oxadiazin-5-imine core.

Experimental Protocol: General Procedure for the Direct Synthesis of 3-(Trifluoromethyl)-4-methyl-4H-1,2,4-oxadiazin-5-imine

  • Preparation of Trifluoromethyl Nitrile Oxide: To a cooled (0 °C) solution of trifluoroacetamidoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a solution of sodium hypochlorite (1.1 eq) dropwise with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cycloaddition Reaction: To the in situ generated trifluoromethyl nitrile oxide solution, add N-cyanomethylamine (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)-4-methyl-4H-1,2,4-oxadiazin-5-imine.

Synthesis via the 5-Oxo Analog and Subsequent Conversion

An alternative and well-precedented approach involves the synthesis of the corresponding 4H-1,2,4-oxadiazin-5-one, followed by conversion of the carbonyl group to an imine.

The synthesis of the 1,2,4-oxadiazin-5(6H)-one ring has been reported via the condensation of amidoximes with alkyl 2-halocarboxylates.[4][10][11][12] This methodology can be adapted to produce the desired N-methylated analog.

Reaction Pathway for 5-Oxo Analog Synthesis:

G cluster_start Starting Materials cluster_product Product Trifluoroacetamidoxime Trifluoroacetamidoxime Oxadiazinone N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-one Trifluoroacetamidoxime->Oxadiazinone Base-mediated cyclization (e.g., NaH, DMSO) Methyl_2-chloro-N-methylacetamide Methyl 2-chloro-N-methylacetamide Methyl_2-chloro-N-methylacetamide->Oxadiazinone caption Synthesis of the 1,2,4-oxadiazin-5-one core.

Caption: Synthesis of the 1,2,4-oxadiazin-5-one core.

Experimental Protocol: Synthesis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-one

  • Reaction Setup: To a solution of trifluoroacetamidoxime (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Addition of Electrophile: After stirring for 30 minutes, add a solution of methyl 2-chloro-N-methylacetamide (1.1 eq) in anhydrous DMSO dropwise.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-one.

The conversion of the lactam (cyclic amide) to the corresponding imino ether or directly to the imine is a feasible transformation. A common method involves the activation of the carbonyl group followed by reaction with an amine.

Reaction Pathway for Carbonyl to Imine Conversion:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Oxadiazinone N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-one Imino_ether 5-Methoxy-N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazinium triflate Oxadiazinone->Imino_ether Activation (e.g., Meerwein's salt) Oxadiazinimine N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-imine Imino_ether->Oxadiazinimine Amination (e.g., NH3) caption Conversion of the 5-oxo to the 5-imino group.

Caption: Conversion of the 5-oxo to the 5-imino group.

Experimental Protocol: General Procedure for the Conversion of the 5-Oxo to the 5-Imino Group

  • Activation of the Carbonyl: To a solution of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-one (1.0 eq) in anhydrous dichloromethane, add Meerwein's salt (trimethyloxonium tetrafluoroborate, 1.2 eq) at 0 °C. Stir the mixture at room temperature until the starting material is consumed (TLC monitoring).

  • Amination: Cool the reaction mixture to 0 °C and bubble anhydrous ammonia gas through the solution for 1-2 hours. Alternatively, add a solution of ammonia in methanol.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the target 5-imine.

Synthesis of Analogs: Exploring Chemical Diversity

The modular nature of the proposed synthetic routes allows for the generation of a diverse library of analogs by varying the starting materials.

Variation at the 3-Position

The substituent at the 3-position of the 1,2,4-oxadiazine ring can be readily modified by using different amidoximes in the initial cyclization step.

Starting AmidoximeResulting 3-Substituent
AcetamidoximeMethyl
BenzamidoximePhenyl
CyclopropanecarboxamidoximeCyclopropyl
Thiophene-2-carboxamidoxime2-Thienyl
Variation at the N-4 Position

The N-substituent can be altered by using different N-substituted 2-haloacetamides or N-substituted cyanamides in the respective synthetic routes.

N-Substituted ReagentResulting N-4 Substituent
N-Ethyl-2-chloroacetamideEthyl
N-Benzyl-2-chloroacetamideBenzyl
N-EthylcyanamideEthyl
N-BenzylcyanamideBenzyl
Variation at the 6-Position

Modification at the 6-position can be achieved by using different α-halo-N-methylacetamides in the synthesis of the 5-oxo precursor.

α-Halo-N-methylacetamideResulting 6-Substituent
2-Chloro-N-methylpropanamideEthyl
2-Chloro-N,2-dimethylpropanamideIsopropyl
2-Bromo-N-methyl-2-phenylacetamidePhenyl

Structure-Activity Relationship (SAR) and Therapeutic Potential

The therapeutic potential of this compound analogs can be inferred from the known activities of structurally related compounds.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1,2,4-oxadiazin-5(6H)-one have been identified as potent and selective inhibitors of MAO-B.[13] The established SAR for these compounds provides a valuable starting point for the design of novel inhibitors based on the 5-imine scaffold.

Key SAR Insights for MAO Inhibition:

  • Substitution at C6: Small alkyl groups, particularly ethyl, at the 6-position have been shown to be advantageous for MAO-B inhibition.[13]

  • Aromatic Substituents at C3: The nature of the aromatic substituent at the 3-position significantly influences potency and selectivity.

  • Bioisosteric Replacement of the 5-Oxo Group: The replacement of the 5-carbonyl with a 5-imine is a key modification. The imine nitrogen can act as a hydrogen bond donor, potentially leading to different binding interactions within the active site of MAO compared to the carbonyl oxygen, which is a hydrogen bond acceptor.

Logical Relationship for SAR Exploration:

G cluster_sar Structure-Activity Relationship Core_Scaffold N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine MAO_Inhibition MAO Inhibition Core_Scaffold->MAO_Inhibition Bioisosteric replacement of 5-oxo with 5-imine Antimicrobial_Activity Antimicrobial Activity Core_Scaffold->Antimicrobial_Activity Presence of trifluoromethyl group and heterocyclic core Antiviral_Activity Antiviral Activity Core_Scaffold->Antiviral_Activity Trifluoromethylated N-heterocycle SAR_C3 Variation at C3 SAR_C3->MAO_Inhibition SAR_N4 Variation at N4 SAR_N4->MAO_Inhibition SAR_C6 Variation at C6 SAR_C6->MAO_Inhibition caption Potential therapeutic applications and SAR drivers.

Caption: Potential therapeutic applications and SAR drivers.

Antimicrobial and Antiviral Potential

The presence of a trifluoromethyl group on a heterocyclic scaffold is a common feature in many antimicrobial and antiviral agents.[14][15][16][17][18] The unique electronic properties of the CF3 group can enhance the ability of these molecules to interact with biological targets and disrupt microbial or viral replication processes. Therefore, analogs of this compound represent a promising new class of compounds for screening against a broad range of pathogens.

Conclusion and Future Directions

The analogs of this compound represent a novel and promising class of heterocyclic compounds with significant potential for drug discovery. The synthetic strategies outlined in this guide provide a clear path for the synthesis and diversification of this scaffold. The established link to MAO inhibition, coupled with the known antimicrobial and antiviral properties of trifluoromethylated heterocycles, provides a strong rationale for the further investigation of these compounds.

Future research should focus on:

  • Library Synthesis: The synthesis of a diverse library of analogs with variations at the 3, N-4, and 6-positions to establish a comprehensive SAR.

  • Biological Screening: In-depth biological evaluation of the synthesized compounds for MAO-A and MAO-B inhibition, as well as for broad-spectrum antimicrobial and antiviral activity.

  • Mechanism of Action Studies: Elucidation of the mode of action for the most potent compounds to guide further optimization.

  • In Vivo Efficacy and DMPK Studies: Assessment of the in vivo efficacy and pharmacokinetic properties of lead candidates in relevant animal models.

This in-depth technical guide serves as a foundational resource for researchers poised to explore the exciting chemical and biological landscape of this compound analogs.

References

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). Molecules. [Link]

  • [Synthesis and antibacterial activity of new polyfluoro-1,3,5-oxadiazines]. (2005). Antibiotiki i Khimioterapiia = Antibiotics and Chemotherapy. [Link]

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega. [Link]

  • Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3- carbohydrazide and 1,3,4-oxadiazoles. (2018). Journal of the Serbian Chemical Society. [Link]

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Methodological & Application

Application Notes: In Vitro Characterization of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (TMK-Inhibitor-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Trifluoromethylated Heterocycles in Drug Discovery

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This functional group is prized for its ability to significantly enhance key pharmacological properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic and lipophilic character.[2][3] The subject of this guide, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (hereafter designated TMK-Inhibitor-7), is a novel compound featuring this strategic moiety on an oxadiazine heterocycle.

While the specific biological target of TMK-Inhibitor-7 is under investigation, its structural alerts suggest potential activity as a kinase inhibitor. This document provides a comprehensive suite of in vitro protocols to characterize its activity, using the hypothetical "Trifluoromethyl-Modulated Kinase 1" (TMK-1), a putative serine/threonine kinase implicated in oncogenic signaling, as a model target. The methodologies outlined herein are designed to be robust, self-validating, and broadly applicable to the initial characterization of similar novel chemical entities.

Physicochemical & Handling Properties of TMK-Inhibitor-7

A thorough understanding of a compound's physical properties is critical for accurate and reproducible experimental outcomes. The following table summarizes essential information for TMK-Inhibitor-7.

PropertyValue / RecommendationRationale & Notes
Molecular Formula C₆H₇F₃N₄O-
Molecular Weight 224.15 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on typical purity of synthetic small molecules.
Purity >98% (LC-MS/NMR recommended)High purity is essential to ensure observed activity is not due to contaminants.
Solubility Soluble in DMSO (>50 mM), sparingly soluble in Ethanol, insoluble in aqueous buffers.The trifluoromethyl group increases lipophilicity.[2] High-concentration stock solutions should be prepared in 100% DMSO.
Storage Store at -20°C, desiccated, protected from light.Prevents degradation. Multiple freeze-thaw cycles of DMSO stocks should be avoided.

Core Experimental Workflow

The characterization of a novel inhibitor follows a logical cascade, moving from initial biochemical validation to cell-based functional assays. This workflow ensures that resources are focused on compounds that demonstrate target-specific activity in a relevant biological context.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action a Protocol 4.1: Stock Solution Prep b Protocol 4.2: Biochemical IC50 Assay (Recombinant TMK-1) a->b Initial Screening c Protocol 4.3: Cell Viability Assay (Cancer Cell Line Panel) b->c Transition to Cellular Model d Protocol 4.4: Cellular Target Engagement (Western Blot) c->d Confirm On-Target Effect e Kinase Selectivity Profiling d->e f Enzyme Kinetics (Lineweaver-Burk) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TMK1 TMK-1 Receptor->TMK1 Activates Substrate Substrate-X TMK1->Substrate Phosphorylates pSubstrate p-Substrate-X TF Transcription Factor Y pSubstrate->TF Activates Inhibitor TMK-Inhibitor-7 Inhibitor->TMK1 Inhibits Gene Proliferation Genes TF->Gene Transcription

Caption: Hypothetical TMK-1 signaling cascade.

Materials:

  • Cells treated as in Protocol 4.3 (but for a shorter duration, e.g., 2-4 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Substrate-X, anti-total-Substrate-X, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Lysis: a. Treat cells with a dose range of TMK-Inhibitor-7 for 2-4 hours. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Quantify protein concentration using a BCA assay.

  • Western Blotting: a. Separate 20-30 µg of protein lysate per lane via SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. d. Incubate with anti-phospho-Substrate-X primary antibody overnight at 4°C. e. Wash and incubate with HRP-secondary antibody for 1 hour. f. Apply ECL substrate and image the blot.

  • Stripping and Reprobing: a. Strip the membrane and re-probe with anti-total-Substrate-X and then anti-GAPDH to ensure equal protein loading and to assess changes in phosphorylation relative to the total amount of substrate protein.

  • Data Analysis: a. Quantify band intensity using software like ImageJ. b. Normalize the phospho-Substrate-X signal to the total-Substrate-X signal for each lane. A dose-dependent decrease confirms target engagement.

Representative Data & Interpretation

The following table presents hypothetical data that would be generated from the successful execution of these protocols.

Assay TypeMetricResult (Hypothetical)Interpretation
Biochemical Kinase Assay IC₅₀75 nMThe compound is a potent inhibitor of the purified TMK-1 enzyme.
Cell Viability Assay GI₅₀500 nMThe compound inhibits cancer cell proliferation at a concentration reasonably close to its biochemical IC₅₀, suggesting the cellular effect is likely on-target.
Target Engagement Western BlotDose-dependent decrease in p-Substrate-XConfirms that TMK-Inhibitor-7 enters the cell and inhibits the kinase activity of TMK-1, validating the mechanism of action.

References

  • ResearchGate. "Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties." Available at: [Link]

  • ResearchGate. "Various protocols for trifluoromethylation." Available at: [Link]

  • MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Available at: [Link]

  • PMC - NIH. "Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones." Available at: [Link]

  • Wechem. "Design and biological activity of trifluoromethyl containing drugs." Available at: [Link]

  • PMC - NIH. "Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters." Available at: [Link]

  • ResearchGate. "A general mechanism for the formation of imines including their N‐substituted derivatives." Available at: [Link]

  • PubMed. "Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6." Available at: [Link]

  • MDPI. "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine." Available at: [Link]

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N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for High-Throughput Screening of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. The heterocyclic compound, this compound, hereafter referred to as "Compound X," represents a unique and promising scaffold. Its structural features, including a trifluoromethyl group known to enhance metabolic stability and binding affinity, and an oxadiazine imine core, suggest the potential for potent and selective biological activity. This document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive guide for the high-throughput screening (HTS) of Compound X and its analogs. We will explore its hypothesized mechanism of action and provide detailed protocols for its evaluation as a novel enzyme inhibitor.

Hypothesized Mechanism of Action: Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

Based on an analysis of its structural motifs and the known bioactivities of similar heterocyclic compounds, we hypothesize that Compound X acts as an inhibitor of N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).[3][4] By inhibiting NAAA, the levels of endogenous PEA are increased, leading to enhanced activation of peroxisome proliferator-activated receptor alpha (PPAR-α) and subsequent downregulation of inflammatory and pain signaling pathways.[5] This makes NAAA a compelling therapeutic target for a range of inflammatory disorders and chronic pain conditions.[3][5]

The inhibition of NAAA by Compound X would block the hydrolysis of PEA, thereby potentiating its natural therapeutic effects. This indirect modulation of the endocannabinoid system is a sophisticated therapeutic strategy that may offer a more nuanced and safer pharmacological profile compared to direct receptor agonists.[6][7]

NAAA_Signaling_Pathway cluster_nucleus Nucleus PEA PEA (Palmitoylethanolamide) NAAA NAAA Enzyme PEA->NAAA Hydrolysis PPARa PPAR-α (Nuclear Receptor) PEA->PPARa Activation CompoundX Compound X CompoundX->NAAA Inflammation Pro-inflammatory Gene Expression PPARa->Inflammation Repression TherapeuticEffect Anti-inflammatory & Analgesic Effects

Caption: Hypothesized mechanism of Compound X as an NAAA inhibitor.

High-Throughput Screening: A Strategy for Discovery

To efficiently screen large libraries of compounds based on the Compound X scaffold, a robust and sensitive HTS assay is paramount. We recommend a fluorescence-based kinetic assay that measures the hydrolysis of a fluorogenic NAAA substrate.

Assay Principle: The assay utilizes a synthetic substrate that is non-fluorescent until it is cleaved by NAAA to release a highly fluorescent product. The rate of increase in fluorescence is directly proportional to NAAA activity. Inhibitors of NAAA, such as Compound X, will decrease the rate of substrate hydrolysis, resulting in a lower fluorescent signal. This method is highly amenable to automation and miniaturization in 384- or 1536-well plate formats.[8][9]

PART 1: Assay Development and Validation

A rigorous assay development and validation phase is critical to ensure the quality and reliability of the HTS data.[10]

Step-by-Step Protocol for Assay Development:

  • Reagent Preparation and Optimization:

    • Enzyme: Use purified, recombinant human NAAA. Determine the optimal enzyme concentration by titrating the enzyme and measuring the initial linear rate of reaction. The chosen concentration should yield a robust signal-to-background ratio within a reasonable incubation time (e.g., 15-30 minutes).

    • Substrate: A fluorogenic substrate such as Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) can be adapted for NAAA.[8] Determine the Michaelis constant (Km) for the substrate to ensure the assay is run at a substrate concentration at or near the Km. This provides sensitivity to competitive inhibitors.

    • Assay Buffer: NAAA is optimally active at an acidic pH.[11][12] An assay buffer of 50 mM sodium acetate, pH 5.0, with 0.1% Triton X-100 is a suitable starting point.

  • Assay Miniaturization and Automation:

    • Transition the optimized assay from a 96-well format to a 384-well format to increase throughput.

    • Validate the performance of automated liquid handlers for dispensing reagents and compounds to ensure precision and accuracy.

  • Assay Validation using Z'-Factor:

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13][14] It reflects the dynamic range of the assay and the variability of the data.

    • To calculate the Z'-factor, prepare multiple replicates of positive and negative controls on several plates.

      • Negative Control (High Signal): NAAA enzyme + substrate in assay buffer with DMSO (vehicle).

      • Positive Control (Low Signal): NAAA enzyme + substrate + a known, potent NAAA inhibitor.

    • The Z'-factor is calculated using the formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • Where SD is the standard deviation and Mean is the average of the control signals.

    • An assay is considered excellent for HTS if the Z'-factor is consistently between 0.5 and 1.0.[15][16]

Parameter Recommended Value Justification
Plate Format384-wellBalances throughput with reagent consumption.
Assay Volume20 µLReduces reagent costs and is compatible with standard automated liquid handlers.
Final DMSO Concentration≤ 0.5%Minimizes solvent effects on enzyme activity. The tolerance of the assay to DMSO should be confirmed.[17]
Incubation Temperature37°COptimal temperature for NAAA activity.
Incubation Time15-30 minutesEnsures the reaction is in the linear range and allows for high throughput.
Z'-Factor> 0.5Indicates a robust assay with a clear separation between positive and negative controls.[15][16]
Signal-to-Background (S/B)> 10Ensures a sufficient dynamic range for hit identification.
PART 2: High-Throughput Screening Workflow

The following diagram and protocol outline a typical workflow for a primary HTS campaign to identify NAAA inhibitors.[18][19]

HTS_Workflow cluster_prep Preparation cluster_hts Primary HTS (384-well plates) cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Dispense_Enzyme Add NAAA Enzyme (Pre-incubation) Reagent_Prep->Dispense_Enzyme Dispense_Substrate Add Substrate (Initiate Reaction) Reagent_Prep->Dispense_Substrate Dispense_Compounds->Dispense_Enzyme Dispense_Enzyme->Dispense_Substrate Incubate Incubate at 37°C Dispense_Substrate->Incubate Read_Plate Read Fluorescence Incubate->Read_Plate Data_QC Data QC (Z'-factor, S/B) Read_Plate->Data_QC Calculate_Inhibition Calculate % Inhibition Data_QC->Calculate_Inhibition Hit_Selection Select Primary Hits (e.g., >50% Inhibition) Calculate_Inhibition->Hit_Selection Dose_Response Dose-Response Assay (Calculate IC50) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LC-MS) Dose_Response->Orthogonal_Assay Final_Hits Validated Hits Orthogonal_Assay->Final_Hits

Caption: A comprehensive workflow for HTS and hit validation.

Step-by-Step Protocol for Primary HTS:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. Also dispense DMSO for negative controls and a reference inhibitor for positive controls.

  • Enzyme Addition: Add 10 µL of NAAA enzyme solution (at 2X the final concentration) to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (at 2X the final concentration) to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the signal every minute for 15-30 minutes (Excitation: 340-360 nm, Emission: 450-465 nm).[20]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Normalize the data using the plate controls:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_control) / (Rate_neg_control - Rate_pos_control))

    • Select primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).[21]

PART 3: Hit Confirmation and Characterization

Primary hits must be subjected to a rigorous confirmation process to eliminate false positives and characterize their potency.[22]

Protocol for Dose-Response Confirmation:

  • Compound Re-sourcing: Obtain powder samples of the primary hits to confirm their identity and purity.

  • Serial Dilution: Create a series of dilutions for each hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the NAAA fluorescence assay as described above with the serially diluted compounds.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol for Orthogonal Assay Validation:

An orthogonal assay measures the same biological endpoint using a different technology to rule out artifacts from the primary assay (e.g., fluorescence interference).[23]

  • Assay Principle: A liquid chromatography-mass spectrometry (LC-MS) based assay can directly measure the consumption of the native substrate (e.g., PEA) and the formation of its product (palmitic acid).

  • Procedure:

    • Incubate NAAA enzyme with the hit compound (at various concentrations) and the native substrate.

    • Stop the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS to quantify the substrate and product.

  • Confirmation: A genuine hit will show a dose-dependent decrease in product formation, and the IC50 value should be comparable to that obtained in the primary fluorescence assay.

Troubleshooting Common HTS Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High data variability; low signal-to-background ratio; suboptimal reagent concentrations.Re-optimize enzyme and substrate concentrations. Check for consistency of liquid handling. Ensure reagents are properly mixed and stable.
High False-Positive Rate Compound autofluorescence; compound aggregation; non-specific enzyme inhibition.Implement an orthogonal assay. Perform a "counterscreen" without the enzyme to identify fluorescent compounds. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce aggregation.
High False-Negative Rate Compound instability in assay buffer; low compound potency; insufficient incubation time.Assess compound stability under assay conditions. Ensure the screening concentration is appropriate. Optimize the pre-incubation time between the compound and enzyme.
Edge Effects on Plates Uneven temperature or evaporation across the plate during incubation.Use sealed plates or a humidified incubator. Avoid using the outer wells of the plate for samples.

Conclusion

This application note provides a robust framework for the high-throughput screening and characterization of this compound (Compound X) as a novel inhibitor of NAAA. By adhering to the principles of rigorous assay development, validation, and multi-step hit confirmation, researchers can confidently identify and advance promising candidates from this novel chemical series. The detailed protocols and workflows herein are designed to ensure scientific integrity and accelerate the journey from initial hit discovery to lead optimization.

References

  • Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. PMC - NIH. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. NIH. Available at: [Link]

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  • What are FAAH inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

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  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PubMed Central. Available at: [Link]

  • Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers. Available at: [Link]

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Application Notes and Protocols for N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocycle

N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine is a novel heterocyclic compound featuring a unique combination of pharmacologically relevant moieties. Its structure integrates a 1,2,4-oxadiazine core, a trifluoromethyl group, and an imine functionality. While direct biological data for this specific molecule is not yet extensively published, its structural components suggest significant potential as a modulator of cellular pathways, particularly in the context of oncology and drug discovery.

The trifluoromethyl (-CF3) group is a well-established bioisostere for methyl and chloro groups in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] These properties can improve a compound's pharmacokinetic profile and overall efficacy.[1] Heterocyclic scaffolds containing nitrogen and oxygen, such as oxadiazoles and related oxadiazines, are prevalent in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Furthermore, the imine (Schiff base) group is a versatile chemical handle and pharmacophore, integral to the structure of many bioactive compounds and their metal complexes, which have shown promise in drug development.[7][8][9][10]

Given the established anticancer activities of various trifluoromethylated and oxadiazole-containing compounds,[5][11][12][13] this application note proposes a framework for evaluating the cytostatic and cytotoxic potential of this compound in relevant cancer cell line models. We provide detailed protocols for a tiered screening approach, starting with general cytotoxicity and progressing to more mechanistic assays such as apoptosis and cell cycle analysis.

Putative Mechanism of Action & Experimental Rationale

Based on the analysis of its structural components, we hypothesize that this compound may exert its effects on cancer cells through the induction of apoptosis and/or cell cycle arrest. Many heterocyclic compounds, including oxadiazole derivatives, have been shown to trigger programmed cell death in cancer cells.[3][4] The experimental workflow outlined below is designed to systematically investigate this hypothesis.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Studies Compound Compound Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->Cancer_Cell_Lines Cytotoxicity_Assay Cytotoxicity Assay (MTT / XTT) Cancer_Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Value Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle_Assay Apoptosis_Confirmation Early/Late Apoptosis vs. Necrosis Apoptosis_Assay->Apoptosis_Confirmation Cell_Cycle_Arrest G1, S, or G2/M Arrest Cell_Cycle_Assay->Cell_Cycle_Arrest

Figure 1: Tiered experimental workflow for characterizing the anticancer activity of this compound.

Physicochemical Properties for Cell-Based Assays

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data. The trifluoromethyl group generally increases lipophilicity, which can affect solubility in aqueous cell culture media.[1][14]

PropertyRecommended HandlingRationale
Solubility Prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).DMSO is a common solvent for dissolving organic compounds for use in cell culture and is generally well-tolerated by cells at final concentrations ≤0.5%.
Working Dilutions Serially dilute the DMSO stock solution in complete cell culture medium to the desired final concentrations immediately before adding to cells. Vortex briefly after each dilution.This minimizes the precipitation of the compound in the aqueous medium and ensures a homogenous concentration in the cell culture wells.
Stability Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.Many organic compounds can be sensitive to degradation from light or temperature fluctuations.[15]
Final Solvent Conc. Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final DMSO concentration) in all experiments.High concentrations of DMSO can be toxic to cells and may interfere with the experimental results.

Protocols: A Step-by-Step Guide

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Materials:

  • This compound

  • Sterile DMSO

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for untreated cells and vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[19] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling differentiation of cells in G0/G1, S, and G2/M phases.[20]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest approximately 1-2 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[20][21][22]

  • Washing: Centrifuge the fixed cells (500 x g for 5 minutes) and wash the pellet twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

G cluster_results Cell Populations Start Cell Population Staining Annexin V-FITC & Propidium Iodide Staining Start->Staining Analysis Flow Cytometry Analysis Staining->Analysis Live Live Cells Annexin V (-) PI (-) Analysis->Live Early_Apoptosis Early Apoptotic Annexin V (+) PI (-) Analysis->Early_Apoptosis Late_Apoptosis Late Apoptotic/Necrotic Annexin V (+) PI (+) Analysis->Late_Apoptosis Necrotic Necrotic Cells Annexin V (-) PI (+) Analysis->Necrotic

Figure 2: Conceptual diagram of apoptosis detection using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for characterizing the in vitro anticancer activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these initial screens would warrant further investigation into specific molecular targets, such as key kinases or caspases, and eventual progression to more complex in vitro models and in vivo studies.

References

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Application Notes & Protocols for N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Navigating the Dosing Landscape of a Novel Oxadiazine Compound

The compound N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine represents a novel chemical entity with potential therapeutic applications. A critical step in the preclinical evaluation of any new investigational drug is the determination of an appropriate and safe dosage range in relevant animal models. This document provides a comprehensive guide for researchers to establish a scientifically sound dosing strategy for this specific molecule.

Due to the novelty of this compound, direct, published dosage data is not available. Therefore, this guide will focus on a logical, evidence-based approach to dose-finding, beginning with dose estimation based on structurally related compounds and culminating in a detailed protocol for a Maximum Tolerated Dose (MTD) study. This foundational study is essential for defining the upper limit of a safe dosing range for subsequent efficacy studies.

The trifluoromethyl group is a common moiety in medicinal chemistry, known to influence a molecule's metabolic stability and potency.[1] The 1,2,4-oxadiazine core is also present in various biologically active compounds.[2][3] Insights from existing literature on similar structures can inform our initial dose selection for MTD studies.

II. Initial Dose Range Estimation from Structurally Related Compounds

In the absence of specific data for this compound, initial dose-range finding studies can be guided by dosages of structurally similar compounds reported in the literature. This approach provides a rational starting point and helps to minimize the number of animals required for initial tolerability assessments.

Table 1: Reported Dosages of Structurally Related Oxadiazole and Oxadiazine Derivatives in Rodent Models

Compound ClassAnimal ModelRoute of AdministrationDoses TestedObserved Effects/ContextReference
1,3,4-Oxadiazole derivativeRatsOral5, 10, and 15 mg/kgAntidiabetic activity evaluation[4]
Oxadiazine derivativesMiceIntraperitoneal (i.p.)4 mg/kgIn vivo toxicology study[5]
Indoxacarb (Oxadiazine)MiceOral500 mg/kg (MTD)Acute toxicity study[6]
Indoxacarb (Oxadiazine)RatsOral600 mg/kg (MTD)Acute toxicity study[6]
Triazine derivativesMiceIntraperitoneal (i.p.)50, 100, and 200 mg/kgAntinociceptive effect evaluation[7]

Expert Insight: The data from Table 1 suggests a wide therapeutic window for oxadiazine-type compounds. The reported MTD for Indoxacarb is quite high, suggesting the core structure may be well-tolerated. However, the other derivatives were studied at much lower doses for specific biological effects. A conservative starting point for a dose-range finding study for this compound would be in the lower range of these examples (e.g., starting at 5-10 mg/kg) and escalating from there.

III. Maximum Tolerated Dose (MTD) Study: A Foundational Protocol

The primary objective of an MTD study is to identify the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a specified period.[8][9] This is a crucial step before proceeding to efficacy studies.

A. Experimental Workflow for MTD Determination

The following diagram outlines the key steps in a typical MTD study.

MTD_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis & Endpoint start Dose Range Selection (Based on literature review) formulation Compound Formulation (Vehicle selection & solubility) start->formulation animals Animal Acclimatization (e.g., 7 days) formulation->animals dose_groups Dose Escalation Groups (e.g., 3-5 groups + vehicle) animals->dose_groups administration Compound Administration (e.g., Oral Gavage or IP Injection) dose_groups->administration monitoring Daily Clinical Observation (Body weight, behavior, clinical signs) administration->monitoring endpoint Study Endpoint (e.g., Day 7 or 14) monitoring->endpoint necropsy Necropsy & Gross Pathology endpoint->necropsy analysis Data Analysis (Toxicity scoring, determination of MTD) necropsy->analysis result MTD Established analysis->result

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

B. Step-by-Step MTD Protocol for Rodent Models

This protocol provides a general framework. Specific details should be adapted based on the chosen animal model and institutional guidelines.

1. Animal Models and Housing:

  • Species: Healthy, young adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).

  • Sex: It is recommended to use both males and females initially, as there can be sex-dependent differences in toxicity.[10]

  • Group Size: 3-5 animals per dose group, plus a vehicle control group.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Compound Formulation:

  • Challenge: Novel small molecules are often poorly soluble in aqueous solutions.[11][12]

  • Vehicle Selection: A suitable vehicle must be chosen that solubilizes the compound without causing toxicity itself. Common vehicles include:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% DMSO in saline

    • 10% Solutol HS 15 in saline

    • Corn oil

  • Solubility Testing: Small-scale solubility tests should be performed to identify the optimal vehicle.

  • Preparation: The formulation should be prepared fresh daily under sterile conditions.

3. Dose Selection and Administration:

  • Dose Levels: Based on the data in Table 1, a suggested starting dose range for this compound could be 10, 30, 100, 300, and 1000 mg/kg.

  • Route of Administration:

    • Oral Gavage (PO): Preferred for assessing oral bioavailability and toxicity.[13][14][15]

    • Intraperitoneal Injection (IP): Often used for initial screening to ensure systemic exposure.[16][17][18]

  • Volume: The administration volume should not exceed recommended guidelines (e.g., 10 ml/kg for mice).[16][19]

4. Study Duration and Monitoring:

  • Duration: Typically 7 to 14 days of daily dosing.[9]

  • Daily Observations:

    • Body weight

    • Food and water intake (can be qualitative)

    • Clinical signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain or distress).

    • Mortality

5. Endpoint and Analysis:

  • Termination: At the end of the study period, animals are humanely euthanized.

  • Necropsy: A gross examination of major organs is performed.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (typically >15-20%), or other severe clinical signs of toxicity.

IV. Detailed Protocols for Administration Routes

A. Oral Gavage in Mice
  • Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head.[13]

  • Positioning: Hold the mouse in a vertical position to align the head and esophagus.[13]

  • Gavage Needle Insertion: Gently insert a 20-22 gauge, 1.5-inch gavage needle with a ball tip into the diastema (gap between incisors and molars).[15][19] Advance the needle along the roof of the mouth until it passes into the esophagus. The mouse should swallow as the tube is advanced.[15] Do not force the needle. [13]

  • Administration: Slowly administer the compound.[13]

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Briefly monitor the animal for any signs of distress or misdosing (e.g., fluid coming from the nose).

B. Intraperitoneal (IP) Injection in Rats
  • Restraint: Manually restrain the rat, exposing the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[17][18]

  • Needle Insertion: Insert a 23-25 gauge needle with the bevel up at a 30-40 degree angle to the abdominal wall.[16]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated.[16][18]

  • Injection: Inject the solution smoothly.

  • Withdrawal: Remove the needle and return the rat to its cage.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for establishing the dosage of this compound in animal models. By leveraging data from structurally related compounds and conducting a systematic MTD study, researchers can confidently select appropriate doses for subsequent pharmacokinetic, pharmacodynamic, and efficacy studies. The protocols outlined herein are intended to ensure the scientific rigor and ethical conduct of these essential preclinical investigations.

VI. References

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed. Available at: [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]

  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. PMC. Available at: [Link]

  • Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. PMC. Available at: [Link]

  • Isolation of Nocuolin A and Synthesis of New Oxadiazine Derivatives. Design, Synthesis, Molecular Docking, Apoptotic Evaluation, and Cathepsin B Inhibition. Docta Complutense. Available at: [Link]

  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. MDPI. Available at: [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. PMC. Available at: [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link]

  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC. Available at: [Link]

  • Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions. PubMed. Available at: [Link]

  • Novel 5‐(Trifluoromethyl)‐1,2,4‐Oxadiazole Substituted Benzamide Derivatives Containing 5‐(Trifluoromethyl)‐1,2,4‐Oxadiazole Moiety: Design, Synthesis, Anti‐Rust and In Silico Study. ResearchGate. Available at: [Link]

  • Maximum Tolerated Dose. ResearchGate. Available at: [Link]

  • Acute toxicity and gross behavioural effects of indoxacarb. CABI Digital Library. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services. Available at: [Link]

  • Intraperitoneal Injection in Rats. Queen's University. Available at: [Link]

  • Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. ResearchGate. Available at: [Link]

  • Mechanochemical Synthesis of Fluorinated Imines. PMC. Available at: [Link]

  • Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. PMC. Available at: [Link]

  • Guidelines for Anesthesia and Analgesia in Rats. Indiana University Research. Available at: [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC. Available at: [Link]

  • Dose-response study with N-nitrosodiethanolamine in F344 rats. PubMed. Available at: [Link]

  • Intraperitoneal Injection in the Rat. Procedures with Care. Available at: [Link]

  • Maximum tolerable dose (MTD) studies. Labcorp. Available at: [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Queensland. Available at: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. UBC Animal Care Services. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives. IJFMR. Available at: [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]

  • Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. PMC. Available at: [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]

Sources

Application Notes & Protocols for Trifluoromethyl-Substituted 1,2,4-Oxadiazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope and Approach: Initial literature and database searches for the specific molecule N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine did not yield specific synthesis or biological activity data. This suggests that this particular compound is novel or not extensively documented in publicly accessible scientific literature.

However, the core heterocyclic scaffold is closely related to the more widely studied 4H-1,2,4-oxadiazin-5(6H)-one system. The C5-imine of the target molecule is the nitrogen analogue of the C5-ketone (oxo) group in these studied compounds. Due to their structural and electronic similarity, the synthesis and biological profile of the oxadiazinone scaffold can serve as a robust and scientifically sound proxy to guide the initial exploration of its imine counterpart.

This document, therefore, provides a comprehensive guide based on the established chemistry and biology of the 4H-1,2,4-oxadiazin-5(6H)-one scaffold, offering researchers a strong foundational framework for investigating the user's specific molecule of interest.

Part 1: Introduction to the 1,2,4-Oxadiazine Scaffold

The 1,2,4-oxadiazine ring system is a six-membered heterocycle containing two nitrogen atoms, one oxygen atom, and a carbonyl group (or an imine, in the case of the target molecule). The inclusion of a trifluoromethyl (CF₃) group at the 3-position is a common strategy in medicinal chemistry. The high electronegativity and metabolic stability of the CF₃ group can significantly enhance a molecule's potency, selectivity, metabolic stability, and cell permeability.

Recent studies have identified the 1,2,4-oxadiazin-5(6H)-one scaffold as a promising new class of Monoamine Oxidase (MAO) inhibitors [1]. MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibitors of MAO, particularly the MAO-B isoform, are established therapeutics for neurodegenerative conditions such as Parkinson's disease[1].

This guide will focus on leveraging this knowledge to explore this compound as a potential MAO inhibitor.

Part 2: Synthesis Strategy and Protocols

The synthesis of the 1,2,4-oxadiazin-5-imine core can be logically extrapolated from the established synthesis of 1,2,4-oxadiazin-5(6H)-ones. The common and efficient method involves the cyclization of an amidoxime with an α-halo ester or related carbonyl compound[1][2][3][4][5].

Proposed Retrosynthetic Analysis

A logical pathway to the target imine involves creating the core oxadiazinone ring first, followed by conversion of the ketone to the imine.

G Target N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine Oxadiazinone 6-methyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5(6H)-one Target->Oxadiazinone Imination Amidoxime Trifluoroacetamidoxime Oxadiazinone->Amidoxime Cyclization Haloester Ethyl 2-chloropropionate Oxadiazinone->Haloester Cyclization Nitrile Trifluoroacetonitrile Amidoxime->Nitrile Hydroxylamine

Sources

Application Notes and Protocols for the Characterization of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last literature search, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine is not a characterized compound in publicly accessible scientific databases. Therefore, this document serves as a comprehensive, generalized guide for the validation and application of a novel chemical probe, using this compound, hereafter referred to as "Probe-X," as a hypothetical candidate. The protocols and principles described herein are based on established best practices in chemical biology and drug discovery.[1][2][3][4]

Introduction: The Uncharted Territory of a Novel Chemical Probe

The exploration of novel chemical matter is a cornerstone of biological discovery and therapeutic innovation. A well-characterized chemical probe—a small molecule that engages a specific protein target or family of targets—is an invaluable tool for dissecting complex biological processes and validating new drug targets.[5][6][7] The compound this compound (Probe-X) represents such uncharted territory. Its structure, featuring a trifluoromethylated oxadiazine core, suggests potential for selective biological activity, as fluorine substitution is a well-known strategy for modulating the pharmacological properties of bioactive molecules.[8][9]

This guide provides a systematic framework for researchers to take a novel, uncharacterized compound like Probe-X and rigorously validate it as a chemical probe. We will outline the critical steps from initial characterization to advanced cellular applications, with a focus on the "why" behind each protocol to ensure scientific rigor and the generation of robust, reproducible data.

Foundational Steps: Physicochemical Characterization of Probe-X

Before any biological investigation, the identity, purity, and stability of the chemical matter must be unequivocally established. This is a non-negotiable step to ensure that any observed biological effect is attributable to the compound .

Protocol 2.1: Quality Control of Probe-X

  • Identity Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition. For Probe-X (C₆H₇F₃N₄O), the expected exact mass should be calculated and compared to the experimental value.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The observed shifts and coupling constants must be consistent with the proposed structure of this compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Analyze the compound using two different solvent systems to assess purity. A high-quality chemical probe should be >95% pure.

  • Solubility and Stability:

    • Determine the solubility in common biological buffers (e.g., PBS) and organic solvents (e.g., DMSO).

    • Assess the stability of the compound in solution over time under experimental conditions (e.g., in cell culture media at 37°C) by re-analyzing via HPLC.

The Core Pursuit: Target Identification and Validation

The central challenge for a novel compound is to identify its cellular binding partners. Modern chemoproteomics offers powerful, unbiased methods to map the interaction landscape of a small molecule.[10][11][12]

Unbiased Target Discovery using Chemoproteomics

The goal is to "fish" for the cellular targets of Probe-X from a complex protein lysate. This often involves creating a tagged version of the probe for affinity capture.

Protocol 3.1.1: Affinity-Based Protein Profiling

  • Probe Derivatization: Synthesize an analogue of Probe-X that incorporates a linker and a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., biotin). It is crucial to demonstrate that this derivatized probe retains the biological activity of the parent compound.

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line for an anti-proliferative compound) and prepare a native cell lysate.

  • Photo-Affinity Labeling:

    • Incubate the cell lysate with the biotinylated and photo-reactive Probe-X analogue.

    • To identify specific binders, run a parallel competition experiment where the lysate is pre-incubated with an excess of the original, non-derivatized Probe-X.

    • Expose the samples to UV light to covalently crosslink the probe to its binding partners.

  • Affinity Purification and Mass Spectrometry:

    • Capture the biotin-labeled proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the captured proteins and digest them into peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competed sample are considered high-confidence targets.

G cluster_0 Chemoproteomic Workflow Probe-X Analogue Probe-X Analogue Cell Lysate Cell Lysate Probe-X Analogue->Cell Lysate Incubate UV Crosslinking UV Crosslinking Cell Lysate->UV Crosslinking Irradiate Streptavidin Beads Streptavidin Beads UV Crosslinking->Streptavidin Beads Capture LC-MS/MS LC-MS/MS Streptavidin Beads->LC-MS/MS Elute & Digest Target Proteins Target Proteins LC-MS/MS->Target Proteins Identify

Caption: Workflow for affinity-based target identification.

Confirming the Connection: Target Engagement in a Cellular Context

Identifying a target is only the first step; it is critical to confirm that the probe engages this target within intact cells.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16]

Principle of CETSA: The binding of a ligand (Probe-X) to its target protein often increases the protein's thermal stability. This stabilization can be measured by heating intact cells to various temperatures and quantifying the amount of the target protein that remains soluble.[14]

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with Probe-X at various concentrations. A vehicle control (e.g., DMSO) is essential.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each Probe-X concentration. A positive target engagement will result in a rightward shift of the melting curve.

CETSA_Workflow cluster_workflow CETSA Protocol cluster_result Expected Outcome A Treat cells with Probe-X or Vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells and centrifuge B->C D Collect soluble protein fraction C->D E Analyze by Western Blot D->E F Plot melting curves E->F G Vehicle Control (Lower Tm) I Thermal Shift (Target Engagement) H Probe-X Treated (Higher Tm)

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Table 1: Example CETSA Data for a Putative Target (Protein Y)

Temperature (°C)Soluble Protein Y (% of 40°C Control) - VehicleSoluble Protein Y (% of 40°C Control) - 10 µM Probe-X
40100100
469598
508092
5450 (Tm)85
582055 (Tm)
62525
66<110

This table illustrates a hypothetical thermal shift, indicating that Probe-X stabilizes Protein Y in cells.

Assessing Specificity: The Selectivity Profile

A good chemical probe should be selective for its target. While absolute specificity is rare, a probe's activity against other proteins, especially those within the same family, should be understood.[1][4]

Protocol 5.1: Proteome-wide Selectivity Profiling (Thermal Proteome Profiling - TPP)

This advanced technique combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.

  • Experimental Setup: Similar to CETSA, treat cells with Probe-X or vehicle.

  • Heating and Lysis: Heat the treated cells to a series of temperatures.

  • Sample Preparation for MS: Lyse the cells, collect the soluble fractions, and prepare the samples for quantitative proteomic analysis (e.g., using isobaric tags like TMT).

  • LC-MS/MS Analysis: Analyze the samples to quantify the relative abundance of thousands of proteins at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift upon treatment with Probe-X. An ideal probe will shift the stability of its intended target with minimal or no effect on other proteins.

From Engagement to Function: Cellular Application of a Validated Probe

Once Probe-X has been validated for potency, target engagement, and selectivity, it can be used to investigate the biological role of its target.

Protocol 6.1: Target-Dependent Phenotypic Assay

  • Hypothesis Generation: Based on the known or predicted function of the identified target, design an experiment to test a specific hypothesis. For example, if the target is a kinase, a phospho-specific antibody could be used to probe a downstream substrate.

  • Cellular Assay: Treat cells with a dose range of Probe-X.

  • Control Experiments:

    • Negative Control: Include a structurally similar but inactive analogue of Probe-X. This is a critical control to ensure the observed phenotype is not due to a non-specific chemical effect.

    • Genetic Control: Use siRNA or CRISPR/Cas9 to knock down or knock out the target protein. A validated probe should phenocopy the genetic perturbation of its target.

  • Endpoint Measurement: Measure the phenotypic outcome (e.g., changes in cell viability, gene expression, or post-translational modifications).

Conclusion: Best Practices and Data Interpretation

The development of a novel chemical probe is an iterative process that requires rigorous validation at each step.

  • Trustworthiness: Every protocol must include appropriate controls. For cellular experiments, this includes both a negative chemical control and a genetic control.

  • Causality: A direct link between target engagement and cellular phenotype must be established. Dose-response curves for target engagement (from CETSA) should correlate with dose-response curves for the cellular effect.

  • Transparency: All data, including the limitations of the probe (e.g., off-targets identified in TPP), should be reported to allow for informed use by the scientific community.

By following this comprehensive framework, a novel compound like "this compound" can be systematically evaluated, transforming it from an unknown molecule into a powerful and reliable tool for biological discovery.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). Target Identification Using Chemical Probes. PubMed. [Link]

  • Reinhard, F. B. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Brennan, P., & Vazquez Rodriguez, S. (Eds.). (2020). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • The Chemical Probes Portal. (2022). An expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9, 2100-2122. [Link]

  • Brennan, P., & Vazquez Rodriguez, S. (Eds.). (2020). The Discovery and Utility of Chemical Probes in Target Discovery. RSC Publishing. [Link]

  • Müller, S., et al. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 8(2), 142-145. [Link]

  • LaBarge, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Zu, L., et al. (2019). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]

  • Zakharenko, A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. [Link]

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  • Wozniak, M., et al. (2022). Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. PubMed. [Link]

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  • Sapient Bio. (2024). Discovery Proteomics for Target Identification. [Link]

  • Schmidt, B., et al. (2000). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Pharmazie. [Link]

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  • Zhou, L., et al. (2020). Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library. PubMed. [Link]

  • Wagner, F. F., et al. (2016). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Chemical Biology. [Link]

  • Al-Tel, T. H. (2022). Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via amidoxime O-heteroarylation/cyclization reactions sequence. ResearchGate. [Link]

  • Maftei, C. V., et al. (2016). Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products: synthesis, structural analysis and investigation of their antitumor activity. Tetrahedron. [Link]

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  • Kniess, T., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Scientific Reports. [Link]

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  • Szymański, J., et al. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules. [Link]

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Application Notes & Protocols: Safe Handling and Storage of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Framework for Novel Chemical Entities

The compound N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine is a specific chemical structure for which extensive public safety, handling, and stability data are not available. As such, this molecule must be treated as a New Chemical Entity (NCE) with unknown toxicological and stability profiles. The protocols outlined herein are based on a comprehensive risk assessment of its constituent functional groups and adhere to the foundational principles of laboratory safety mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3] The primary directive is to treat the compound as potentially hazardous until empirical data prove otherwise.[4]

A structural analysis reveals key motifs that inform these protocols:

  • Trifluoromethyl (CF₃) Group: This group is known to enhance metabolic stability and lipophilicity in drug candidates but can also influence the molecule's toxicological profile.[5][6]

  • 1,2,4-Oxadiazine Core: Heterocycles containing nitrogen and oxygen can possess inherent energetic properties and exhibit variable thermal stability.[7][8]

  • Imine (=NH) Functionality: The exocyclic imine group is a potential site for hydrolysis, particularly in the presence of moisture or under non-neutral pH conditions, which could compromise compound integrity over time.

This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for managing this and similar NCEs with scientific integrity and a proactive approach to safety.

Part 1: Initial Risk Assessment and Hazard Evaluation

Before any manipulation, a thorough risk assessment is mandatory. This process is foundational to creating a safe operating procedure and is a core component of OSHA's Laboratory Standard.[1][2]

Information Synthesis

All available information must be reviewed. This includes the synthetic route (to identify potential hazardous reagents or byproducts), batch-specific analytical data (NMR, LC-MS, purity), and any preliminary biological data. This initial data package is the starting point for a living risk assessment document.[4][9]

Provisional Hazard Identification

Based on the structural motifs, a provisional hazard profile should be established and documented in an internal Safety Data Sheet (SDS), a requirement under OSHA's Hazard Communication Standard.[10][11]

Hazard Class Potential Concern Rationale
Acute Toxicity Unknown. Assume toxic via inhalation, ingestion, and skin contact.Standard precaution for any NCE. The trifluoromethyl group and heterocyclic core necessitate caution.
Skin/Eye Irritation Assume irritant.Fine powders and organic molecules can cause irritation upon contact.
Reactivity Potential for hydrolysis. Incompatible with strong acids, bases, and oxidizers.The imine group is susceptible to moisture. The N-O bond in the oxadiazine ring could be cleaved by strong reducing or oxidizing agents.[12][13][14]
Stability Unknown thermal and photostability.Heterocyclic compounds can be sensitive to heat and light, leading to degradation.[15]
Workflow for Initial Compound Assessment

The following diagram outlines the logical flow for assessing a new compound upon receipt.

A New Compound Received (N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine) B Review All Available Data (Synthesis, Analytics, Literature) A->B C Perform Structural Hazard Analysis (CF3, Oxadiazine, Imine) B->C D Create Provisional Internal SDS (OSHA HazCom Standard) C->D E Define Engineering Controls (Fume Hood, Ventilation) D->E F Specify Mandatory PPE (Gloves, Goggles, Lab Coat) E->F G Develop Handling & Storage SOPs (This Document) F->G H Proceed with Controlled Laboratory Work G->H leaf leaf A Compound Form? B Solid A->B Solid C In Solution A->C Solution D Storage Duration? B->D G Storage Duration? C->G E < 1 Month D->E Short-term F > 1 Month D->F Long-term L1 Store at -20°C Inert Gas Atmosphere Amber Vial E->L1 L2 Store at -80°C Inert Gas Atmosphere Amber Vial F->L2 H < 1 Week G->H Short-term I > 1 Week G->I Long-term L3 Store at -20°C (Consider -80°C) Inert Gas Headspace Amber Vial/Plate H->L3 L4 Store at -80°C Inert Gas Headspace Amber Vial/Plate I->L4

Caption: Decision tree for selecting appropriate storage conditions.

Protocol: Initial Stability Assessment

To ensure data quality, a preliminary stability assessment is highly recommended. This involves subjecting the compound to stress conditions to rapidly identify potential liabilities. [15][16]

  • Objective: To identify degradation pathways and validate storage conditions.

  • Procedure: a. Prepare several identical aliquots of the compound in the intended final assay buffer or solvent (e.g., 10 µM in PBS with 1% DMSO). b. Expose aliquots to different stress conditions for 24 hours:

    • Control: -80°C, dark.
    • Thermal Stress: 37°C, dark.
    • Photostability: Room temperature, ambient light.
    • Freeze-Thaw: Subject one aliquot to three freeze-thaw cycles (-80°C to room temp).
  • Analysis: Analyze all samples against the control using a stability-indicating method, such as LC-MS. Compare the peak area of the parent compound and look for the appearance of new peaks (degradants).

  • Interpretation: Significant degradation (>10%) under any stress condition indicates an instability that must be managed, for example, by avoiding light exposure or repeated freeze-thaw cycles during experiments. This data is crucial for designing robust experiments and interpreting results correctly. [17][18]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. [Link]

  • Best Practices for Proper Chemical Storage. The Synergist, American Industrial Hygiene Association (AIHA). [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]

  • Drug Stability Testing & Release Testing. Pace Analytical. [Link]

  • What steps should be taken when a new chemical is introduced to the workplace?. Camcode. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • What steps should be taken when introducing new chemicals into your inventory?. Safetec. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Process Development of New Chemical Entities — Overcoming Challenges of Safety and Quality. YouTube. [Link]

  • Safety Precautions in the Pharmaceutical Industry. SafetyStratus. [Link]

  • Pharmaceutical Manufacturing Safety Considerations. Moravek. [Link]

  • Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry. [Link]

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH). [Link]

  • Innate C-H trifluoromethylation of heterocycles. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. National Institutes of Health (NIH). [Link]

  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

  • Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this and structurally related compounds. We will explore common impurities, troubleshooting strategies, and the underlying chemical principles to ensure the integrity of your synthesis.

Introduction to the Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A plausible and efficient synthetic route involves the cyclization of an N-cyanoimine intermediate, which is in turn formed from a corresponding amidoxime and an activated carbonyl equivalent.

Below is a proposed synthetic workflow, which will serve as the basis for our troubleshooting guide.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: N-Cyanoimine Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: N-Methylation A Trifluoroacetonitrile B Methylhydroxylamine A->B Reaction C N-methyl-2,2,2-trifluoroacetamidoxime D N-cyanocarbonimidic dichloride C->D Condensation E Intermediate N-cyanoimine F Base (e.g., NaH) E->F Intramolecular Cyclization G 6-methyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine H Methylating agent (e.g., MeI) G->H Alkylation I I H->I Final Product: This compound

Figure 1: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Common Synthesis Impurities and Solutions

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: Low yield of the desired product is observed after the final N-methylation step, with a significant amount of starting material remaining. What could be the cause and how can I improve the yield?

Answer:

This issue often points to incomplete methylation due to several factors. Let's break down the potential causes and solutions.

Causality:

  • Insufficiently strong base: The N-H proton on the imine is acidic, but a sufficiently strong base is required for complete deprotonation to the corresponding anion, which is the reactive species in the methylation reaction.

  • Poor quality methylating agent: Methyl iodide (MeI) is a common methylating agent, but it can degrade over time, especially if exposed to light or moisture.

  • Steric hindrance: While less likely for a methyl group, steric hindrance around the nitrogen atom can slow down the reaction rate.

  • Reaction temperature and time: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Consider using a stronger base than what was initially used. For example, if you were using a carbonate base, switching to a hydride base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) will more effectively deprotonate the imine.

    • Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the starting material.

  • Methylating Agent:

    • Use freshly distilled or a new bottle of methyl iodide.

    • Consider alternative, more reactive methylating agents such as dimethyl sulfate or methyl triflate. However, be aware of their higher toxicity and handle them with appropriate safety precautions.

  • Reaction Conditions:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 30-40 °C.

    • Ensure the reaction is stirred efficiently to ensure proper mixing of the reagents.

Data Summary: Effect of Base on Methylation Yield

BaseSolventTemperature (°C)Reaction Time (h)Conversion (%)
K₂CO₃Acetonitrile252445
NaHTHF25695
LiHMDSTHF04>98

This is representative data based on analogous chemical transformations.

Question 2: My final product is contaminated with an impurity that has a mass corresponding to the addition of water. What is this impurity and how can I prevent its formation?

Answer:

The observed impurity is likely the corresponding 4H-1,2,4-oxadiazin-5-one, formed by the hydrolysis of the imine functionality of your target molecule.

Mechanistic Insight:

Imines are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carbonyl compound. The presence of trace amounts of water in your reaction mixture or during workup can lead to the formation of this byproduct.

G A This compound B H₂O A->B Hydrolysis (acid or base catalyzed) C Hydrolysis Product: N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-one B->C

Figure 2: Hydrolysis of the target imine to the corresponding oxadiazinone.

Prevention and Mitigation:

  • Anhydrous Conditions:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Workup Procedure:

    • During the aqueous workup, minimize the contact time of your product with the aqueous layer.

    • Use a saturated solution of a neutral salt like sodium chloride (brine) for washing, which can help to reduce the solubility of your product in the aqueous phase and minimize hydrolysis.

    • Ensure the organic layer is thoroughly dried with a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

  • Purification:

    • If the hydrolysis product has already formed, it can often be separated from the desired imine by column chromatography on silica gel. The more polar oxadiazinone will typically have a lower Rf value than the imine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in this synthesis?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has several implications for the synthesis:

  • Increased Acidity: It increases the acidity of nearby protons, which can influence the choice of base in deprotonation steps.

  • Reaction Kinetics: It can affect the reactivity of adjacent functional groups, potentially making some reactions faster or slower.

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can be a desirable property in drug design.

Q2: Can I use a different starting material instead of trifluoroacetonitrile?

Yes, other sources of the trifluoromethyl-containing building block can be used. For example, trifluoroacetic anhydride or trifluoroacetyl chloride could be used to acylate an appropriate precursor, which is then converted to the amidoxime. However, this would add extra steps to the synthesis. The choice of starting material often depends on commercial availability, cost, and safety considerations.

Q3: My TLC plate shows multiple spots even after purification. What analytical techniques can I use to identify the impurities?

For complex impurity profiles, a combination of analytical techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for separating and identifying impurities. It provides both the retention time and the mass-to-charge ratio of each component.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the impurities, especially if they can be isolated.

  • HRMS (High-Resolution Mass Spectrometry): This can provide the exact mass of the impurities, allowing you to determine their elemental composition and chemical formula.

Experimental Protocol: Sample Preparation for LC-MS Analysis

  • Accurately weigh approximately 1 mg of your crude or purified sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample into the LC-MS system.

References

This is a representative list of references for analogous chemical transformations, as specific literature for the target molecule is not widely available.

  • Synthesis of 1,2,4-Oxadiazoles: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Elsevier. [Link]

  • The Chemistry of Amidoximes: Chemistry of Amidoximes and Related Compounds, Wiley. [Link]

  • Trifluoromethyl Group in Medicinal Chemistry: The Role of Fluorine in Medicinal Chemistry, Future Science. [Link]

Technical Support Center: Optimizing N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic scaffolds. The presence of the trifluoromethyl group and the oxadiazinimine core presents unique synthetic challenges that require careful control of reaction parameters.[1][2] This document provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am starting this synthesis for the first time. What is a reliable general synthetic approach for this class of 1,2,4-oxadiazin-5-imine heterocycles?

A common and effective strategy for constructing the 4H-1,2,4-oxadiazin-5(6H)-one core, a close analogue, involves the cyclization of amidoximes with α-halocarboxylic acid esters.[3] For the specific target, this compound, a plausible route involves a cyclocondensation reaction between a trifluoroacetonitrile-derived species and a suitably substituted amino-ester or related bifunctional compound.[4][5] The key is the formation of the N-C-N and N-O-C bonds that constitute the heterocyclic ring.

A proposed key reaction step is the base-mediated cyclization of an N-substituted trifluoroacetamidoxime with an appropriate electrophile. The choice of base and solvent is critical to promote cyclization while preventing decomposition.[6][7][8]

Q2: My reaction yield is consistently below 30%. What are the most common culprits?

Low yields in this synthesis are typically traced back to a few key areas.[9] A systematic troubleshooting approach is most effective.[9]

  • Suboptimal Reaction Conditions : The temperature, reaction time, and choice of base are paramount. The cyclization may be reversible or the product may be unstable under prolonged heating.[9][10]

  • Purity of Reagents and Solvents : The trifluoromethyl group can make intermediates sensitive to protic impurities or water. Ensure solvents are rigorously dried and starting materials are of high purity.[9]

  • Atmospheric Contamination : Many heterocyclic syntheses are sensitive to atmospheric moisture and oxygen.[9] Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.

  • Side Reactions : The formation of alternative products, such as acyclic intermediates or rearranged heterocycles, can significantly consume starting material.

Q3: My TLC and LC-MS analyses show multiple spots, but I'm not sure what they are. What are the likely side products?

In addition to unreacted starting materials, several side products can form. The most common include:

  • Acyclic Intermediate : Incomplete cyclization can leave a linear, acyclic intermediate. This is often observed when using a weak base or insufficient reaction temperature/time.

  • Hydrolysis Product : The imine functionality can be susceptible to hydrolysis, especially during aqueous workup, leading to the corresponding 4H-1,2,4-oxadiazin-5-one.

  • Isomeric Byproducts : Depending on the specific precursors, rearrangement or alternative cyclization pathways could lead to isomeric heterocycles.

  • Decomposition Products : The trifluoromethyl group can render the heterocyclic ring susceptible to nucleophilic attack and subsequent ring-opening, especially in the presence of strong nucleophiles or harsh conditions.[10]

Q4: How does the 3-trifluoromethyl (CF3) group specifically impact the reaction?

The CF3 group is a strong electron-withdrawing group and has profound electronic and steric effects.[2][11]

  • Increased Acidity : It increases the acidity of nearby N-H protons, which can affect the choice of base and the deprotonation equilibrium.

  • Electrophilicity : It enhances the electrophilicity of the adjacent carbon atom (C3), making it more susceptible to nucleophilic attack during the cyclization step. However, this also makes the final product potentially less stable to nucleophiles.

  • Lipophilicity : The CF3 group significantly increases the lipophilicity of the molecule, which can aid in product extraction into organic solvents but may complicate purification by normal-phase chromatography.[2]

  • Analytical Signature : In NMR spectroscopy, it provides a clear signal in ¹⁹F NMR for reaction monitoring.

Q5: How stable is the final this compound product?

The stability can be a concern. The imine functional group is generally more sensitive to hydrolysis than a ketone, particularly under acidic or basic conditions. The electron-withdrawing nature of the adjacent trifluoromethyl group and the oxadiazine ring can further activate the imine carbon for nucleophilic attack by water. It is recommended to store the purified compound under anhydrous and neutral conditions, preferably in a desiccator or under an inert atmosphere.

Section 2: Detailed Troubleshooting Guides

Guide 1: Low Reaction Conversion

This guide addresses scenarios where the primary issue is the failure of starting materials to convert to the desired product.

G start Low Conversion Observed (by TLC/LC-MS) reagents 1. Verify Reagent & Solvent Purity start->reagents conditions 2. Optimize Reaction Conditions start->conditions workup 3. Review Workup & Isolation start->workup reagents_sol Use Anhydrous Solvents & High-Purity Reagents reagents->reagents_sol Purity Issue? conditions_base Screen Bases (e.g., NaH, K2CO3, DBU) conditions->conditions_base Suboptimal? conditions_temp Vary Temperature (e.g., RT, 50°C, 80°C) conditions->conditions_temp conditions_time Run Time Course (Monitor by TLC) conditions->conditions_time workup_sol Check for Product Loss During Extraction workup->workup_sol Losses? end Improved Conversion reagents_sol->end conditions_base->end conditions_temp->end conditions_time->end workup_sol->end G cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Intramolecular Cyclization cluster_3 4. Dehydration/Elimination A Precursor A (e.g., Amidoxime) DeprotA Deprotonated A (A:-) A->DeprotA + Base B Precursor B (e.g., α-halo amide) Attack Acyclic Intermediate Base Base (B:) Base->DeprotA BaseH Protonated Base (BH+) CyclicInt Cyclized Intermediate DeprotA2 A⁻ B2 B DeprotA2->B2 SN2 or Addition B2->Attack Product Final Product (Oxadiazin-imine) Attack2 Acyclic Int. Attack2->CyclicInt Ring Closure CyclicInt2 Cyclized Int. CyclicInt2->Product - H₂O or - X⁻

Sources

Common issues with N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. This document is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered when working with this and structurally related compounds in experimental assays. While specific literature on this exact molecule is limited, this guide synthesizes established principles based on its key structural motifs: a trifluoromethylated heterocycle and an imine functional group. Our goal is to provide you with the causal explanations and practical troubleshooting strategies needed to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Section 1: Compound Integrity, Stability, and Handling

Q1: We are observing significant variability in our assay results from day to day, even when using the same stock solution. What is the likely cause?

A1: The most probable cause of this variability is the hydrolytic instability of the imine functional group in your compound. Imines (C=N bonds) are susceptible to hydrolysis, a reaction with water that cleaves the imine bond to regenerate a carbonyl compound and an amine.[1][2][3] This is particularly relevant in aqueous assay buffers. The reaction is reversible but can be driven forward by the excess of water in the buffer, leading to a time-dependent decrease in the concentration of your active compound.[4]

The rate of hydrolysis is often pH-dependent, with catalysis occurring under both acidic and neutral conditions.[4] Even slight variations in buffer pH or incubation time can therefore lead to significant differences in the effective concentration of the intact imine, causing poor reproducibility.

Troubleshooting Steps:

  • Assess Stability: Perform a time-course experiment. Incubate the compound in your final assay buffer and analyze aliquots at different time points (e.g., 0, 1, 2, 4, 24 hours) by HPLC-MS to quantify the disappearance of the parent compound and the appearance of potential hydrolysis products.

  • pH Optimization: If possible, investigate the compound's stability across a range of pH values to identify conditions that minimize hydrolysis.

  • Aprotic Solvents for Stock: Prepare high-concentration stock solutions in a dry, aprotic solvent such as anhydrous DMSO or DMF. Minimize the amount of water in the stock solution.

  • Fresh Dilutions: Prepare fresh working solutions from the stock immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.

Diagram: Imine Hydrolysis Pathway

The diagram below illustrates the acid-catalyzed hydrolysis of the imine functional group, a likely source of compound instability in aqueous assay buffers.

G cluster_0 Imine Hydrolysis in Aqueous Buffer Compound Active Imine (R-C=N-R') ProtonatedImine Protonated Iminium Ion (R-C=N+H-R') Compound->ProtonatedImine H+ (from buffer) Hemiaminal Hemiaminal Intermediate ProtonatedImine->Hemiaminal + H2O HydrolysisProducts Inactive Products (Carbonyl + Amine) Hemiaminal->HydrolysisProducts Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis of the imine moiety.

Q2: Our compound is difficult to dissolve in aqueous buffers, leading to precipitation during the assay. What can we do?

A2: The difficulty in dissolution likely stems from the trifluoromethyl (CF3) group . The CF3 group is highly lipophilic (fat-loving) and significantly increases the overall lipophilicity of a molecule.[5][6] While this property can enhance membrane permeability, it often leads to poor aqueous solubility.[7]

Troubleshooting Steps:

  • Solubility Testing: Systematically determine the compound's solubility limit in your assay buffer. This can be done by preparing a serial dilution and visually or spectrophotometrically inspecting for precipitation.

  • Use of Co-solvents: If your assay tolerates it, consider adding a small percentage (typically <1-5%) of an organic co-solvent like DMSO or ethanol to the final assay buffer to increase solubility.

  • Stock Concentration: Use a higher concentration stock solution in 100% DMSO to minimize the volume added to the aqueous buffer, thereby keeping the final DMSO concentration low.

  • Sonication: Briefly sonicate the solution after dilution to aid in dissolving the compound.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can cause the compound to fall out of solution. Aliquot your stock into single-use vials.

Section 2: Assay Interference and Artifacts

Q3: We are observing a high hit rate in our fluorescence-based assay. Could the compound itself be the cause?

A3: Yes, it is highly probable. Many organic molecules, particularly those with heterocyclic ring systems, can interfere with fluorescence-based assays.[8] This can manifest in two primary ways:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the detection wavelength, leading to a false-positive signal.

  • Quenching: The compound may absorb light at either the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in the signal (a false-negative or a false-positive in assays where signal loss is the readout).

Troubleshooting Steps:

  • Autofluorescence Check: Run the assay with your compound but in the absence of the biological target or other key reagents. A significant signal indicates autofluorescence.

  • Quenching Assay: Run the assay with a known positive control (or the fluorescent product) and add your compound. A decrease in the expected signal suggests quenching.

  • Use an Orthogonal Assay: Validate your hits using a different detection method, such as an absorbance-based or luminescence-based assay, which are less prone to this type of interference.[9]

Q4: The compound shows activity against several unrelated targets. How do we determine if this is promiscuous activity or a non-specific artifact?

A4: This is a critical question in drug development. The observed activity could be due to genuine polypharmacology, or it could be an artifact of non-specific interactions or chemical reactivity. Compounds containing certain substructures are known as Pan-Assay INterference compoundS (PAINS) and frequently appear as hits in many different screens.[10]

Potential Causes & Investigation Strategies:

Potential CauseMechanismRecommended Action
Compound Aggregation At higher concentrations, lipophilic compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[8]Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the potency significantly decreases, aggregation is likely.
Chemical Reactivity The compound may be chemically reacting with components of the assay, such as protein nucleophiles (e.g., cysteine residues) or assay reagents.[10]Perform a pre-incubation experiment. Incubate the compound with the target protein for a period, then remove the unbound compound. If activity is retained, covalent modification may have occurred.
Redox Cycling Some compounds can undergo redox cycling, generating reactive oxygen species (e.g., H2O2) that can damage proteins or interfere with assay readouts.[8]Add antioxidants (e.g., DTT, if compatible with the assay) to see if the activity is diminished.
Promiscuous Binding The trifluoromethyl group can enhance non-specific hydrophobic interactions, potentially leading to binding at multiple sites.[5]Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct, specific binding interaction with your primary target.
Experimental Protocols & Workflows

Protocol 1: Assessing Compound Stability via HPLC-MS

This protocol allows for the quantitative assessment of your compound's stability in an aqueous buffer.

  • Prepare Compound Solution: Dilute your DMSO stock of this compound into your final assay buffer to the highest concentration used in your experiments.

  • Incubation: Incubate the solution at the temperature used for your assay (e.g., room temperature or 37°C).

  • Time Points: At specified time points (e.g., t=0, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take an aliquot of the solution.

  • Quench Reaction: Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS.

  • Data Interpretation: Plot the peak area of the parent compound (normalized to the internal standard) versus time. A rapid decrease in the peak area indicates instability. Look for the appearance of new peaks that may correspond to hydrolysis products.

Diagram: General Troubleshooting Workflow

This workflow provides a logical sequence of steps to validate a hit compound and rule out common artifacts.

G Start Initial Hit Identified Confirm Confirm Activity (Dose-Response Curve) Start->Confirm CheckPurity Check Compound Purity & Identity (LC-MS, NMR) Confirm->CheckPurity CheckStability Assess Stability in Assay Buffer (LC-MS) CheckPurity->CheckStability CheckInterference Test for Assay Interference (e.g., Autofluorescence) CheckStability->CheckInterference AggregationTest Aggregation Counter-Screen (Add Detergent) CheckInterference->AggregationTest OrthogonalAssay Validate with Orthogonal Assay AggregationTest->OrthogonalAssay Biophysical Confirm Direct Binding (SPR, ITC, or TSA) OrthogonalAssay->Biophysical Conclusion Confident Hit Biophysical->Conclusion

Caption: A workflow for hit validation and troubleshooting.

References
  • BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]

  • Organic Chemistry. (2025). Imines are usually unstable and are easily hydrolysed. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • Synnovator. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Retrieved from [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Jahchan, N. S., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]

  • PubMed. (2011). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

  • PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

  • ResearchGate. (2025). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from [Link]

  • PubMed Central. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2022). Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Retrieved from [Link]

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]

  • PubMed Central. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Retrieved from [Link]

  • National Institutes of Health. (2021). High-Throughput-Methyl-Reading (HTMR) assay: a solution based on nucleotide methyl-binding proteins enables large-scale screening for DNA/RNA methyltransferases and demethylases. Retrieved from [Link]

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Sources

Technical Support Center: Synthesis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for the synthesis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of novel heterocyclic compounds. Given that direct literature for this specific molecule is sparse, this guide is built upon established principles for the synthesis of analogous trifluoromethylated 1,2,4-oxadiazine derivatives. The methodologies, troubleshooting advice, and optimization strategies provided herein are derived from peer-reviewed studies on structurally related compounds and general best practices in heterocyclic chemistry.[1][2]

The trifluoromethyl (CF3) group is a critical substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] However, its strong electron-withdrawing nature can present unique challenges during synthesis.[4] This guide aims to provide a robust framework for overcoming these challenges to achieve optimal yield and purity.

A plausible and common synthetic route to the 1,2,4-oxadiazine core involves the cyclization of an amidoxime precursor.[5][6] This guide will focus on troubleshooting this hypothetical, yet chemically sound, reaction pathway.

Proposed Synthetic Pathway

The formation of the target compound likely proceeds via the cyclization of a key intermediate, formed from a trifluoromethyl amidoxime and a suitable N-methylated electrophile. Understanding this pathway is crucial for diagnosing issues.

Proposed Synthetic Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Trifluoroacetamidoxime C Acyclic Intermediate A->C Base (e.g., NaH) B N-Methylated Electrophile (e.g., N-methyl-2-chloroacetamide) B->C D Target Product (N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine) C->D Base-mediated ring closure

Caption: Proposed two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

Low yields in heterocyclic synthesis are common and can stem from several issues. A systematic approach is the most effective way to identify the root cause.[1]

Answer:

Based on analogous syntheses of 1,2,4-oxadiazine derivatives, the most critical parameters to investigate are:

  • Purity of Starting Materials:

    • Trifluoroacetamidoxime: This starting material can be prone to decomposition. Verify its purity by ¹H and ¹⁹F NMR before use. Impurities can act as reaction inhibitors or lead to unwanted side products.

    • Solvent and Base: The use of anhydrous solvents and high-purity bases is critical, especially if using strong, moisture-sensitive bases like sodium hydride (NaH). Many reactions in organic synthesis are sensitive to atmospheric moisture.[1] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Reaction Conditions for Cyclization:

    • Base Selection: The choice of base is paramount for the intramolecular cyclization step. A base that is too weak may not sufficiently deprotonate the precursor to initiate ring closure, while a base that is too strong or nucleophilic could lead to decomposition of the starting material or product.

    • Temperature Control: The cyclization may be highly sensitive to temperature. Running trials at different temperatures is recommended. Some related cyclizations require initial cooling (e.g., 0 °C) during base addition, followed by warming to room temperature or gentle heating to drive the reaction to completion.[7]

  • Reaction Monitoring:

    • It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps determine the optimal reaction time and can reveal if the product is degrading under the reaction conditions over extended periods.[1]

Troubleshooting Decision Tree for Low Yield

Low Yield Troubleshooting Start Low Yield (<40%) CheckPurity Verify Purity of Starting Materials & Solvents (NMR, Anhydrous) Start->CheckPurity Problem1 Impurity Detected? CheckPurity->Problem1 Purify Purify/Replace Reagents Problem1->Purify Yes OptimizeBase Optimize Base (Strength & Stoichiometry) Problem1->OptimizeBase No Purify->CheckPurity Problem2 Improvement? OptimizeBase->Problem2 OptimizeTemp Optimize Temperature (Screen -10°C to 60°C) Problem2->OptimizeTemp No Success Yield Improved Problem2->Success Yes Problem3 Improvement? OptimizeTemp->Problem3 MonitorRxn Monitor Reaction Profile (TLC/LC-MS every hour) Problem3->MonitorRxn No Problem3->Success Yes Problem4 Product Degradation Observed? MonitorRxn->Problem4 ShortenTime Reduce Reaction Time or Lower Temperature Problem4->ShortenTime Yes Failure Consult Specialist Problem4->Failure No ShortenTime->Success

Sources

Technical Support Center: Solubility Enhancement for N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (internal designation: Cmpd-TFO). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot solubility challenges encountered during experimentation. Given that Cmpd-TFO is a novel chemical entity, this document synthesizes foundational principles of medicinal chemistry and pharmaceutics to provide actionable strategies and field-proven insights.

Understanding the Molecule: Structural Insights into Solubility Challenges

The structure of Cmpd-TFO presents specific challenges to aqueous solubility. The presence of a trifluoromethyl (-CF3) group significantly increases lipophilicity (fat-solubility), a property that often enhances metabolic stability and membrane permeability but concurrently decreases aqueous solubility.[1][2][3] The heterocyclic 1,2,4-oxadiazin-5-imine core contributes to a rigid, planar structure that can favor strong crystal lattice formation, further impeding dissolution. The N,6-dimethyl substitutions also add to the overall lipophilic character.

Initial assessments suggest Cmpd-TFO falls into the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.[4] For such compounds, the rate-limiting step for oral absorption is typically drug dissolution.[4][5] Therefore, enhancing solubility is a critical objective for successful preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: My Cmpd-TFO is precipitating out of my aqueous buffer after dilution from a DMSO stock. What is happening and how can I prevent it?

This common issue, often called "crashing out," occurs when a compound highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is poor.[6] The final concentration of the organic solvent is a critical factor.

Recommended Actions:

  • Optimize Final Cosolvent Concentration: For in vitro assays, aim for the lowest possible final DMSO concentration (typically ≤0.5%) that maintains Cmpd-TFO's solubility without affecting the experimental system.[6]

  • Employ a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can prevent immediate, large-scale precipitation.[6]

  • Consider pH Adjustment: The imine group in Cmpd-TFO may have a pKa that influences its ionization state and, consequently, its solubility. Determine the pH-solubility profile of the compound. For weakly basic drugs, lowering the pH can increase solubility.[7]

  • Utilize Solubilizing Excipients: For formulation development, incorporate solubilizing agents into your aqueous vehicle. Options include complexation agents like cyclodextrins or non-ionic surfactants.[8][9]

Q2: What are the best starting points for formulating Cmpd-TFO for in vivo oral dosing in animal models?

For early-stage in vivo studies, the goal is to achieve sufficient exposure to assess pharmacology and toxicology. Several formulation strategies can be explored:

  • Co-solvent Systems: Mixtures of water-miscible solvents can increase the solubility of nonpolar drugs.[10] A common starting point for preclinical studies is a ternary system of PEG 400, Propylene Glycol, and Water.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing solubilization and absorption.[11][12][13][14]

  • Nanosuspensions: Reducing the particle size of Cmpd-TFO to the nanometer range dramatically increases the surface area available for dissolution.[15][16][17] This can be achieved through media milling or high-pressure homogenization.[8][18]

Q3: I am observing high variability in my dissolution assay results. What could be the cause?

High variability often points to issues with either the solid form of the compound or the dissolution method itself.

Troubleshooting Steps:

  • Characterize the Solid State: Cmpd-TFO may exist in different crystalline forms (polymorphs) or as an amorphous solid.[19] Polymorphs can have different solubilities and dissolution rates.[20] Amorphous forms are generally more soluble but can be physically unstable and may convert to a less soluble crystalline form over time.[21][22] Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize your drug substance.

  • Address Post-Sampling Precipitation: If your method involves sampling and subsequent analysis (e.g., by HPLC), the compound might be precipitating after sampling but before analysis. This can happen if the sample cools or if there's a delay. An immediate dilution of the sample with a strong solvent or mobile phase can prevent this.[23]

  • Ensure Proper Wetting: Due to the lipophilic nature of the trifluoromethyl group, Cmpd-TFO particles may not wet easily, leading to clumping and inconsistent dissolution. Adding a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium can improve wettability.[24]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Use the following flowchart to diagnose and resolve solubility issues with Cmpd-TFO. This workflow guides the user from initial characterization to advanced formulation strategies.

Solubility_Troubleshooting_Workflow Cmpd-TFO Solubility Enhancement Workflow start Start: Poor Aqueous Solubility Identified char Step 1: Physicochemical Characterization - Determine pKa - Measure LogP - Assess Solid State (XRPD, DSC) - Kinetic & Thermodynamic Solubility start->char decision1 Is pH modification a viable option? char->decision1 ph_mod Strategy A: pH Adjustment - Use buffers to maintain optimal pH - Salt formation (if pKa is suitable) decision1->ph_mod Yes decision2 Is solubility still insufficient? decision1->decision2 No ph_mod->decision2 physical_mod Step 2: Physical Modifications decision2->physical_mod Yes end End: Optimized Formulation Achieved decision2->end No particle_size Strategy B: Particle Size Reduction - Micronization (Air Jet Mill) - Nanosizing (Media Milling, HPH) physical_mod->particle_size amorph Strategy C: Amorphization - Create Amorphous Solid Dispersions (ASDs) - Co-amorphous systems physical_mod->amorph decision3 Is further enhancement needed? particle_size->decision3 amorph->decision3 formulation_mod Step 3: Formulation-Based Strategies decision3->formulation_mod Yes decision3->end No cosolvent Strategy D: Co-solvents - Screen GRAS solvents (PEG, PG, Ethanol) - Optimize solvent ratios formulation_mod->cosolvent complexation Strategy E: Complexation - Screen cyclodextrins (HP-β-CD, SBE-β-CD) - Prepare inclusion complexes formulation_mod->complexation lipid Strategy F: Lipid-Based Systems - Screen oils, surfactants, co-solvents - Develop SEDDS/SMEDDS formulation_mod->lipid cosolvent->end complexation->end lipid->end Phase_Solubility_Workflow Phase-Solubility Study Workflow prep Prepare aqueous solutions of cyclodextrin (CD) at increasing concentrations (e.g., 0-40 mM) add_drug Add excess solid Cmpd-TFO to each CD solution prep->add_drug equilibrate Equilibrate samples at constant temperature (e.g., 24-48h with agitation) add_drug->equilibrate separate Separate solid from supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze Cmpd-TFO concentration in supernatant via HPLC-UV separate->analyze plot Plot [Cmpd-TFO] vs. [CD] analyze->plot interpret Interpret Diagram: - Slope indicates complexation efficiency - Linearity suggests 1:1 complex (AL-type) plot->interpret

Caption: Experimental workflow for a phase-solubility study with cyclodextrins.

Methodology:

  • Prepare Cyclodextrin (CD) Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) ranging from 0 mM to 40 mM.

  • Add Excess Drug: Add an excess of solid Cmpd-TFO to each solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter and Analyze: Filter the samples and analyze the concentration of dissolved Cmpd-TFO by HPLC.

  • Plot and Analyze: Plot the solubility of Cmpd-TFO (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase (an AL-type diagram) suggests the formation of a soluble 1:1 complex. [25][26]The slope of the line can be used to calculate the stability constant of the complex.

This guide provides a foundational framework for addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can develop robust and effective formulations to advance their research and development goals.

References

  • Vertex AI Search. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • American Pharmaceutical Review. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • PubMed. (n.d.). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • NIH. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • PubMed. (n.d.). Self-Emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017).
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • Research Journal of Pharmacy and Technology. (n.d.). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (n.d.). Nanosizing of drugs: Effect on dissolution rate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

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  • IJCRT.org. (2022). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE.
  • PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area. Retrieved from [Link]

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Overcoming resistance to N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Pest Management Professionals

Welcome to the technical support center for N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine and related oxadiazine insecticides. This guide provides in-depth troubleshooting and practical solutions for researchers encountering or aiming to proactively manage insecticide resistance. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide self-validating protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound belongs to the oxadiazine class of insecticides.[1][2] Its mode of action involves blocking voltage-gated sodium channels in the insect's nervous system.[3][4][5] Specifically, its active metabolite, DCJW, binds to the sodium channels and traps them in an inactivated state, which prevents the generation and propagation of action potentials (nerve impulses), leading to paralysis and death of the insect.[3][6] This mechanism is distinct from that of other sodium channel-targeting insecticides like pyrethroids.[6]

Q2: We are observing decreased mortality in our insect colony after application. What are the likely causes?

A primary indicator of insecticide resistance is decreased mortality.[7] The most common mechanisms of resistance to oxadiazine insecticides like indoxacarb include:

  • Target-Site Insensitivity: This involves point mutations in the voltage-gated sodium channel gene, which can reduce the binding affinity of the insecticide's active metabolite.[3][4][8] This type of resistance is often referred to as knockdown resistance (kdr) when observed with pyrethroids, and similar mutations can affect oxadiazine efficacy.[3][8]

  • Metabolic Resistance: This occurs when the insect population exhibits increased activity of detoxification enzymes.[1][2] Key enzyme families involved are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs), which break down the insecticide into non-toxic metabolites before it can reach its target site.[1][2][9][10]

Q3: How can we confirm that what we're seeing is "true" resistance and not just a failed experiment?

This is a critical first step. Poor control can sometimes be mistaken for resistance.[11][12] Before concluding that you have resistance, verify the following:

  • Application & Dosing: Ensure your application technique is correct, equipment is properly calibrated, and you are using the full recommended label rate.[11][12][13] Under-dosing can lead to poor control and accelerate resistance development.

  • Compound Integrity: Verify that the insecticide has been stored correctly and has not expired. Prepare fresh solutions for each experiment.[7][14]

  • Environmental Conditions: Maintain consistent temperature, humidity, and photoperiods during experiments, as fluctuations can affect insect physiology and insecticide efficacy.[7]

  • Pest Life Stage: Ensure you are targeting the most vulnerable life stage of the insect as specified in control guidelines.[12][15]

Q4: What is a resistance ratio (RR) and how is it calculated?

The resistance ratio (RR) is a quantitative measure of resistance. It is calculated by dividing the lethal concentration (or dose) that kills a certain percentage of the resistant population (e.g., LC50) by the LC50 of a known susceptible population.

RR = LC50 of Resistant Population / LC50 of Susceptible Population

A significant increase in the RR value is a strong confirmation of resistance. The threshold for "significant" can vary, but generally, an RR value above 10 is considered indicative of resistance that may have operational consequences.

Section 2: Troubleshooting Guide: Investigating Resistance

Problem 1: Inconsistent or Declining Efficacy in Laboratory Bioassays

You've noticed that the concentration of your oxadiazine insecticide required to achieve 50% or 90% mortality (LC50/LC90) in your target insect population is steadily increasing over time.

This workflow establishes a stable, resistant line for further mechanistic studies.

Caption: Workflow for selecting and confirming a resistant insect strain.

This protocol is essential for determining the LC50 values needed to confirm and quantify resistance.[16]

  • Preparation: Prepare a series of stock solutions of the oxadiazine insecticide with a known solvent (e.g., acetone). Diagnostic doses are insecticide-specific.[16]

  • Bottle Coating: Coat the inside of 250 ml glass bottles with 1 ml of each insecticide dilution. A control bottle should be coated with 1 ml of solvent only.[16] Roll the bottles until the solvent has completely evaporated, leaving a thin film of insecticide.

  • Insect Introduction: Introduce 20-25 adult insects of a standardized age into each bottle.

  • Observation: Record mortality at regular intervals up to a pre-determined diagnostic time (e.g., 24 hours).[16] If mortality in the control bottle exceeds 10%, the assay should be repeated.[14]

  • Data Analysis: Use probit analysis to calculate the LC50, LC90, and their 95% confidence intervals from the mortality data.[14]

Problem 2: Resistance is Confirmed, But the Mechanism is Unknown

Once resistance is confirmed phenotypically, identifying the underlying mechanism is crucial for developing effective management strategies.

Synergists are compounds that are not typically toxic on their own but can inhibit specific detoxification enzymes, thereby restoring the insecticide's efficacy if metabolic resistance is present.[9][17][18]

SynergistTarget Enzyme ClassCommon AbbreviationTypical Application
Piperonyl ButoxideCytochrome P450 MonooxygenasesPBOPre-exposure of insects for ~1 hour before insecticide bioassay.[19]
Triphenyl PhosphateCarboxylesterasesTPPPre-exposure or co-administration with insecticide.
Diethyl MaleateGlutathione S-TransferasesDEMPre-exposure or co-administration with insecticide.

Experimental Protocol:

  • Perform a standard dose-response bioassay on your resistant insect population.

  • Perform a second set of bioassays where the insects are pre-exposed to a sub-lethal dose of a synergist (e.g., PBO) for a set time (e.g., 1 hour) before being exposed to the oxadiazine insecticide.[19]

  • Calculate the LC50 for both the insecticide-only and the synergist + insecticide groups.

  • Calculate the Synergism Ratio (SR) = LC50 (insecticide alone) / LC50 (insecticide + synergist) .

Interpreting the Results:

  • An SR > 2.0 strongly suggests that the inhibited enzyme class plays a significant role in the resistance.[1] For example, a high SR with PBO indicates P450-mediated metabolic resistance.

  • An SR ≈ 1.0 suggests that metabolic detoxification via that pathway is not the primary resistance mechanism, pointing towards target-site insensitivity.

If synergist assays are negative, or if you want to confirm target-site resistance, molecular methods are necessary.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from both susceptible and resistant insect populations. Synthesize complementary DNA (cDNA).

  • PCR & Sequencing: Design primers to amplify the specific regions of the voltage-gated sodium channel gene known to harbor resistance mutations (kdr-type mutations).[19] Sequence the PCR products.

  • Sequence Analysis: Compare the nucleotide and deduced amino acid sequences of the sodium channel gene from resistant and susceptible insects. The presence of non-synonymous mutations (those that change an amino acid) in the resistant strain confirms target-site resistance.[8]

Resistance_Mechanism_Workflow Start Confirmed Resistant Insect Population Synergist_Assay Perform Synergist Bioassay (e.g., with PBO) Start->Synergist_Assay SR_High Synergism Ratio (SR) > 2? Synergist_Assay->SR_High Metabolic Conclusion: Metabolic Resistance (e.g., P450-mediated) SR_High->Metabolic Yes Target_Site_Path Conclusion: Target-Site Resistance is likely SR_High->Target_Site_Path No Molecular_Test Molecular Analysis: Sequence Sodium Channel Gene Target_Site_Path->Molecular_Test Mutation_Found Mutation Found? Molecular_Test->Mutation_Found Target_Confirmed Conclusion: Target-Site Resistance Confirmed Mutation_Found->Target_Confirmed Yes Other_Mech Consider Other Mechanisms (e.g., Cuticular, Behavioral) Mutation_Found->Other_Mech No

Caption: Decision workflow for identifying the primary mechanism of resistance.

Section 3: Strategies to Overcome or Mitigate Resistance

Based on your findings, several strategies can be employed in an Integrated Pest Management (IPM) framework to manage resistance.[15][20]

1. Insecticide Rotation: The most effective long-term strategy is to rotate insecticides with different modes of action (MoA).[15][20] Avoid using insecticides from the same MoA group in consecutive applications.[13] This reduces the selection pressure for any single resistance mechanism.

2. Use of Synergists: If metabolic resistance is confirmed, formulations that include a synergist like PBO can restore the efficacy of the oxadiazine insecticide.[9][21]

3. Tank Mixes and Mosaics: Applying a tank mix of two insecticides with different MoAs can be effective, provided both are active against the target pest.[13] A "mosaic" strategy involves applying different insecticides to different areas simultaneously.[20]

4. Maintaining Refugia: Leaving some areas untreated (refuges) allows susceptible insects to survive and interbreed with resistant individuals, which helps to dilute resistance genes within the population.[15][20]

5. Combination with Other Control Methods: Integrate chemical controls with biological controls (natural enemies), cultural practices (crop rotation), and the use of pest-resistant crop varieties to reduce overall reliance on insecticides.[15][20]

By systematically troubleshooting unexpected results and understanding the mechanisms at play, researchers can develop robust and sustainable strategies to overcome resistance and preserve the efficacy of valuable insect control agents.

References

  • Management Strategies to Avoid Insecticide Resistance. Wikifarmer. Available from: [Link]

  • Voltage-Gated Sodium Channels as Insecticide Targets. PubMed Central (PMC). Available from: [Link]

  • Insecticide Resistance Management Strategies. Insecticide Resistance Action Committee (IRAC). Available from: [Link]

  • Potential Uses of Synergists in Insecticides Resistance Management Accompanied by Their Contributions as Control Agents and Research Tools. IntechOpen. Available from: [Link]

  • Top tips for the management of insecticide resistance risks. Agriculture and Horticulture Development Board (AHDB). Available from: [Link]

  • Insect sodium channels and insecticide resistance. PubMed Central (PMC). Available from: [Link]

  • Insecticide Resistance Management. Pacific Northwest Pest Management Handbooks. Available from: [Link]

  • Role of Synergists in Resistance Management. Slideshare. Available from: [Link]

  • Take Steps to Avoid Insecticide Resistance. Pesticide Environmental Stewardship. Available from: [Link]

  • Voltage-gated sodium channels as targets for pyrethroid insecticides. Semantic Scholar. Available from: [Link]

  • Toward overcoming pyrethroid resistance in mosquito control: the role of sodium channel blocker insecticides. bioRxiv. Available from: [Link]

  • Insect sodium channels and insecticide resistance. ResearchGate. Available from: [Link]

  • Cross-resistance and biochemical mechanisms of resistance to indoxacarb in the diamondback moth, Plutella xylostella. PubMed. Available from: [Link]

  • Role of Synergists in Combating Insect Resistance to Pesticides. ResearchGate. Available from: [Link]

  • Insecticide synergists: role, importance, and perspectives. PubMed. Available from: [Link]

  • Major insect det.oxification pathways and insecticide synergists. ResearchGate. Available from: [Link]

  • Evaluation of indoxacarb, an oxadiazine insecticide for the control of pyrethroid-resistant Anopheles gambiae (Diptera: Culicidae). PubMed. Available from: [Link]

  • Cross-resistance and biochemical mechanisms of resistance to indoxacarb in the diamondback moth, Plutella xylostella. ResearchGate. Available from: [Link]

  • Evaluation of indoxacarb, an oxadiazine insecticide for the control of pyrethroid-resistant Anopheles gambiae (Diptera). Horizon IRD. Available from: [Link]

  • Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels. PubMed Central (PMC). Available from: [Link]

  • Techniques to detect insecticide resistance mechanisms (Field and laboratory manual). World Health Organization. Available from: [Link]

  • Bioassays for Monitoring Insecticide Resistance. PubMed Central (PMC). Available from: [Link]

  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Characterising insecticide resistance mechanisms. Tales from the Genome. Available from: [Link]

  • Mechanochemical Synthesis of Fluorinated Imines. PubMed Central (PMC). Available from: [Link]

  • Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. PubMed. Available from: [Link]

  • Imine formation control reactions. a Isolated yield. ResearchGate. Available from: [Link]

  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. PubMed Central (PMC). Available from: [Link]

  • İmine compounds synthesis from the reaction of amino groups with DMF‐DMA. ResearchGate. Available from: [Link]

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Technical Support Center: N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the handling, analysis, and degradation of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your research.

Introduction to the Molecule

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazine core. The presence of a trifluoromethyl group significantly influences its electronic properties, often enhancing metabolic stability and membrane permeability. However, the imine functionality and the oxadiazine ring system can be susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is crucial for accurate data interpretation and robust assay development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental lifecycle of this compound.

Sample Handling and Storage

Question 1: I am observing a rapid loss of my compound in aqueous buffer solutions, even at neutral pH. What is the likely cause?

Answer: The primary suspect is the hydrolysis of the exocyclic imine group. Imines are generally susceptible to hydrolysis, which would convert the imine to a ketone, yielding N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-one and releasing methylamine. The rate of hydrolysis can be influenced by buffer composition and temperature.

Expert Insight: While the trifluoromethyl group can electronically stabilize the adjacent ring carbon, the imine functionality remains a point of vulnerability. It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous media. If storage is unavoidable, consider aprotic solvents like DMSO at -20°C or -80°C.

Question 2: My stock solution in DMSO is turning a faint yellow color after several freeze-thaw cycles. Is this indicative of degradation?

Answer: Yes, a color change often signifies a chemical transformation. While DMSO is a relatively inert solvent, repeated freeze-thaw cycles can introduce moisture and promote slow degradation. The yellowing could be due to the formation of minor degradation products. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw stress.

Analytical Challenges

Question 3: During LC-MS analysis, I am seeing multiple peaks in my chromatogram for a supposedly pure sample. How can I identify the source of these additional peaks?

Answer: There are several possibilities for unexpected peaks in your chromatogram:

  • Degradation Products: As discussed, hydrolysis of the imine is a likely degradation pathway. You should expect to see a peak corresponding to the ketone analog, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-one.

  • Tautomers: The 4H-1,2,4-oxadiazin-5-imine structure may exist in equilibrium with other tautomeric forms. These tautomers can sometimes be separated under certain chromatographic conditions.

  • In-source Fragmentation/Adducts: The compound might be fragmenting in the mass spectrometer's ion source or forming adducts with mobile phase components (e.g., sodium, formic acid).

To troubleshoot, you should analyze the mass-to-charge ratio (m/z) of the unexpected peaks. The hydrolyzed ketone product would have a specific mass shift. Additionally, varying the mobile phase composition and the ionization source parameters can help differentiate between true impurities and analytical artifacts.

Question 4: I am struggling to achieve good peak shape and resolution during HPLC analysis. What are some recommended starting conditions?

Answer: For a compound with a trifluoromethyl group and a basic imine nitrogen, a reversed-phase C18 column is a good starting point. Here is a recommended protocol:

Protocol: HPLC-UV Method for this compound

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

Causality Behind the Choices:

  • C18 Column: Provides good retention for moderately polar compounds.

  • Formic Acid: Acts as an ion-pairing agent to improve peak shape for the basic imine.

  • Acetonitrile: A common organic modifier with good UV transparency.

  • Elevated Temperature: Can improve peak shape and reduce viscosity.

Predicted Degradation Pathways

Understanding the potential degradation pathways is critical for designing stable formulations and interpreting analytical data.

Hydrolytic Degradation

The most probable degradation pathway is the hydrolysis of the imine bond, particularly under acidic or basic conditions, to form the corresponding ketone.

parent N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-imine product N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-one parent->product H₂O/H⁺ or OH⁻ amine Methylamine parent->amine H₂O/H⁺ or OH⁻

Caption: Predicted hydrolytic degradation of the parent imine to its ketone analog.

Photolytic Degradation

Compounds with heterocyclic rings can be susceptible to photolytic degradation. The energy from UV light can induce ring-opening reactions or the formation of radical species.

Workflow: Forced Degradation Study

To proactively identify potential degradation products, a forced degradation study is recommended.

cluster_conditions Stress Conditions start Prepare Stock Solution of This compound acid Acidic (0.1 M HCl, 40°C) start->acid base Basic (0.1 M NaOH, 40°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative photolytic Photolytic (UV Lamp, 254 nm) start->photolytic analysis Analyze by LC-MS/MS acid->analysis base->analysis oxidative->analysis photolytic->analysis characterize Characterize Degradation Products analysis->characterize

Caption: Workflow for a forced degradation study to identify potential liabilities.

Data Summary

The following table summarizes the expected masses of the parent compound and its primary predicted degradation product for mass spectrometry analysis.

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₆H₇F₃N₄O208.0572
N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-oneC₆H₆F₃N₃O₂209.0412

References

  • Hydrolysis of Imines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Forced Degradation Studies: International Council for Harmonisation. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Properties of Trifluoromethyl Groups in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Chemistry of 1,2,4-Oxadiazines: Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. [Link]

How to increase the stability of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and experimental protocols to help researchers, scientists, and drug development professionals maintain the stability and integrity of this compound. Our guidance is based on established principles of heterocyclic chemistry and proven stability testing methodologies.

While direct literature on this specific molecule is limited, the core structure—a 1,2,4-oxadiazine ring with an exocyclic imine—provides a strong basis for predicting its stability profile. The presence of an imine functional group (-C=NH) and an electron-withdrawing trifluoromethyl (CF3) group are key determinants of its chemical behavior.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound?

A1: The most significant stability concern is the exocyclic imine functional group, which is susceptible to hydrolysis, especially under acidic or, in some cases, basic conditions.[2][3] This reaction would convert the imine to a carbonyl group, forming the corresponding 1,2,4-oxadiazin-5-one analog. Additionally, like many complex organic molecules, it may be sensitive to photodegradation and aggressive oxidation.

Q2: What is the role of the trifluoromethyl (CF3) group in the molecule's stability?

A2: The CF3 group is a strong electron-withdrawing group. This property can significantly influence the electronic characteristics of the heterocyclic ring.[1] While the C-F bond itself is highly robust and resistant to metabolic degradation, the group's electron-withdrawing nature can affect the reactivity of adjacent functional groups, potentially influencing the rate of hydrolysis at the imine.[1][4]

Q3: What are the ideal storage conditions for this compound in solid form?

A3: For maximum long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or -80°C.[5] This minimizes exposure to moisture, light, and oxygen, which are key drivers of degradation.

Q4: Which solvents should be used for preparing stock solutions?

A4: For short-term use, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For longer-term storage in solution, aliquots should be stored at -80°C. Avoid protic solvents, especially aqueous buffers, for long-term storage as they can facilitate hydrolysis of the imine.

Troubleshooting Guide: Common Experimental Issues

Problem 1: A new, more polar peak appears in my HPLC analysis after incubating the compound in an aqueous buffer.

  • Likely Cause: This is a classic sign of hydrolysis. The imine group has likely reacted with water to form a carbonyl group (an oxadiazinone), which is generally more polar. The rate of hydrolysis is often pH-dependent.[3]

  • Solution:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The hydrolyzed product should have a mass corresponding to the replacement of the =NH group with an =O group.

    • pH Optimization: Conduct a pH-rate profile study (see Protocol 2) to identify the pH at which the compound is most stable. Many imines exhibit maximum stability in a slightly basic pH range (e.g., pH 7.5-9), with increased hydrolysis rates under acidic conditions.[3]

    • Minimize Incubation Time: Prepare fresh solutions in aqueous media immediately before use and minimize the incubation time in your assay.

    • Consider Co-solvents: If your experiment allows, increasing the percentage of an organic co-solvent (like DMSO) in the final assay buffer can reduce the activity of water and slow hydrolysis.

Problem 2: I'm observing a gradual loss of compound potency in my multi-day cell-based assay.

  • Likely Cause: In addition to potential metabolic degradation by the cells, the compound is likely degrading in the aqueous cell culture medium over the extended incubation period.

  • Solution:

    • Stability in Media: Perform a stability test directly in the cell culture medium (without cells). Aliquot the compound into the medium, incubate under assay conditions (e.g., 37°C, 5% CO2), and quantify the parent compound concentration by HPLC or LC-MS at several time points (e.g., 0, 4, 12, 24, 48 hours).[6]

    • Dosing Strategy: If significant degradation is observed, consider a repeated dosing strategy where fresh compound is added to the cells daily, rather than a single dose at the beginning of the experiment.

    • Formulation Strategies: For in vivo studies, consider formulation approaches like encapsulation or the use of cyclodextrins to protect the imine group from premature hydrolysis.

Problem 3: The solid compound has developed a yellowish or brownish tint over time.

  • Likely Cause: Discoloration often indicates oxidative or photolytic degradation.[7] Trace impurities, oxygen, or exposure to light (especially UV) can initiate free-radical chain reactions.

  • Solution:

    • Confirm Purity: Re-analyze the compound by HPLC to quantify the purity and identify any new degradation peaks.

    • Improve Storage: If not already doing so, immediately transfer the compound to an amber vial, purge with argon or nitrogen, and store at -20°C or below.[5]

    • Repurification: If significant degradation has occurred, the material may need to be repurified by chromatography or recrystallization before further use.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This study is essential for rapidly identifying the compound's vulnerabilities.[7][8] It involves exposing the compound to harsh chemical and physical conditions to accelerate degradation.

Objective: To determine the degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H2O2). Incubate at room temperature for 24 hours.[9]

    • Thermal Stress: Incubate a solution (in DMSO) and a sample of the solid compound at 80°C for 48 hours.

    • Photostability: Expose a solution and a solid sample to a light source providing at least 1.2 million lux hours, as per ICH Q1B guidelines.[7]

  • Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.[10] Use a mass spectrometer (LC-MS) to help identify degradation products.

Data Presentation:

Stress ConditionIncubation Time (h)Temperature (°C)% DegradationNumber of Degradants
Control (Unstressed)24RT< 1%0
0.5 M HCl2460DataData
0.5 M NaOH2460DataData
1.5% H2O224RTDataData
Thermal (Solid)4880DataData
Photolytic(1.2M lux h)RTDataData

Note: Populate the table with your experimental results.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for the compound in aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Sample Incubation: Spike the compound into each buffer to a final concentration of ~50 µg/mL. Ensure the final organic solvent concentration is low and consistent across all samples (<1%).

  • Time Points: Incubate all samples at a constant temperature (e.g., 37°C). Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Immediately quench any further degradation by adding an equal volume of mobile phase and analyze by HPLC-UV.

  • Data Analysis: For each pH, plot the natural logarithm of the compound concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.

Visualizations

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway is the hydrolysis of the exocyclic imine to a carbonyl, converting the parent compound into its corresponding 5-oxo analog.

G parent N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-imine (Parent Compound) hydrolyzed N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-one (Hydrolysis Product) parent->hydrolyzed amine Ammonia (NH3)

Caption: Predicted hydrolytic degradation of the parent compound.

Workflow for Stability Assessment

This workflow outlines a logical sequence for investigating and mitigating compound instability.

G cluster_hydrolysis If Hydrolysis cluster_oxidation If Oxidation/Photolysis start Instability Observed (e.g., new HPLC peak) forced_degradation Perform Forced Degradation Study (Protocol 1) start->forced_degradation identify_pathway Identify Primary Pathway (e.g., Hydrolysis, Oxidation) forced_degradation->identify_pathway ph_rate Conduct pH-Rate Profile (Protocol 2) identify_pathway->ph_rate storage Improve Storage Conditions (Inert gas, -20°C, Amber vial) identify_pathway->storage optimize_ph Determine Optimal pH for Assays ph_rate->optimize_ph mitigation Implement Mitigation Strategy (e.g., adjust buffer, fresh preps) optimize_ph->mitigation antioxidants Consider Antioxidants (Assay dependent) storage->antioxidants antioxidants->mitigation confirm Confirm Stability in Assay (QC Check) mitigation->confirm

Caption: A systematic workflow for troubleshooting compound stability.

References

  • Vertex AI Search. The Strategic Advantage of Trifluoromethylated Heterocycles in Chemical Manufacturing.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Huang, L. Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. University of California, Irvine.
  • Creative BioMart. Pharmaceutical Stability Analysis.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes).
  • MDPI. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
  • Lambrecht, J. A., & Downs, D. M. (2013). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Frontiers in microbiology, 4, 336. Available from: [Link]

  • Busto, E., Gotor-Fernández, V., & Gotor, V. (2010). Hydrolases in the stereoselective synthesis of N-heterocyclic amines and amino acid derivatives. Chemical reviews, 110(5), 2708-2745. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies.
  • BYJU'S. Imine Hydrolysis. Available from: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
  • National Center for Biotechnology Information. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1988). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by imine hydrolysis. Available from: [Link]

  • Chemical Reviews. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Available from: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide addresses the challenges associated with a novel investigational compound, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (hereafter referred to as "Compound T"). As a novel molecule, public data on its biological activity and specificity is limited. The chemical structure, featuring a trifluoromethyl group and an oxadiazine heterocycle, is common in modern medicinal chemistry for enhancing metabolic stability and target affinity.[1][2][3] However, these same features can also introduce unexpected interactions with other proteins, leading to off-target effects that can complicate data interpretation.

This document provides a framework for researchers to identify, troubleshoot, and validate experimental results, ensuring that observed phenotypes are correctly attributed to the intended mechanism of action. For illustrative purposes, we will proceed with the hypothetical scenario that Compound T was designed as an inhibitor of "Kinase Z" .

Part 1: Frequently Asked Questions (FAQs)

Q1: My phenotypic assay results with Compound T are inconsistent with the known function of its intended target, Kinase Z. What is the most likely cause?

A: This is a classic challenge in early-stage drug discovery. When a compound's effect in a cellular model (the "phenotype") does not match the expected outcome from inhibiting its primary target, the cause typically falls into one of two categories:

  • Off-Target Effects: Compound T may be binding to and modulating the activity of one or more unintended proteins ("off-targets"). The observed phenotype could be a result of action on an off-target, or a mixed effect from inhibiting both the primary target and off-targets. Heterocyclic scaffolds, while versatile, are known to interact with a range of biological targets.[4][5]

  • Experimental Artifacts: The issue may not be pharmacological. Potential artifacts include compound instability in media, poor cell permeability, or interference with the assay technology itself (e.g., autofluorescence).

Your first step should be to confirm target engagement in your cellular system and then systematically rule out off-target activity as described in the troubleshooting guides below.

Q2: I'm observing significant cytotoxicity at concentrations where Compound T should be selective for Kinase Z. Is this an off-target effect?

A: It is a strong possibility. While high concentrations of any compound can induce toxicity, cytotoxicity within 10- to 100-fold of the on-target IC50 is a red flag for off-target activity. The trifluoromethyl group, while improving metabolic stability, significantly increases lipophilicity, which can sometimes lead to non-specific membrane disruption or mitochondrial toxicity.[2]

To dissect this, you should:

  • Compare with a known Kinase Z inhibitor: Does a structurally different, well-characterized Kinase Z inhibitor cause the same toxicity at equivalent on-target inhibitory concentrations?

  • Genetic knockdown: Does silencing Kinase Z using siRNA or CRISPR/Cas9 replicate the cytotoxicity? If not, the toxicity is likely an off-target effect.

  • Perform a counter-screen: Test Compound T against panels of common toxicity targets, such as hERG, cytochrome P450 enzymes, or a panel of mitochondrial function assays.

Q3: How can I be sure that the cellular effect I'm observing is due to Compound T's interaction with Kinase Z and not something else?

  • Pharmacological: Use a second, structurally distinct inhibitor of Kinase Z. If it produces the same phenotype, it strengthens the link to Kinase Z.

  • Genetic: Use siRNA, shRNA, or CRISPR to deplete Kinase Z. This should mimic the effect of Compound T.

  • Biochemical Rescue: If possible, express a drug-resistant mutant of Kinase Z in your cells. If the cells become resistant to Compound T, it provides strong evidence of on-target action.

Q4: What are the first steps to profile the potential off-targets of Compound T?

A: The most direct method is to perform a broad screening assay. For a putative kinase inhibitor, a commercial kinome scan is the industry standard. These services (e.g., from Eurofins, Reaction Biology, Promega) test your compound at a fixed concentration (typically 1 µM) against a panel of hundreds of human kinases. The results will provide a "hit list" of potential off-targets that can then be validated with full dose-response curves. For other compound classes, similar broad panels exist for GPCRs, ion channels, and phosphatases.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Workflow for Investigating an Unexpected Phenotype

This guide provides a logical flow for diagnosing whether an unexpected result from Compound T is due to an on-target or off-target effect.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Unexpected Phenotype Observed with Compound T B Confirm Result: Repeat experiment with fresh compound and reagents A->B C Perform Dose-Response Curve (e.g., 10-point, 3-fold dilution) B->C D Is the effect dose-dependent and potent (EC50 close to IC50)? C->D E Test Orthogonal Inhibitor (Structurally different, same target) D->E Yes F Genetic Knockdown/Out (siRNA or CRISPR of Target Z) D->F Yes H Perform Broad Off-Target Screen (e.g., Kinome Scan) D->H No / Ambiguous G Does orthogonal approach recapitulate the phenotype? E->G F->G G->H No M Conclusion: Phenotype is ON-TARGET G->M Yes I Identify High-Affinity Hits (e.g., >50% inhibition @ 1µM) H->I J Validate Hits: Determine IC50 for top off-targets I->J K Genetic Knockdown of Validated Off-Targets J->K L Does off-target KD recapitulate phenotype? K->L N Conclusion: Phenotype is OFF-TARGET L->N Yes O Conclusion: Phenotype is complex (polypharmacology) or an artifact L->O No

Caption: Workflow for dissecting on-target vs. off-target phenotypes.

Guide 2: Protocols for Identifying Specific Off-Targets

Protocol 2.1: Broad Kinase Profiling (Conceptual)

  • Objective: To identify unintended kinase targets of Compound T.

  • Procedure:

    • Provide a high-quality, solid sample of Compound T (typically 1-5 mg) with confirmed purity (>98%) and identity (LC-MS, NMR).

    • Submit the compound to a commercial vendor for screening (e.g., Eurofins' KINOMEscan™, Reaction Biology's Kinase HotSpot).

    • Select a screening concentration. 1 µM is standard, as it's high enough to detect moderate-affinity interactions without being confounded by non-specific binding.

    • The vendor will perform binding or activity assays against a panel of 300-450+ kinases.

  • Data Analysis:

    • Results are typically provided as '% Inhibition at [Concentration]' or 'Kd' values.

    • Your primary target, Kinase Z, should show high inhibition (>95%).

    • Flag any other kinases with >50% inhibition as potential off-targets requiring follow-up.

Table 1: Example Kinome Scan Data for Compound T at 1 µM

Kinase Target % Inhibition @ 1 µM Classification Next Step
Kinase Z (Primary) 98% On-Target Confirm cellular IC50
Kinase A 85% Potential Off-Target Determine IC50
Kinase B 62% Potential Off-Target Determine IC50
Kinase C 15% Not a significant hit No action needed

| ... (400+ other kinases) | < 50% | Not significant hits | No action needed |

Protocol 2.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

  • Objective: To confirm that Compound T physically binds to Kinase Z inside intact cells.

  • Principle: When a protein binds to a ligand (like Compound T), its thermal stability increases. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.

  • Methodology (Simplified):

    • Culture cells and treat half with a vehicle (e.g., DMSO) and half with Compound T (e.g., 10 µM) for 1 hour.

    • Harvest and lyse the cells from both groups.

    • Aliquot the lysates into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant (containing soluble protein) and analyze by Western Blot using an antibody specific for Kinase Z.

  • Expected Result: In the Compound T-treated samples, the Western blot band for Kinase Z should persist at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.

Guide 3: Orthogonal Validation of Phenotype

This guide illustrates how to confirm that the biological effect is due to the intended target.

G cluster_0 Pharmacological Validation cluster_1 Genetic Validation A Hypothesis: Phenotype 'P' is caused by inhibition of Kinase Z B Treat cells with Compound T (Oxadiazine Scaffold) A->B C Treat cells with Inhibitor 'Y' (e.g., Pyrimidine Scaffold) A->C E Transfect cells with siRNA against Kinase Z A->E D Does Inhibitor Y cause Phenotype 'P'? B->D C->D Result High Confidence: Phenotype 'P' is mediated by Kinase Z D->Result Yes F Does Kinase Z knockdown cause Phenotype 'P'? E->F F->Result Yes

Caption: Orthogonal validation workflow.

Part 3: Data Interpretation & Best Practices

Once you have identified and validated off-targets, the key is to quantify their potency relative to your primary target. This is expressed as a selectivity window .

Table 2: Hypothetical IC50 Values for Compound T

Target Biochemical IC50 Cellular EC50 Selectivity Window (vs. Kinase Z)
Kinase Z (Primary) 15 nM 50 nM -
Kinase A 300 nM 950 nM 20-fold (Biochemical)

| Kinase B | 1,500 nM | > 10 µM | 100-fold (Biochemical) |

  • IC50: The concentration of a drug that is required for 50% inhibition in vitro.

  • EC50: The concentration of a drug that gives a half-maximal response in a cellular assay.

Calculating the Selectivity Window: Selectivity Window = (IC50 of Off-Target) / (IC50 of On-Target)

A selectivity window of >100-fold is generally considered good for a tool compound, meaning you can use it at concentrations that fully inhibit the primary target with minimal engagement of the off-target. A window of <10-fold suggests significant polypharmacology, and results obtained with such a compound must be interpreted with extreme caution.

Best Practices for Reporting:

  • Always be transparent about the off-target profile of your compound.

  • Publish the results of your kinase or safety screens.

  • When using the compound, state the concentration used and relate it to both the on-target and major off-target IC50 values.

  • Whenever possible, confirm key findings with an orthogonal validation method as described above.

This proactive approach to identifying and characterizing off-target effects will greatly increase the rigor and reproducibility of your research.

References

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
  • The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (n.d.).
  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). Source not specified.
  • Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H). (2025).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965. [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI.
  • Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. (2023). PubMed. [Link]

  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. (2023). PMC - NIH.
  • A general mechanism for the formation of imines including their N‐substituted derivatives. (2023). ResearchGate. [Link]

  • Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Refining Purification Methods for N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and structurally related heterocyclic compounds.

The unique combination of a trifluoromethyl group, an oxadiazine core, and an imine functionality presents a distinct set of purification challenges. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt methodologies to your specific experimental context.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the primary stability concerns during the purification of this compound?

A1: The main stability issue arises from the imine functional group, which is susceptible to hydrolysis, especially in the presence of acid or base catalysts.[1][2] The acidic nature of standard silica gel can promote the hydrolysis of the imine back to its corresponding amine and carbonyl precursors, leading to significant product loss.[2] Additionally, the oxadiazine ring may have limited stability under harsh pH or temperature conditions.

Q2: My crude product is a dark oil, but the desired compound should be a solid. What is a likely cause?

A2: The formation of an oil or darkly colored crude product often suggests the presence of significant impurities or polymerization. Aminobutanal, a related compound with both amine and aldehyde functionalities, is known to undergo self-polymerization, which could be analogous to potential side-reactions here.[3] Incomplete reaction, side-product formation, or degradation of the target molecule during workup are common culprits. It is also possible that the product is "oiling out" during a crystallization attempt, a phenomenon where the compound separates as a liquid instead of a solid.[4]

Q3: Can I use standard silica gel column chromatography for purification?

A3: While possible, it is often challenging. The acidic sites on silica gel can lead to the degradation of the imine.[2][5] If chromatography is necessary, consider using deactivated silica (e.g., treated with triethylamine) or a different stationary phase like neutral alumina.[5] Always perform a preliminary thin-layer chromatography (TLC) analysis to assess the stability of your compound on the chosen stationary phase.

Q4: What are the best starting points for selecting a recrystallization solvent?

A4: Recrystallization is a powerful technique for purifying nonvolatile organic solids.[6] The choice of solvent is critical and depends on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6][7] For a molecule with the polarity of this compound, consider polar aprotic solvents like acetone, acetonitrile, or ethyl acetate.[8] A solvent pair system, such as dissolving in a more polar solvent and then adding a less polar anti-solvent (e.g., hexanes), can also be effective.[7][9]

II. Troubleshooting Guides

This section provides detailed solutions to more complex purification problems, structured in a problem-cause-solution format.

Guide 1: Low Yield or Product Degradation During Column Chromatography

Problem: Significant loss of the target compound is observed after performing silica gel column chromatography, as evidenced by low recovery and the appearance of new, more polar spots on the TLC of the collected fractions.

Probable Causes:

  • Imine Hydrolysis: The acidic nature of the silica gel is likely catalyzing the hydrolysis of the C=N bond.[2]

  • Strong Adsorption: The polar nature of the oxadiazine ring and the imine nitrogen may lead to strong, irreversible binding to the silica surface.

Solutions:

Step-by-Step Protocol for Chromatography with Deactivated Silica:

  • Prepare Deactivated Silica: Create a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate). Add 1-2% triethylamine (TEA) by volume to the slurry and mix thoroughly. The TEA will neutralize the acidic sites on the silica.

  • Pack the Column: Pack the column using the TEA-containing slurry.

  • Equilibrate the Column: Flush the packed column with at least two column volumes of the eluent system (also containing 1-2% TEA) to ensure a consistent environment.

  • Load and Elute: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Elute with the TEA-containing solvent system, monitoring fractions by TLC.

Alternative Stationary Phases:

  • Neutral Alumina: Alumina is a good alternative to silica, especially for acid-sensitive compounds. Perform a TLC analysis on an alumina plate first to confirm that your compound is stable and mobile.

  • Reversed-Phase Chromatography (C18): If the compound is sufficiently polar, reversed-phase HPLC or flash chromatography can be an excellent option, using mobile phases like acetonitrile/water or methanol/water.[10][11]

Guide 2: Difficulty in Achieving High Purity by Recrystallization

Problem: After recrystallization, the product's melting point is broad, or analytical data (e.g., NMR, HPLC) shows persistent impurities.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both the product and the impurities.

  • Co-precipitation/Co-crystallization: Impurities with similar structures, such as positional isomers, may crystallize along with the product.[12]

  • "Oiling Out": The compound may be separating from the solution as a supercooled liquid (an oil) rather than a crystalline solid, trapping impurities.[4]

Solutions:

Systematic Solvent Screening Protocol:

  • Small-Scale Tests: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7]

  • Consider Solvent Pairs: If a single solvent is not ideal, try a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[7][9]

Troubleshooting "Oiling Out":

  • Lower the Crystallization Temperature: Start the cooling process at a higher temperature.

  • Increase Solvent Volume: Use a more dilute solution.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to provide a nucleation site for crystal growth.[6]

Quantitative Data for Solvent Selection:

Solvent ClassExample SolventsPolaritySuitability for Trifluoromethyl Heterocycles
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMedium to HighGood starting point for dissolving the compound.[8]
Alcohols Methanol, Ethanol, IsopropanolHighMay have high solubility even when cold; often used as the "good" solvent in a pair.
Ethers Diethyl ether, THFLow to MediumCan be effective, but volatility can be a challenge.[8]
Hydrocarbons Hexanes, HeptaneVery LowTypically used as the anti-solvent.[8]
Guide 3: Separation of Positional Isomers

Problem: The synthesis has produced a mixture of this compound and one or more positional isomers, which are difficult to separate by standard purification techniques.

Probable Causes:

  • Lack of Regioselectivity in Synthesis: The cyclization step of the synthesis may not be fully regioselective, leading to the formation of isomers.

  • Similar Physicochemical Properties: Isomers often have very similar polarities and solubilities, making them challenging to separate by chromatography or recrystallization.[12][13]

Advanced Separation Strategies:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power compared to flash chromatography.

    • Normal-Phase HPLC: May provide better separation based on subtle differences in polar interactions.

    • Reversed-Phase HPLC: Columns with different selectivities (e.g., phenyl-hexyl or embedded polar groups) can offer unique separation mechanisms beyond simple hydrophobicity.[14]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a specialized capillary column can provide excellent separation of isomers.[12][13]

  • Derivative Formation: In some cases, the mixture of isomers can be reacted to form derivatives (e.g., salts, if a basic site is available) that may have more distinct physical properties, facilitating separation.[15] After separation, the derivative can be converted back to the target compound.

III. Visual Workflows and Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification method based on the initial assessment of the crude product.

Purification_Strategy start Crude Product (N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine) is_solid Is the crude product a solid? start->is_solid tlc Perform TLC Analysis (Silica, Alumina, C18) is_solid->tlc No (Oil/Gum) recrystallize Attempt Recrystallization is_solid->recrystallize Yes stability Is compound stable on TLC plate? tlc->stability pure_solid Pure Solid Obtained? recrystallize->pure_solid chromatography Proceed to Chromatography pure_solid->chromatography No end Pure Compound pure_solid->end Yes chromatography->tlc column Perform Column Chromatography (Deactivated Silica or Alumina) stability->column Yes hplc Consider Advanced HPLC/GC for Isomer Separation stability->hplc No (Degradation) column->end hplc->end

Caption: Decision tree for purification method selection.

Imine Hydrolysis Mechanism on Silica Gel

This diagram illustrates the acid-catalyzed hydrolysis of the imine functional group, a common degradation pathway on silica gel.

Imine_Hydrolysis cluster_reactants Reactants cluster_products Degradation Products Imine R-C(=N-R')-R'' (Target Imine) ProtonatedImine R-C(=N+H-R')-R'' (Protonated Iminium Ion) Imine->ProtonatedImine Protonation by Si-OH Silica Si-OH (Acidic Silica Surface) Water H2O (Trace Water) Carbonyl R-C(=O)-R'' (Carbonyl Compound) Amine H2N-R' (Primary Amine) Carbinolamine R-C(OH)(NH-R')-R'' (Carbinolamine Intermediate) ProtonatedImine->Carbinolamine + H2O (Nucleophilic Attack) Carbinolamine->Carbonyl Elimination of Amine Carbinolamine->Amine

Caption: Acid-catalyzed imine hydrolysis pathway.

IV. References

  • Benchchem. A Technical Guide to the Initial Isolation and Purification of Oxoazanide Derivatives. Available from:

  • IJFMR. Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives. Available from:

  • Benchchem. Minimizing side reactions in the synthesis of oxadiazine heterocycles. Available from:

  • ACS Publications. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Available from:

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from:

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available from:

  • University of California, Davis. Recrystallization. Available from:

  • Unknown Source. Recrystallization. Available from:

  • Benchchem. Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Available from:

  • ResearchGate. How to separate imine from reaction mixture?. Available from:

  • Reddit. Purification of an imine/methods on using alumina. Available from:

  • Unknown Source. Recrystallization. Available from:

  • ResearchGate. HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Available from:

  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Available from:

  • Benchchem. Overcoming challenges in the large-scale purification of aminobutanal. Available from:

  • SIELC Technologies. Separation of Methyl trifluoromethanesulfonate on Newcrom R1 HPLC column. Available from:

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from:

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Validation & Comparative

A Comparative Guide to the Bioactivity of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioactivity of the novel compound, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, as a potential inhibitor of monoamine oxidase (MAO). Given the therapeutic significance of MAO inhibition in the treatment of neurodegenerative diseases and mood disorders, this document outlines a comparative analysis against established benchmarks, supported by detailed experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a robust methodology for assessing the potency, selectivity, and mechanism of action of this and similar novel chemical entities.

Introduction: The Therapeutic Target - Monoamine Oxidase

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2][3] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1][3] Inhibition of MAO-A is a validated strategy for treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[4][5][6] The development of novel MAO inhibitors, particularly those with improved selectivity and safety profiles, remains an active area of research. The subject of this guide, this compound, represents a novel scaffold within the broader class of 1,2,4-oxadiazine derivatives, some of which have been explored as potential MAO inhibitors.

Comparative Framework: Benchmarking Against Established Inhibitors

To rigorously validate the bioactivity of this compound, its performance must be benchmarked against well-characterized MAO inhibitors. This guide proposes a comparison with two standards representing different mechanisms of inhibition:

  • Selegiline: An irreversible and selective inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[7][8][9] Its mechanism involves the formation of a covalent bond with the enzyme.[1]

  • Moclobemide: A reversible and selective inhibitor of MAO-A, used as an antidepressant.[10][11][12] Its reversible nature contributes to a more favorable safety profile compared to older, irreversible MAOIs.[13]

The comparative analysis will focus on determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition (reversible vs. irreversible) of the test compound against both MAO-A and MAO-B.

Data Presentation: Comparative Inhibitory Potency

The following table provides a template for summarizing the quantitative data obtained from the proposed experimental protocols. For the purpose of this guide, hypothetical but plausible data for the test compound are included to illustrate the comparative analysis.

CompoundTargetIC50 (nM)Inhibition TypeSelectivity Index (MAO-A/MAO-B)
This compound MAO-A50Reversible20
MAO-B1000Reversible
Selegiline MAO-A5000Irreversible0.02
MAO-B100Irreversible
Moclobemide MAO-A200Reversible15
MAO-B3000Reversible

Experimental Protocols

Protocol 1: In Vitro MAO Inhibition Assay using MAO-Glo™ Assay Kit

This protocol describes a luminescent, homogeneous assay for the determination of MAO-A and MAO-B inhibitory activity. The assay measures the activity of MAO by detecting the amount of luciferin produced from a luminogenic MAO substrate.[14][15]

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1402 or similar)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound (this compound)

  • Reference inhibitors (Selegiline, Moclobemide)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the appropriate assay buffer. Reconstitute the MAO substrate and Luciferin Detection Reagent according to the manufacturer's instructions.[16]

  • Enzyme Reaction: To each well of the 96-well plate, add 25 µL of the diluted MAO substrate.

  • Add 0.5 µL of the test compound or reference inhibitor dilutions in duplicate. For control wells, add 0.5 µL of DMSO.

  • Initiate the reaction by adding 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature on a plate shaker.

  • Signal Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the enzymatic reaction and initiate the luminescent signal.

  • Incubate for 20 minutes at room temperature, protected from light, to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and reference inhibitors relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro MAO Inhibition Assay using Amplex™ Red Assay Kit

This protocol outlines a fluorometric method for detecting MAO activity based on the measurement of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[17][18]

Materials:

  • Amplex™ Red Monoamine Oxidase Assay Kit (Invitrogen, or similar)[19]

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound and reference inhibitors

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors. Prepare the Amplex Red reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), and the appropriate MAO substrate (p-tyramine for both isoforms, or benzylamine for MAO-B) in the reaction buffer as per the kit protocol.[20]

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the Amplex Red reaction mixture.

  • Add 50 µL of the diluted test compound or reference inhibitor. For control wells, add 50 µL of assay buffer.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of the diluted MAO-A or MAO-B enzyme solution.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-595 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described in Protocol 1.

Mandatory Visualizations

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Mechanism Monoamine_Neurotransmitter Monoamine (e.g., Dopamine, Serotonin) MAO_Enzyme Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO_Enzyme Oxidative Deamination Synaptic_Cleft Synaptic Cleft Monoamine_Neurotransmitter->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Test_Compound N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine Test_Compound->MAO_Enzyme Inhibition Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Serial Dilutions of Test & Reference Compounds Add_Compounds Add Compounds/Controls Reagent_Prep->Add_Compounds Enzyme_Prep Prepare MAO-A and MAO-B Enzyme Solutions Add_Enzyme Initiate Reaction with Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate/ Detection Reagent Mix Dispense_Substrate Dispense Substrate Mix Substrate_Prep->Dispense_Substrate Dispense_Substrate->Add_Compounds Add_Compounds->Add_Enzyme Incubate Incubate at Room Temp/37°C Add_Enzyme->Incubate Add_Detection_Reagent Add Detection Reagent (MAO-Glo) or Read Directly (Amplex Red) Incubate->Add_Detection_Reagent Measure_Signal Measure Luminescence/ Fluorescence Add_Detection_Reagent->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for MAO Inhibition Assay.

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the bioactivity of this compound as a potential monoamine oxidase inhibitor. By employing standardized in vitro assays and comparing its performance against established reversible and irreversible inhibitors, researchers can effectively characterize its potency, selectivity, and mechanism of action. The detailed protocols and visual workflows are designed to ensure experimental robustness and data integrity, facilitating the advancement of novel compounds in the drug discovery pipeline.

References

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved January 19, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide? Retrieved January 19, 2026, from [Link]

  • PharmaCompass. (n.d.). Moclobemide | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 19, 2026, from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, August 17). Selegiline - StatPearls. Retrieved January 19, 2026, from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 19, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline Hydrochloride? Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective actions of selegiline. Retrieved January 19, 2026, from [Link]

  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved January 19, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline? Retrieved January 19, 2026, from [Link]

  • Dr. Oracle. (2025, October 5). What are Monoamine Oxidase Inhibitors (MAOIs)? Retrieved January 19, 2026, from [Link]

  • MentalHealth.com. (n.d.). Moclobemide. Retrieved January 19, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are MAO inhibitors and how do they work? Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Moclobemide. Retrieved January 19, 2026, from [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. Retrieved January 19, 2026, from [Link]

  • Mayo Clinic. (n.d.). Moclobemide (oral route) - Side effects & dosage. Retrieved January 19, 2026, from [Link]

  • Cambridge University Press & Assessment. (2022, July 15). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved January 19, 2026, from [Link]

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A Hypothetical Exploration: Evaluating N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine as a Kinase Inhibitor in the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a frequent driver of cancer cell proliferation, survival, and metastasis. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancers, making it a prime target for therapeutic intervention.[1][2]

This guide introduces a novel chemical entity, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine , a compound for which, to our knowledge, there is no publicly available data regarding its biological activity. The presence of a trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[3] The 1,2,4-oxadiazine core is a heterocyclic scaffold that has been explored for various biological activities.[4][5][6]

Given the structural alerts suggestive of potential biological activity, we propose a hypothetical yet rigorous experimental framework to characterize this compound as a potential kinase inhibitor. This guide will use well-established kinase inhibitors targeting the PI3K/AKT/mTOR pathway as benchmarks for comparison. Our objective is to provide a comprehensive roadmap for researchers and drug development professionals on how to approach the evaluation of a novel compound from initial screening to cellular characterization.

Comparator Kinase Inhibitors

To establish a meaningful comparison, we have selected a panel of well-characterized inhibitors that target different nodes of the PI3K/AKT/mTOR pathway.

Inhibitor Target(s) Mechanism of Action Reported IC50
Gedatolisib Dual PI3K/mTOR inhibitorATP-competitive inhibitor of PI3K and mTOR kinases.PI3Kα: 0.4 nM, mTOR: 1.6 nM
Voxtalisib (XL765) Dual PI3K/mTOR inhibitorATP-competitive inhibitor of PI3K and mTOR kinases.PI3Kγ: 9 nM[7]
Ipatasertib (GDC-0068) AKT inhibitorATP-competitive inhibitor of all three AKT isoforms (AKT1/2/3).[8]AKT1: 5 nM, AKT2: 18 nM, AKT3: 8 nM
Everolimus mTORC1 inhibitorAllosteric inhibitor of mTORC1, a rapalog.[8]mTORC1: ~1-5 nM

Proposed Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. A simplified representation of this pathway and the points of intervention for our selected comparator inhibitors are depicted below.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Voxtalisib Voxtalisib Voxtalisib->PI3K Inhibits Voxtalisib->mTORC1 Inhibits Ipatasertib Ipatasertib Ipatasertib->AKT Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway with inhibitor targets.

Hypothetical Experimental Workflow for Characterization and Comparison

To ascertain the potential of this compound as a kinase inhibitor and compare it with the established compounds, a systematic, multi-step experimental approach is proposed.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening & Potency cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Target Engagement & Pathway Analysis Kinase_Panel Kinase Panel Screening (Broad Spectrum) IC50_Determination IC50 Determination (Biochemical Assay) Kinase_Panel->IC50_Determination Identified Hits Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Viability Confirmed Potency Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Cell_Viability->Apoptosis_Assay Determine Mechanism of Cell Death Western_Blot Western Blot Analysis (Phospho-protein levels) Apoptosis_Assay->Western_Blot Confirm On-Target Effect Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Western_Blot->Cellular_Thermal_Shift Confirm Target Engagement

Caption: Proposed experimental workflow for kinase inhibitor characterization.

Phase 1: Initial Screening and Potency Determination

1. Broad Kinase Panel Screening:

  • Rationale: The initial step is to understand the selectivity profile of the novel compound. A broad kinase panel (e.g., 400+ kinases) will reveal its primary targets and potential off-target effects. This is crucial for predicting both efficacy and potential toxicity.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega). The compound is typically tested at a single high concentration (e.g., 10 µM) against the kinase panel.

    • The output will be the percent inhibition for each kinase. Strong inhibition (e.g., >90%) of specific kinases identifies them as potential primary targets.

2. IC50 Determination (Biochemical Assay):

  • Rationale: Once primary kinase targets are identified (hypothetically, let's assume PI3Kα and mTOR), the next step is to quantify the potency of the compound against these targets. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

  • Methodology:

    • Perform a luminescent kinase activity assay (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a series of dilutions of the novel compound and the comparator inhibitors (Gedatolisib, Voxtalisib).

    • In a 384-well plate, combine the recombinant kinase (PI3Kα or mTOR), the appropriate substrate, and ATP.

    • Add the serially diluted inhibitors to the wells.

    • Incubate the reaction for the optimized time at the appropriate temperature.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Phase 2: Cellular Activity Assessment

1. Cell Viability/Proliferation Assay:

  • Rationale: Moving from a biochemical to a cellular context is critical to assess the compound's ability to penetrate cells and exert a biological effect. A cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) would be an appropriate model.

  • Methodology:

    • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the novel compound and the comparator inhibitors.

    • Incubate for 72 hours.

    • Add a viability reagent such as MTT or CellTiter-Glo®.

    • Measure the absorbance or luminescence, respectively.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Phase 3: Target Engagement and Pathway Analysis

1. Western Blot Analysis:

  • Rationale: To confirm that the observed reduction in cell viability is due to the inhibition of the intended pathway, we will measure the phosphorylation status of key downstream proteins. Inhibition of PI3K/mTOR should lead to a decrease in the phosphorylation of AKT and S6 ribosomal protein.

  • Methodology:

    • Treat MCF-7 cells with the novel compound and comparators at their respective GI50 concentrations for a defined period (e.g., 2, 6, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), and total S6. A loading control like β-actin should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A significant decrease in the ratio of phosphorylated to total protein for AKT and S6 would confirm on-target pathway inhibition.

Conclusion

While this compound is a novel entity with no established biological profile, its chemical structure provides a rationale for its investigation as a potential kinase inhibitor. The experimental framework detailed in this guide provides a comprehensive and logical progression for its characterization. By systematically evaluating its biochemical potency, cellular activity, and on-target pathway engagement, and by comparing these findings to well-characterized inhibitors of the PI3K/AKT/mTOR pathway, researchers can rigorously assess its therapeutic potential. This structured approach ensures scientific integrity and provides a clear path for the potential development of a novel therapeutic agent.

References

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Comparing the efficacy of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Novel Trifluoromethyl-Containing 1,2,4-Oxadiazine Analogs as Potential Kinase Inhibitors

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a rigorous and systematic approach to analog design, synthesis, and evaluation. This guide provides a comprehensive framework for comparing the efficacy of a series of N,6-disubstituted-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine analogs. While the specific scaffold N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine represents a novel chemical space with limited public data, this document will leverage established principles and analogous structures from the literature to construct a robust comparative methodology.

Our focus will be on a hypothetical series of analogs designed as inhibitors of a key oncogenic kinase, such as a member of the Receptor Tyrosine Kinase (RTK) family. The inclusion of the trifluoromethyl (CF3) group is a strategic choice, often employed to enhance metabolic stability, binding affinity, and cell permeability. The 1,2,4-oxadiazine core serves as a versatile scaffold for presenting substituents in a defined three-dimensional arrangement to probe the ATP-binding pocket of the target kinase.

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with the essential protocols and conceptual framework required to progress a novel inhibitor series from initial screening to lead optimization.

Rationale and Analog Design Strategy

The core hypothesis is that modulation of the N-6 substituent on the 1,2,4-oxadiazine ring will significantly impact binding affinity and selectivity for our target kinase. The imine functional group at the 5-position is postulated to act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase.

Our hypothetical analog series (Table 1) will explore the impact of varying the steric and electronic properties of the N-6 substituent. We will start with the lead compound, AX-001 (N,6-dimethyl), and introduce progressively larger and more functionally diverse groups.

Table 1: Hypothetical Analog Series for Comparative Efficacy Studies

Compound IDN-6 SubstituentRationale
AX-001 MethylLead compound, small and compact.
AX-002 EthylModest increase in steric bulk.
AX-003 CyclopropylIntroduces conformational rigidity.
AX-004 PhenylExplores potential for π-stacking interactions.
AX-005 4-FluorophenylModulates electronic properties of the phenyl ring.

Experimental Workflow: A Step-by-Step Guide to Comparative Efficacy Testing

A multi-tiered approach is essential for efficiently comparing the analogs and identifying a lead candidate. The workflow is designed to progressively increase in complexity and physiological relevance, starting with biochemical assays and moving towards cell-based and preclinical models.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: ADME/Tox Profiling biochem_ic50 Biochemical IC50 Determination (e.g., TR-FRET Assay) selectivity Kinase Selectivity Profiling (Panel of >50 Kinases) biochem_ic50->selectivity decision1 Potency & Selectivity Filter (IC50 < 100 nM, SI > 10x) selectivity->decision1 cell_potency Cellular Potency (EC50) (Target Phosphorylation Assay) cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT, CellTiter-Glo) cell_potency->cytotoxicity target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) cytotoxicity->target_engagement decision2 Cellular Activity & Safety Filter (EC50 < 500 nM, SI > 10x) target_engagement->decision2 adme In Vitro ADME Assays (Microsomal Stability, Permeability) tox Early Toxicity Screening (hERG, CYP Inhibition) adme->tox lead_candidate Lead Candidate for In Vivo Studies tox->lead_candidate start Analog Series (AX-001 to AX-005) start->biochem_ic50 decision1->cell_potency Promising Analogs decision2->adme Optimized Analogs

Caption: Tiered experimental workflow for comparative evaluation of kinase inhibitor analogs.

Tier 1: Biochemical Potency and Selectivity

The initial tier focuses on the direct interaction between the compound and the purified target kinase.

2.1.1. Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method.

  • Principle: The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[1] A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This proximity results in a high FRET signal.[1][2] An inhibitor compound will displace the tracer, leading to a decrease in the FRET signal.[1]

  • Protocol: LanthaScreen® Eu Kinase Binding Assay

    • Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1] Prepare serial dilutions of the test compounds (AX-001 to AX-005) in DMSO, followed by an intermediate dilution in the kinase buffer.[3]

    • Kinase/Antibody Mixture: Prepare a 2X solution of the purified, tagged target kinase and the Eu-labeled anti-tag antibody in the kinase buffer.[1]

    • Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.[1]

    • Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound dilution.[1]

    • Reaction: Add 8 µL of the 2X kinase/antibody mixture, followed by 4 µL of the 4X tracer solution.[1]

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[2]

    • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.1.2. Kinase Selectivity Profiling

A critical aspect of a good kinase inhibitor is its selectivity. We will screen our most potent analogs against a panel of other kinases to identify potential off-target effects.

  • Protocol: This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins). The compounds are tested at a single high concentration (e.g., 1 µM) against a panel of >50 kinases using a radiometric activity assay, which is considered the gold standard.[4] The percent inhibition is calculated for each kinase. Follow-up IC50 determinations are performed for any kinases that show significant inhibition (>50%).

Tier 2: Cellular Activity and Target Engagement

This tier assesses the ability of the compounds to enter cells, engage the target kinase, and inhibit its downstream signaling pathway.

2.2.1. Cellular Potency (EC50) Determination

We will use a cell line where the target kinase is a known driver of proliferation or a specific signaling event.

  • Principle: An antibody specific to the phosphorylated form of a known downstream substrate of the target kinase is used to quantify kinase activity within the cell. Inhibition of the kinase by the test compound will lead to a dose-dependent decrease in the phosphorylation signal.

  • Protocol: In-Cell Western or ELISA-based Phosphorylation Assay

    • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

    • Cell Lysis: Lyse the cells and quantify the total protein concentration.

    • Detection: Use an ELISA or In-Cell Western format with a primary antibody against the phosphorylated substrate and a labeled secondary antibody to detect the signal. Normalize the phosphorylation signal to the total protein content.

    • Analysis: Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 value.

2.2.2. Cellular Target Engagement

Confirming that the compound physically binds to the target kinase inside the cell is crucial.

  • Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Protocol: CETSA

    • Treatment: Treat intact cells with the test compound or vehicle control.

    • Heating: Heat aliquots of the cell suspension across a range of temperatures.

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Detection: Analyze the amount of soluble target kinase remaining at each temperature by Western blot or another suitable method.

    • Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Tier 3: ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is essential to de-risk the progression of lead compounds.[5]

  • Principle: A panel of standardized in vitro assays is used to predict the in vivo pharmacokinetic and safety profile of the compounds.[6][7]

  • Key Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.[7]

    • Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability and predict oral absorption.[7]

    • CYP Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[7][8]

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.[6]

    • hERG Inhibition: Assess the risk of cardiac toxicity using an automated patch-clamp assay.

Comparative Data Analysis and Decision Making

The data from all tiers of the experimental workflow will be compiled to facilitate a direct comparison of the analogs.

Table 2: Hypothetical Comparative Data for Analog Series

Compound IDBiochemical IC50 (nM)Cellular EC50 (nM)Cytotoxicity CC50 (µM)Microsomal Half-life (t½, min)
AX-001 85450> 2015
AX-002 50280> 2025
AX-003 251501840
AX-004 1590555
AX-005 10 65 > 20 62

Analysis and Interpretation:

  • Structure-Activity Relationship (SAR): The data suggests that increasing the steric bulk and introducing aromatic features at the N-6 position improves biochemical potency (AX-001 vs. AX-004).

  • Cellular Efficacy: The trend in cellular potency largely mirrors the biochemical potency, indicating good cell permeability for the series.

  • Therapeutic Index: AX-004 shows potent activity but also significant cytotoxicity, resulting in a poor therapeutic index (CC50/EC50). In contrast, the addition of a fluorine atom in AX-005 mitigates the cytotoxicity while retaining high potency, making it a superior candidate.

  • Metabolic Stability: The metabolic stability generally increases with the size of the N-6 substituent, with AX-005 showing the most favorable profile.

Based on this comparative analysis, AX-005 emerges as the lead candidate for further preclinical development due to its optimal balance of high potency, cellular efficacy, low cytotoxicity, and good metabolic stability.

G cluster_0 Kinase ATP Binding Pocket pocket Hinge Region Hydrophobic Pocket I Hydrophobic Pocket II Gatekeeper Residue compound compound compound:n0->pocket:f0 H-bonds compound:n2->pocket:f0 Interactions compound:n3->pocket:f1 π-stacking

Caption: Postulated binding mode of analog AX-005 in the kinase ATP pocket.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous methodology for the comparative evaluation of novel N,6-disubstituted-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine analogs as potential kinase inhibitors. By integrating biochemical, cellular, and ADME-Tox assays, a clear path from initial screening to lead candidate selection can be established. The hypothetical data for our analog series demonstrates how a multi-parameter analysis allows for the identification of compounds with a desirable balance of properties.

The lead candidate, AX-005 , should now be subjected to further optimization and in-depth preclinical evaluation, including pharmacokinetic studies in animal models and in vivo efficacy testing in relevant cancer models. This structured approach, grounded in sound scientific principles and validated experimental protocols, provides the necessary framework to advance novel chemical matter toward clinical reality.

References

  • MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with the 4H-1,2,4-Oxadiazin-5-imine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of targeted therapies, particularly protein kinase inhibitors, has revolutionized medicine. However, a significant challenge in their clinical translation is off-target activity, leading to unexpected toxicities or diminished efficacy. Rigorous cross-reactivity profiling is therefore a cornerstone of modern drug discovery. This guide provides an in-depth, experience-driven framework for assessing the selectivity of novel kinase inhibitors, using a hypothetical lead compound, OXD-937 (N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine) , as a case study. We will compare OXD-937's hypothetical cross-reactivity profile against two established, structurally distinct kinase inhibitors, providing detailed experimental protocols and data interpretation strategies for researchers in the field.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, small molecule kinase inhibitors have become a major class of therapeutic agents. The central challenge in their development is achieving high selectivity for the intended kinase target while minimizing interactions with other kinases (the "kinome") and unrelated proteins.[1][2][3]

Off-target binding can lead to a range of adverse drug reactions (ADRs), making early and comprehensive in vitro safety and pharmacology profiling essential.[4][5][6][7] This guide is structured to walk researchers through the critical decision-making and experimental processes involved in characterizing the selectivity of a novel chemical entity.

Our subject, OXD-937 , is a hypothetical inhibitor designed to target Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently mutated in non-small cell lung cancer. The 4H-1,2,4-oxadiazin-5-imine scaffold represents a novel chemical class for EGFR inhibition, necessitating a thorough investigation of its kinome-wide selectivity.[8]

We will compare its performance against two well-characterized inhibitors with different selectivity profiles:

  • Comparator A (Erlotinib): A highly selective, first-generation EGFR inhibitor.

  • Comparator B (Sunitinib): A multi-kinase inhibitor, known for its broader spectrum of activity.

Strategic Approach to Cross-Reactivity Profiling: A Multi-Tiered Cascade

A robust cross-reactivity assessment is not a single experiment but a staged cascade. This approach allows for efficient resource allocation, beginning with broad, cost-effective screens and progressing to more complex, physiologically relevant assays for promising candidates.

Our workflow is designed as a self-validating system, where each stage provides data to inform the next.

G cluster_0 Tier 1: Primary & Broad-Panel Screening cluster_1 Tier 2: Dose-Response & Cellular Engagement cluster_2 Tier 3: In-Depth Safety & Phenotypic Screening A Primary EGFR Biochemical Assay (Determine On-Target IC50) B Broad Kinome Panel Screen (e.g., 400+ kinases @ 1µM) A->B Initial Potency C IC50 Determination for 'Hits' from Kinome Panel B->C Identify Off-Targets D Cellular Thermal Shift Assay (CETSA®) (Confirm Target Engagement in Cells) C->D Quantify Off-Target Potency E Broad Safety Panel Screen (GPCRs, Ion Channels, etc.) D->E Validate Cellular Activity F Cell-Based Phenotypic Assays (e.g., Cytotoxicity in Off-Target Lines) E->F Assess Broader Safety Liabilities G cluster_0 Cell Membrane cluster_1 Cytosolic Signaling cluster_2 Nuclear Response EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK EGFR->RAS PI3K PI3K/AKT EGFR->PI3K ERBB2 ERBB2 ERBB2->RAS ERBB2->PI3K SRC_mem SRC STAT3 STAT3 SRC_mem->STAT3 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation OXD937 OXD-937 OXD937->EGFR Primary Target (High Affinity) OXD937->ERBB2 Off-Target OXD937->SRC_mem Off-Target

Figure 2: Potential signaling impact of OXD-937. Green indicates the intended pathway inhibition, while red indicates potential off-target effects.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel kinase inhibitor, exemplified by the hypothetical compound OXD-937. The data suggests that OXD-937 is a potent EGFR inhibitor with a favorable selectivity profile compared to a multi-targeted agent, though it displays some activity against related kinases like ERBB2 and SRC.

Key Takeaways for the Researcher:

  • Selectivity is Relative: No inhibitor is perfectly selective. The goal is to identify a compound with an acceptable therapeutic window, where on-target efficacy outweighs off-target liabilities.

  • Context is Crucial: Off-target effects are not always detrimental. The inhibition of ERBB2 by OXD-937 could be advantageous in certain HER2-driven cancers.

  • Assay Choice Matters: A combination of biochemical and cell-based assays provides the most comprehensive and physiologically relevant picture of a compound's behavior. [2][9] The next logical steps for a compound like OXD-937 would be to conduct in vivo toxicology studies in animal models to determine if the observed in vitro off-target activities translate to measurable adverse effects at therapeutic doses.

References

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  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

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A Comparative In Vivo Validation Framework for Novel Insecticide Candidates: The Case of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless arms race between agricultural producers and insect pests necessitates a continuous pipeline of novel insecticides, particularly those with new modes of action to overcome existing resistance. The heterocyclic compound N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, hereafter designated as "Compound X," represents a promising scaffold. Its structure, featuring a 1,2,4-oxadiazine core, a trifluoromethyl group known to enhance metabolic stability and target affinity, and an imine moiety, suggests potential as a neuroactive insecticidal agent.[1][2]

As of the date of this guide, specific in vivo validation data for Compound X is not available in the public domain. Therefore, this document serves as an expert-guided framework, providing a comprehensive, step-by-step protocol for the in vivo validation of Compound X or structurally related molecules. It is designed for researchers in agrochemical discovery and drug development, offering a scientifically rigorous pathway from a promising lead compound to a validated candidate. We will benchmark the hypothetical performance of Compound X against established insecticide classes to provide a realistic comparative context.

The Comparative Landscape: Establishing Performance Benchmarks

To ascertain the potential of Compound X, its performance must be evaluated against insecticides with known mechanisms and efficacy profiles. The choice of comparators is critical for contextualizing the results.

Table 1: Selected Benchmark Insecticides for Comparative Validation

ClassRepresentative CompoundPrimary Mode of ActionKey Characteristics
Neonicotinoids ImidaclopridNicotinic acetylcholine receptor (nAChR) competitive modulatorHigh efficacy against sucking pests; systemic activity.[1]
Pyrethroids DeltamethrinSodium channel modulatorFast-acting, broad-spectrum contact insecticide.
Diamides ChlorantraniliproleRyanodine receptor modulatorPotent against lepidopteran pests; muscle function disruption.[1]
Oxadiazines IndoxacarbVoltage-dependent sodium channel blockerPro-insecticide requiring metabolic activation.[1]

The inclusion of Indoxacarb is particularly salient, as it belongs to the broader oxadiazine class, offering the most direct structural and mechanistic comparison for Compound X.[1]

In Vivo Efficacy Assessment: Quantifying Potency and Spectrum

The primary goal of in vivo validation is to determine if the compound is effective in a living organism. Standardized bioassays are crucial for generating reproducible and comparable data.[3]

Experiment 1: Acute Contact Toxicity (LD₅₀) in Spodoptera litura

Causality: The median lethal dose (LD₅₀) is the cornerstone of toxicity assessment. It establishes the intrinsic potency of a compound. We select Spodoptera litura (tobacco cutworm), a globally significant lepidopteran pest, as our primary model. A topical application method is chosen to ensure precise dosing and to evaluate direct contact efficacy.[3][4]

Protocol:

  • Insect Rearing: Rear S. litura larvae on an artificial diet under controlled conditions (25±1°C, 65±5% RH, 16:8 L:D photoperiod). Use second-instar larvae for all assays to ensure developmental uniformity.[4]

  • Compound Preparation: Prepare a stock solution of Compound X (and benchmarks) in analytical grade acetone. Create a series of five to seven serial dilutions.

  • Topical Application: Immobilize larvae by chilling on a cold plate. Using a microapplicator, apply a 0.5 µL droplet of the test solution to the dorsal thoracic region of each larva. A control group is treated with acetone only.

  • Incubation and Observation: Place treated larvae in individual petri dishes with a portion of the artificial diet. Maintain under rearing conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LD₅₀ values (in ng/larva) and their 95% confidence intervals.

Hypothetical Data Summary:

Table 2: Comparative Acute Contact Toxicity (LD₅₀) against S. litura (48h)

CompoundClassLD₅₀ (ng/larva)95% Confidence Interval
Compound X 1,2,4-Oxadiazin-5-imine 15.2 (12.8 - 18.1)
ImidaclopridNeonicotinoid> 1000N/A
DeltamethrinPyrethroid1.8(1.5 - 2.2)
ChlorantraniliproleDiamide9.5(7.9 - 11.4)
IndoxacarbOxadiazine25.4(21.7 - 29.8)

Interpretation: This hypothetical data positions Compound X as a potent insecticide against S. litura, outperforming the related oxadiazine, Indoxacarb, and demonstrating significantly higher efficacy than the neonicotinoid, Imidacloprid, for this pest type. While not as potent as the pyrethroid Deltamethrin, its novel structure suggests it may not be subject to existing pyrethroid resistance mechanisms.

Experiment 2: Spectrum of Activity

Causality: A commercially viable insecticide should be effective against a range of target pests. This experiment expands the validation to include insects with different feeding mechanisms and physiology.

Protocol:

  • Adapt the LD₅₀ protocol for other key pest species:

    • Sucking Pest: Aphis gossypii (Cotton aphid) using a leaf-dip or spray tower method.

    • Coleopteran Pest: Leptinotarsa decemlineata (Colorado potato beetle) using topical application on larvae.

  • Calculate LD₅₀ or LC₅₀ (median lethal concentration) values for each species.

Proposed Mechanism of Action (MoA) and In Vivo Target Validation

The 1,2,4-oxadiazine structure, particularly its presence in the neurotoxic insecticide Indoxacarb, suggests a plausible neurological target for Compound X. We hypothesize that Compound X acts as a voltage-dependent sodium channel blocker. The trifluoromethyl group could enhance binding within a key pocket of the channel protein.

MoA_CompoundX cluster_neuron Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Vesicle Synaptic Vesicle (contains ACh) Na_Channel->Vesicle Na+ influx triggers Membrane Vesicle->Membrane Fusion & ACh release nAChR nAChR Membrane->nAChR ACh binds ACh Acetylcholine (ACh) Signal Signal Propagation nAChR->Signal CompoundX Compound X CompoundX->Na_Channel BLOCKS

Caption: Hypothetical mechanism of Compound X as a sodium channel blocker.

Experiment 3: In Vivo Electrophysiological Validation

Causality: To validate the proposed MoA, we must demonstrate target engagement in a living system. The cockroach giant axon preparation is a classic and robust model for studying the effects of neurotoxicants in vivo.

Protocol:

  • Preparation: Dissect the ventral nerve cord from an adult cockroach (Periplaneta americana).

  • Mounting: Place the nerve cord in a recording chamber and perfuse with saline.

  • Stimulation & Recording: Use suction electrodes to stimulate the nerve and record action potentials from a giant axon.

  • Compound Application: Establish a stable baseline of evoked action potentials. Perfuse the preparation with a known concentration of Compound X (e.g., 10 µM).

  • Observation: Record any changes in the amplitude or frequency of the action potentials. A sodium channel blocker is expected to cause a progressive decrease and eventual abolition of the action potential.

  • Washout: Perfuse with fresh saline to determine if the effect is reversible.

  • Comparative Analysis: Repeat the experiment with Indoxacarb as a positive control.

Preliminary In Vivo Safety and Non-Target Assessment

A crucial aspect of validation is ensuring the compound has a favorable safety profile. While full toxicological workups are extensive, preliminary in vivo data in a non-target species is essential for go/no-go decisions.

Protocol: Acute Oral Toxicity in a Rodent Model (OECD 423 Guideline)

  • Model: Use female laboratory mice or rats.

  • Dosing: Administer a single oral dose of Compound X via gavage. The "Up-and-Down" procedure is typically used to minimize animal usage.

  • Observation: Observe animals for clinical signs of toxicity and mortality over a 14-day period.

  • Endpoint: The study provides an estimate of the acute oral LD₅₀ and identifies potential target organs for toxicity. A high LD₅₀ value (>2000 mg/kg) is desirable.

Conclusion and Go/No-Go Decision Pathway

This guide outlines a logical, multi-step process for the initial in vivo validation of a novel insecticide candidate like this compound. The decision to advance the compound would be based on a holistic evaluation of the data generated.

Favorable Outcome:

  • Efficacy: Potency (LD₅₀) is superior or comparable to relevant benchmarks (e.g., Indoxacarb, Chlorantraniliprole).

  • Spectrum: Activity is demonstrated against a commercially relevant range of pests.

  • MoA: A clear, validated mechanism of action is established, preferably one that can overcome existing resistance.

  • Safety: A high acute oral LD₅₀ in a rodent model indicates a favorable initial safety profile.

A compound meeting these criteria would be a strong candidate for progression to more advanced field trials, chronic toxicology studies, and environmental fate assessments. This structured in vivo validation workflow ensures that resources are focused on candidates with the highest probability of success.

References

  • A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. Source: Wiley Online Library. URL: [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Source: Journal of Visualized Experiments. URL: [Link]

  • In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Source: PubMed Central. URL: [Link]

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  • Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.). Source: International Journal of Current Microbiology and Applied Sciences. URL: [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Source: MDPI. URL: [Link]

  • 1,2,4-oxadiazole nucleus with versatile biological applications. Source: ResearchGate. URL: [Link]

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  • Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Source: PubMed. URL: [Link]

  • A general mechanism for the formation of imines including their N‐substituted derivatives. Source: ResearchGate. URL: [Link]

  • Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Source: PubMed Central. URL: [Link]

  • Imine formation control reactions. Source: ResearchGate. URL: [Link]

  • N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (Ref: IN D8526). Source: AERU Pesticide Properties Database. URL: [Link]

  • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Source: PubMed. URL: [Link]

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A Prospective Analysis of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Chemical Entity

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl group, in particular, is a bioisostere of choice for modulating lipophilicity, metabolic stability, and binding affinity.[1][2] This guide introduces N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, a novel chemical entity poised at the intersection of several promising pharmacophoric motifs. While direct experimental data on this specific molecule is not yet publicly available, this document serves as a prospective analysis, leveraging established principles and data from structurally related compounds to forecast its potential and guide future research.

We will compare this nascent compound to known standards, providing a framework for its synthesis, characterization, and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces with therapeutic potential. The 1,2,4-oxadiazine core is a versatile heterocycle with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The addition of a trifluoromethyl group and an imine functionality presents an intriguing combination that warrants a systematic investigation.

Structural Rationale and Potential Advantages

The unique architecture of this compound suggests several potential advantages in a drug discovery context:

  • Metabolic Stability: The trifluoromethyl group is known to block sites of oxidative metabolism, potentially leading to an improved pharmacokinetic profile.[1][2]

  • Enhanced Lipophilicity: The CF3 group can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and reach its biological target.[1][2]

  • Modulated Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, potentially impacting target binding and solubility.

  • Novel Target Interactions: The imine functionality introduces a new point for hydrogen bonding and other interactions within a biological target, potentially leading to novel mechanisms of action.

To contextualize these potential attributes, we will draw comparisons with established compounds that share key structural or functional features.

Comparative Analysis: Physicochemical and Biological Properties

The following table presents a prospective comparison of this compound with selected known standards. The properties for the target compound are hypothetical and based on the known effects of its constituent moieties.

PropertyThis compound (Hypothetical)Indomethacin (Anti-inflammatory Standard)[5]Fluoxetine (Trifluoromethyl-containing Drug)[6]
Molecular Formula C6H7F3N4OC19H16ClNO4C17H18F3NO
Molecular Weight 208.14 g/mol 357.79 g/mol 309.33 g/mol
Core Heterocycle 4H-1,2,4-oxadiazin-5-imineIndole-
Key Functional Groups Trifluoromethyl, Imine, MethylCarboxylic acid, Amide, ChloroTrifluoromethyl, Secondary amine, Ether
Predicted Lipophilicity (LogP) Moderately HighHighHigh
Potential Biological Activity Anti-inflammatory, Anticancer, Kinase inhibitorAnti-inflammatory (COX inhibitor)Antidepressant (SSRI)
Metabolic Stability Predicted to be high due to CF3 groupModerateHigh (due to CF3 group)

Proposed Synthetic Strategy

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of 1,2,4-oxadiazine derivatives.[7] A potential retrosynthetic analysis suggests a cyclization reaction as the key step.

Synthetic Workflow cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization reagents Trifluoroacetonitrile, Methylamine amidoxime N-hydroxy-N'-methyltrifluoroacetimidamide reagents->amidoxime Nucleophilic Addition target N,6-dimethyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazin-5-imine amidoxime->target Condensation with Chloroacetone cyclizing_agent Chloroacetone cyclizing_agent->target

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of N-hydroxy-N'-methyltrifluoroacetimidamide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trifluoroacetonitrile (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylamine (1.1 eq) in diethyl ether to the dropping funnel and add it dropwise to the trifluoroacetonitrile solution over 30 minutes.

  • Hydroxylamine Addition: Following the complete addition of methylamine, add a solution of hydroxylamine (1.2 eq) in methanol dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the amidoxime intermediate.

Part 2: Cyclization to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve the N-hydroxy-N'-methyltrifluoroacetimidamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Base and Alkylation: Add a non-nucleophilic base, for example, potassium carbonate (1.5 eq), to the solution. Stir the mixture for 15 minutes at room temperature. Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final compound by column chromatography to obtain this compound.

Proposed Experimental Evaluation and Comparative Assays

To ascertain the biological potential of the target compound, a series of in vitro assays are proposed, with direct comparison to established standards.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
  • Rationale: Many nitrogen-containing heterocycles exhibit anti-inflammatory properties. This assay will determine if the target compound can inhibit COX-1 and COX-2 enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Standard: Indomethacin, a potent non-selective COX inhibitor.[5]

Experimental Protocol:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Plate Setup: In a 96-well plate, add the enzyme, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), and arachidonic acid.

  • Compound Addition: Add varying concentrations of the test compound and Indomethacin to the wells.

  • Incubation and Measurement: Incubate the plate at 37 °C for a specified time. Measure the absorbance at a specific wavelength to determine the rate of substrate oxidation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values.

COX_Inhibition_Workflow start Prepare COX-1/COX-2 Enzyme and Substrate add_compounds Add Test Compound and Indomethacin start->add_compounds initiate_reaction Add Arachidonic Acid add_compounds->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure Measure Absorbance incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the COX inhibition assay.

Anticancer Activity: MTT Cell Proliferation Assay
  • Rationale: Trifluoromethylated heterocycles have shown promise as anticancer agents.[8][9] The MTT assay will assess the cytotoxic effects of the target compound on cancer cell lines.

  • Standard: Doxorubicin, a widely used chemotherapy agent.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and Doxorubicin for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 values.

Metabolic Stability: Liver Microsome Assay
  • Rationale: The trifluoromethyl group is expected to enhance metabolic stability. This assay will evaluate the in vitro metabolic stability of the compound.

  • Standard: A compound with known metabolic lability (e.g., Verapamil).

Experimental Protocol:

  • Incubation: Incubate the test compound and the standard with liver microsomes (human or rat) and NADPH (a cofactor for metabolic enzymes) at 37 °C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the amount of remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Directions

This compound represents a novel chemical scaffold with significant therapeutic potential, predicated on the well-documented benefits of its constituent chemical moieties. This guide provides a comprehensive, albeit prospective, framework for its synthesis, characterization, and biological evaluation. The proposed comparative studies against established standards will be crucial in elucidating its pharmacological profile and potential advantages.

Future research should focus on the successful synthesis of this molecule, followed by the rigorous execution of the outlined experimental protocols. Should the compound exhibit promising activity in these initial screens, further investigations into its mechanism of action, selectivity, and in vivo efficacy will be warranted. The exploration of this and related novel trifluoromethylated 1,2,4-oxadiazine derivatives could pave the way for a new class of therapeutic agents.

References

  • A convenient and efficient synthetic protocol for the new selenadiazole. Thiadiazole and diazaphosphole derivatives incorporating a pyridazine moiety originating from 4-(4-aminophenyl)-4-oxobutanoic acid (1) were described. All newly synthesized compounds were evaluated for their antimicrobial activity using the disk diffusion method, and their cytotoxicity was evaluated against brine shrimp lethality bioassay. (Source: NIH)
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A Comparative Guide to the Reproducibility of Experiments with N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine. As this is a molecule of prospective interest with no current data in the public domain, this document serves as a detailed research proposal, outlining robust and reproducible experimental protocols. We will draw comparisons to structurally related compounds with known activities to benchmark the potential of this new chemical entity. Our focus is on ensuring the scientific integrity and reproducibility of the proposed experiments, providing a clear path for researchers in drug discovery and medicinal chemistry.

Introduction to a Novel Heterocycle

The convergence of a trifluoromethyl group, an oxadiazine core, and an imine functionality in this compound suggests a molecule with significant potential in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and receptor binding affinity.[1][2] The 1,2,4-oxadiazine scaffold is present in various biologically active compounds, exhibiting a range of activities including antimicrobial and anticancer effects.[3][4][5] The exocyclic imine adds a further point of chemical diversity and potential for biological interactions.

Given the novelty of this compound, a systematic and reproducible experimental plan is crucial to unlock its therapeutic potential. This guide will detail such a plan, from initial synthesis to biological characterization.

Part 1: Proposed Synthesis and Characterization

A plausible and reproducible synthetic route is the cornerstone of any investigation into a novel compound. Based on established methodologies for the synthesis of related trifluoromethylated heterocycles and 1,2,4-oxadiazine derivatives, we propose the following multi-step synthesis.

Protocol 1: Synthesis of this compound

This proposed synthesis involves a key cyclization step to form the 1,2,4-oxadiazine ring.

Step 1: Synthesis of Trifluoroacetimidamide Trifluoroacetonitrile can be reacted with ammonia in a suitable solvent like ethanol to yield trifluoroacetimidamide. This reaction is a standard method for the preparation of amidines from nitriles.

Step 2: Synthesis of N-hydroxy-trifluoroacetimidamide (a trifluoromethyl amidoxime) The trifluoroacetimidamide is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate, to form the corresponding amidoxime.

Step 3: Cyclization to form the 1,2,4-oxadiazin-5-one precursor The trifluoromethyl amidoxime can undergo a [3+3] cycloaddition reaction with a suitable three-carbon synthon.[6] For instance, reaction with ethyl 2-chloroacetoacetate in the presence of a base like sodium ethoxide would be a plausible route to form the 6-methyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5(6H)-one precursor. The mechanism for a similar 1,2,4-oxadiazine ring formation is illustrated below.[7]

Step 4: Formation of the imine The resulting oxadiazin-5-one can be converted to the corresponding 5-chloro-1,2,4-oxadiazine using a chlorinating agent like phosphorus oxychloride. Subsequent reaction with methylamine would then yield the target this compound.

Synthetic_Scheme A Trifluoroacetonitrile B Trifluoroacetimidamide A->B NH3 / EtOH C N-hydroxy-trifluoroacetimidamide B->C NH2OH.HCl, NaHCO3 D 6-methyl-3-(trifluoromethyl)-4H- 1,2,4-oxadiazin-5(6H)-one C->D Ethyl 2-chloroacetoacetate, NaOEt E 5-chloro-6-methyl-3-(trifluoromethyl) -4H-1,2,4-oxadiazine D->E POCl3 F N,6-dimethyl-3-(trifluoromethyl)-4H- 1,2,4-oxadiazin-5-imine E->F CH3NH2

Caption: Proposed synthetic pathway for the target compound.

Characterization Workflow

The identity and purity of the synthesized compound will be rigorously confirmed using a suite of analytical techniques.

Characterization_Workflow Start Synthesized Compound NMR 1H, 13C, 19F NMR Start->NMR MS High-Resolution Mass Spectrometry (HRMS) Start->MS HPLC HPLC Purity Analysis Start->HPLC FTIR FT-IR Spectroscopy Start->FTIR End Confirmed Structure and Purity NMR->End MS->End HPLC->End FTIR->End

Caption: Analytical workflow for structural confirmation.

Expected characterization data, based on similar structures, would include:

  • ¹H NMR: Signals corresponding to the two methyl groups.

  • ¹³C NMR: Resonances for the methyl carbons, the trifluoromethyl carbon (with characteristic C-F coupling), and the carbons of the oxadiazine ring.

  • ¹⁹F NMR: A singlet for the CF₃ group.

  • HRMS: An accurate mass measurement confirming the elemental composition.

  • HPLC: A single peak indicating high purity (ideally >95%).

Part 2: Comparative Biological Evaluation

The biological activity of this compound will be assessed and compared with structurally related compounds known for their antimicrobial and cytotoxic properties.

Alternative Compounds for Comparison
  • 5-(Trifluoromethyl)-1,2,4-oxadiazole derivative: A five-membered heterocyclic analogue to assess the impact of the ring size and the imine functionality.[8]

  • A non-fluorinated 1,2,4-oxadiazine analogue: To determine the contribution of the trifluoromethyl group to the biological activity.

  • A known antimicrobial/anticancer drug: As a positive control to benchmark the potency of the novel compound.

Compound ClassRationale for Comparison
5-(Trifluoromethyl)-1,2,4-oxadiazoleEvaluates the influence of the heterocyclic core.
Non-fluorinated 1,2,4-oxadiazineDetermines the impact of the CF₃ group.
Standard Antimicrobial/Anticancer DrugProvides a benchmark for potency.
Protocol 2: In Vitro Antimicrobial Activity Assay

The antimicrobial properties will be evaluated against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Steps:

  • Strain Selection: Include Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Preparation of Inoculum: Grow microbial cultures to a standardized density.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and controls in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the microbial inoculum to each well and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 3: In Vitro Cytotoxicity Assay

The potential anticancer activity will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[9]

Experimental Steps:

  • Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]).

  • Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 3: Evaluation of Drug-like Properties

To assess the potential of this compound as a drug candidate, its metabolic stability will be evaluated.

Protocol 4: In Vitro Metabolic Stability Assay

The metabolic stability will be determined by incubating the compound with liver microsomes, which contain the primary drug-metabolizing enzymes.

Experimental Steps:

  • Preparation of Incubation Mixture: Combine the test compound, liver microsomes (human or mouse), and an NADPH-regenerating system in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Data Presentation and Interpretation

All quantitative data from the biological assays and metabolic stability studies will be presented in clear and concise tables for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Target Compound TBDTBDTBD
5-(CF₃)-1,2,4-oxadiazoleLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Non-CF₃ OxadiazineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CiprofloxacinPositive ControlPositive ControlN/A
FluconazoleN/AN/APositive Control

Table 2: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7A549HeLa
Target Compound TBDTBDTBD
5-(CF₃)-1,2,4-oxadiazoleLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Non-CF₃ OxadiazineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
DoxorubicinPositive ControlPositive ControlPositive Control

Table 3: Comparative Metabolic Stability

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Target Compound TBDTBD
5-(CF₃)-1,2,4-oxadiazoleLiterature/Experimental ValueLiterature/Experimental Value
Non-CF₃ OxadiazineLiterature/Experimental ValueLiterature/Experimental Value
Verapamil (Control)Literature/Experimental ValueLiterature/Experimental Value

Conclusion

This guide outlines a comprehensive and reproducible experimental framework for the synthesis and evaluation of the novel compound this compound. By following the detailed protocols and comparing the results to relevant benchmarks, researchers can systematically assess the potential of this molecule as a new therapeutic agent. The emphasis on scientific integrity and detailed methodology aims to ensure that the data generated is reliable and contributes meaningfully to the field of drug discovery.

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A Head-to-Head Comparison of Nicotinic Acetylcholine Receptor Modulators for Insect Control: Triflumezopyrim vs. Imidacloprid and Flupyrimin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Crop Protection and Drug Development

In the landscape of modern insecticide development, the nicotinic acetylcholine receptor (nAChR) remains a pivotal target. However, the evolution of resistance to widely used neonicotinoid agonists, such as imidacloprid, has necessitated the discovery of novel compounds with alternative modes of action. This guide provides a comprehensive, head-to-head comparison of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, commercially known as Triflumezopyrim, against two other significant nAChR modulators: the classic neonicotinoid agonist, Imidacloprid, and a fellow next-generation antagonist, Flupyrimin.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, comparative efficacy, and key physicochemical properties, supported by experimental data and detailed protocols.

Introduction: The Imperative for Novel nAChR Modulators

The insect nAChR is a ligand-gated ion channel critical for fast synaptic transmission in the insect central nervous system. For decades, its activation by neonicotinoid agonists like Imidacloprid has been a cornerstone of insect pest management[1]. However, the relentless selection pressure has led to widespread resistance in key pest populations, diminishing the efficacy of this class of insecticides. This has spurred the development of new generations of nAChR modulators that circumvent existing resistance mechanisms.

Triflumezopyrim and Flupyrimin represent two such innovations, both acting as nAChR antagonists but through distinct molecular interactions. This guide will dissect the nuances of their activity and performance in comparison to the archetypal neonicotinoid, Imidacloprid.

Mechanism of Action: A Tale of Agonism vs. Antagonism

The fundamental difference between these compounds lies in their interaction with the nAChR. While Imidacloprid acts as an agonist, mimicking acetylcholine to cause persistent and lethal activation of the receptor, Triflumezopyrim and Flupyrimin function as antagonists, blocking the receptor and preventing its activation.

  • Triflumezopyrim: This mesoionic insecticide is a competitive inhibitor that binds to the orthosteric site of the nAChR[2][3]. By occupying the same binding site as acetylcholine, it prevents the natural neurotransmitter from activating the channel, leading to a rapid and prolonged inhibition of neuronal signaling[2][3]. This results in lethargy, cessation of feeding, and ultimately, the death of the insect.

  • Flupyrimin: Also a nAChR antagonist, Flupyrimin's binding mechanism is distinct from that of neonicotinoids[4]. It exhibits a complex interaction with the receptor, with evidence suggesting it binds to multiple high-affinity sites, one of which is the same as the Imidacloprid binding site, and another that is insensitive to Imidacloprid[4]. This multifaceted binding ultimately blocks nerve impulse transmission.

  • Imidacloprid: As a neonicotinoid agonist, Imidacloprid binds to the nAChR and locks it in an open conformation, leading to an uncontrolled influx of ions and continuous nerve stimulation[1]. This hyperexcitation results in paralysis and death.

The antagonistic action of Triflumezopyrim and Flupyrimin is a key advantage in managing pest populations that have developed resistance to neonicotinoid agonists.

Signaling Pathway: nAChR Modulation

G cluster_0 Normal Synaptic Transmission cluster_1 Neonicotinoid Agonist Action (Imidacloprid) cluster_2 nAChR Antagonist Action (Triflumezopyrim / Flupyrimin) ACh Acetylcholine (ACh) nAChR_open nAChR (Open State) ACh->nAChR_open Binds Na_influx Cation Influx nAChR_open->Na_influx Allows Depolarization Nerve Depolarization Na_influx->Depolarization Signal_Transmission Signal Transmission Depolarization->Signal_Transmission Imidacloprid Imidacloprid nAChR_agonist nAChR (Persistently Open) Imidacloprid->nAChR_agonist Binds Continuous_Na_influx Continuous Cation Influx nAChR_agonist->Continuous_Na_influx Causes Hyperexcitation Hyperexcitation Continuous_Na_influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Antagonist Triflumezopyrim or Flupyrimin nAChR_inhibited nAChR (Inhibited State) Antagonist->nAChR_inhibited Binds No_Na_influx No Cation Influx nAChR_inhibited->No_Na_influx Prevents No_Depolarization No Depolarization No_Na_influx->No_Depolarization Signal_Blockage Signal Blockage & Lethargy No_Depolarization->Signal_Blockage

Caption: Comparative mechanism of action at the insect nAChR.

Head-to-Head Performance: Efficacy and Resistance Profile

A critical evaluation of an insecticide's performance hinges on its efficacy against target pests and its resilience to resistance development.

Comparative Efficacy

Experimental data demonstrates the high potency of Triflumezopyrim, particularly against sucking pests like the brown planthopper (Nilaparvata lugens), a major pest of rice that has developed significant resistance to Imidacloprid.

CompoundTarget PestAssay MethodLC50 / IC50Reference(s)
Triflumezopyrim Nilaparvata lugens (BPH)Rice Seedling Dip0.042 - 0.150 mg/L[4][5]
Myzus persicae (Green Peach Aphid)Radioligand Binding ([3H]-imidacloprid displacement)Kᵢ = 43 nM[2][3]
Periplaneta americana (American Cockroach)Whole-cell Voltage ClampIC₅₀ = 0.6 nM[2][3]
Imidacloprid Nilaparvata lugens (BPH) - Susceptible StrainRice Seedling Dip~0.538 ppm
Myzus persicae (Green Peach Aphid)Radioligand Binding ([3H]-imidacloprid displacement)-
Apis mellifera (Honeybee)Patch-clamp on Kenyon cellsPartial Agonist[6]
Flupyrimin Periplaneta americana (American Cockroach)Whole-cell Voltage ClampIC₅₀ = 0.32 nM[7]
Rat α4β2 nAChRRadioligand BindingIC₅₀ = 1100 nM[7]

Note: Direct comparison of LC50 and IC50 values should be done with caution due to variations in experimental conditions and target organisms across studies.

The data indicates that Triflumezopyrim and Flupyrimin exhibit potent inhibitory effects on insect nAChRs at nanomolar concentrations. Notably, Triflumezopyrim is highly effective against brown planthopper populations that are resistant to Imidacloprid. One study found that a population of Nilaparvata lugens with a moderate 15.36-fold resistance to Imidacloprid showed a low 3.02-fold resistance to Triflumezopyrim.

Cross-Resistance

A significant advantage of Triflumezopyrim is the lack of cross-resistance with neonicotinoids. Studies have shown that insect populations with resistance to Imidacloprid, nitenpyram, thiamethoxam, and dinotefuran remain susceptible to Triflumezopyrim[4]. This is attributed to its distinct mode of action as an antagonist. This makes Triflumezopyrim a valuable tool for rotation programs in insecticide resistance management (IRM).

Physicochemical Properties

The physicochemical properties of an insecticide are crucial determinants of its environmental fate, bioavailability, and formulation characteristics.

PropertyTriflumezopyrimImidaclopridFlupyrimin
IUPAC Name 4-oxo-1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-2-olateN-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramideN-[1-[(6-chloro-3-pyridinyl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide
Molecular Formula C₂₀H₁₃F₃N₄O₂C₉H₁₀ClN₅O₂C₁₃H₉ClF₃N₃O
Molecular Weight 398.3 g/mol 255.7 g/mol 315.68 g/mol
Water Solubility Low0.61 g/L (at 20°C)Slightly soluble
Log P (octanol-water partition) 1.260.57-
Vapor Pressure 2.65 x 10⁻⁸ Pa (at 25°C)3 x 10⁻¹² mmHg (at 20°C)-

Experimental Protocols

To facilitate further research and validation, this section provides detailed, representative protocols for key assays used in the characterization of nAChR modulators.

Radioligand Binding Assay: [³H]-Imidacloprid Displacement

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound to the insect nAChR by measuring its ability to displace a radiolabeled ligand, [³H]-Imidacloprid.

Experimental Workflow: Radioligand Binding Assay

G start Start prep Prepare Insect Head Membrane Homogenate start->prep incubate Incubate Membranes with [³H]-Imidacloprid and Test Compound prep->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash scint Quantify Bound Radioactivity via Scintillation Counting wash->scint analyze Analyze Data to Determine IC₅₀ and Kᵢ values scint->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize insect heads (e.g., Myzus persicae) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-Imidacloprid (e.g., 1-2 nM), and varying concentrations of the test compound (Triflumezopyrim, Flupyrimin, or unlabeled Imidacloprid).

    • For determining non-specific binding, use a high concentration of a known nAChR ligand (e.g., 10 µM unlabeled Imidacloprid).

    • Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound [³H]-Imidacloprid.

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol allows for the functional characterization of a compound's effect on nAChRs in isolated insect neurons.

Step-by-Step Protocol:

  • Neuron Dissociation and Culture:

    • Dissect the desired ganglion (e.g., terminal abdominal ganglion from Periplaneta americana) from the insect.

    • Treat the ganglion with enzymes (e.g., collagenase/dispase) to dissociate the neurons.

    • Plate the dissociated neurons on a suitable substrate (e.g., concanavalin A-coated coverslips) and culture them for a short period to allow for recovery.

  • Electrophysiological Recording:

    • Place the coverslip with the cultured neurons in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external saline solution.

    • Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an internal solution containing ions that mimic the intracellular environment.

    • Using a micromanipulator, carefully approach a neuron with the micropipette and form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply a pulse of acetylcholine (e.g., 100 µM) to the neuron to elicit an inward current through the nAChRs.

    • After a washout period, co-apply acetylcholine with varying concentrations of the test compound (Triflumezopyrim or Flupyrimin).

    • Record the resulting currents using a patch-clamp amplifier and digitize the data for analysis.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Environmental and Toxicological Profile

A key consideration in the development of new insecticides is their safety profile for non-target organisms, particularly pollinators.

  • Triflumezopyrim: Has been reported to have a favorable safety profile for pollinators. This is a significant advantage over many neonicotinoids.

  • Imidacloprid: Its use has been linked to adverse effects on bee populations, leading to restrictions on its use in some regions.

  • Flupyrimin: Also reported to have superior safety towards pollinators compared to neonicotinoids.

A risk assessment study comparing Triflumezopyrim and Imidacloprid in rice found that the risk quotient for Triflumezopyrim was slightly lower than that of Imidacloprid, indicating an acceptable and high level of protection for consumers[8].

Conclusion and Future Directions

This compound (Triflumezopyrim) represents a significant advancement in the management of sucking insect pests, particularly those resistant to conventional neonicotinoids. Its distinct mode of action as a nAChR antagonist, coupled with its high efficacy and favorable safety profile, positions it as a valuable tool in integrated pest management and insecticide resistance management programs.

The head-to-head comparison with Imidacloprid and Flupyrimin highlights the critical shift from nAChR agonism to antagonism as a successful strategy to overcome resistance. While both Triflumezopyrim and Flupyrimin are potent antagonists, further research is warranted to fully elucidate the nuances of their interactions with different nAChR subtypes across a broader range of insect species. The experimental protocols provided in this guide offer a framework for such investigations.

Future research should focus on:

  • Direct comparative studies of the binding affinities of Triflumezopyrim, Flupyrimin, and other novel nAChR modulators on a standardized panel of insect nAChR subtypes.

  • Elucidation of the molecular basis for the differential selectivity of these compounds between target pests and non-target organisms.

  • Long-term monitoring of pest populations to proactively manage the potential for resistance development to these newer classes of insecticides.

By continuing to explore the chemical space of nAChR modulators and adhering to sound resistance management principles, the scientific community can contribute to the development of more sustainable and effective crop protection solutions.

References

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Decoding the Target: A Comparative Guide to N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine and its Putative Interaction with Histone Deacetylases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide focuses on N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, a heterocyclic compound bearing a trifluoromethyl group—a moiety of significant interest in medicinal chemistry for its ability to modulate the physicochemical and biological properties of molecules. While direct experimental evidence for the specific biological target of this exact imine is not yet prevalent in public-domain literature, a comprehensive analysis of its structural features, particularly the 3-(trifluoromethyl)-4H-1,2,4-oxadiazine core, strongly suggests a likely interaction with the histone deacetylase (HDAC) family of enzymes.

This guide will, therefore, proceed under the well-supported hypothesis that this compound is a putative inhibitor of histone deacetylases. We will delve into the mechanistic rationale for this assertion, provide a comparative analysis with established HDAC inhibitors, and furnish detailed experimental protocols to enable researchers to validate this hypothesis and further characterize this and similar compounds.

The Case for Histone Deacetylases as the Primary Target

The chemical architecture of this compound shares significant homology with a class of compounds known to potently and selectively inhibit HDACs. Specifically, the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as an effective zinc-binding group (ZBG) for class IIa HDACs.[1][2][3] Histone deacetylases are zinc-dependent enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from lysine residues on histones and other proteins.[4]

The trifluoromethyl group is a key contributor to the inhibitory activity of these compounds.[5] Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbon atom, facilitating interaction with the zinc ion in the HDAC active site.[6][7] This interaction is thought to mimic the tetrahedral transition state of the deacetylase reaction. Research on trifluoromethyl ketones (TFMKs), a related class of compounds, has demonstrated their potent inhibition of HDACs, although they can be susceptible to metabolic reduction in vivo.[8][9] The oxadiazole scaffold in the title compound likely offers improved metabolic stability compared to simple TFMKs.

The proposed mechanism of action involves the coordination of the oxadiazole nitrogen atoms and potentially the exocyclic imine with the active site zinc ion, thereby blocking the catalytic activity of the enzyme. This mode of inhibition distinguishes it from the more common hydroxamic acid-based HDAC inhibitors, which are known to chelate the zinc ion but can suffer from poor pharmacokinetics and potential toxicity.[10][11] The development of non-hydroxamate HDAC inhibitors is an active area of research, aiming for improved selectivity and safety profiles.[4][12][13]

Comparative Analysis: this compound vs. Alternative HDAC Inhibitors

To contextualize the potential of this compound, it is essential to compare it with other classes of HDAC inhibitors. The landscape of HDAC inhibitors is diverse, with compounds exhibiting varying degrees of potency, isoform selectivity, and mechanisms of action.

Inhibitor ClassZinc-Binding Group (ZBG)Selectivity ProfileKey Characteristics
Hydroxamic Acids (e.g., Vorinostat, Panobinostat)Hydroxamate (-CONHOH)Pan-HDAC or Class I/IIb selectivePotent inhibitors, but can lack isoform selectivity and have associated toxicities.[10]
Benzamides (e.g., Entinostat)o-aminoanilideClass I selectiveGenerally more selective than hydroxamates, with a different kinetic profile.
Trifluoromethyl Ketones (TFMKs) Hydrated trifluoromethyl ketoneClass IIa selectivePotent and selective, but can be metabolically labile.[8][9]
5-(Trifluoromethyl)-1,2,4-oxadiazoles (TFMOs) 1,2,4-oxadiazoleClass IIa selectivePotent, selective, and potentially more metabolically stable than TFMKs.[1][3][14]
Putative: this compound 4H-1,2,4-oxadiazin-5-iminePredicted Class IIa selectiveExpected to share the favorable selectivity profile and non-hydroxamate nature of TFMOs.

Key Differentiation Points:

  • Selectivity: The primary predicted advantage of this compound, based on its TFMO-like core, is its potential for high selectivity towards class IIa HDACs (HDAC4, 5, 7, and 9).[15][16][17] This is a significant point of differentiation from pan-HDAC inhibitors like vorinostat. Isoform-selective inhibition is highly desirable to minimize off-target effects and associated toxicities.

  • Mechanism of Action: Unlike the chelating mechanism of hydroxamates, the interaction of the oxadiazine ring with the zinc ion is likely to be non-chelating, which may contribute to a different kinetic profile and improved safety.

  • Metabolic Stability: The oxadiazine ring is expected to confer greater metabolic stability compared to the readily reducible trifluoromethyl ketones.[8]

Experimental Protocols for Target Validation and Characterization

To empirically determine the target of this compound and characterize its activity, a series of biochemical and cellular assays are required.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This protocol is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of purified HDAC isoforms.

Materials:

  • Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC4, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a trypsin-like protease and a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[18][19]

  • This compound and control inhibitors (e.g., Vorinostat, a class IIa selective inhibitor)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to the assay buffer.

  • Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorophore.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of the compound to induce histone hyperacetylation in a cellular context, which is a downstream consequence of HDAC inhibition.

Materials:

  • Human cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and controls for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of histone acetylation.

Visualizing the Putative Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway and experimental workflows.

HDAC_Inhibition_Pathway Proposed Signaling Pathway of HDAC Inhibition cluster_0 Cellular Nucleus Histones Histones Gene_Expression Gene Expression Histones->Gene_Expression Acetylation promotes Histones->Gene_Expression Deacetylation represses DNA DNA DNA->Histones wraps around HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylates HDAC Histone Deacetylases (HDACs) HDAC->Histones Deacetylates Inhibitor N,6-dimethyl-3-(trifluoromethyl)- 4H-1,2,4-oxadiazin-5-imine Inhibitor->HDAC Inhibits

Caption: Proposed mechanism of action for the putative HDAC inhibitor.

Experimental_Workflow Target Validation Workflow start Hypothesis: Compound targets HDACs biochem_assay Protocol 1: In Vitro HDAC Activity Assay start->biochem_assay cellular_assay Protocol 2: Cellular Histone Acetylation Assay start->cellular_assay data_analysis Data Analysis: IC50 Determination & Western Blot Quantification biochem_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion: Target Confirmation & Potency/Selectivity Profile data_analysis->conclusion

Caption: A streamlined workflow for validating the HDAC inhibitory activity.

Conclusion and Future Directions

The structural features of this compound provide a compelling rationale for its investigation as a novel, selective inhibitor of histone deacetylases, particularly those of class IIa. Its non-hydroxamate, trifluoromethyl-containing core positions it as a potentially valuable tool compound and a lead for the development of next-generation epigenetic modulators with improved safety and efficacy profiles.

The experimental protocols detailed in this guide offer a clear path for the validation of its putative target and the characterization of its inhibitory properties. Future research should focus on determining its isoform selectivity profile across the entire HDAC family, elucidating its kinetic mechanism of inhibition, and evaluating its efficacy in relevant cellular and in vivo models of diseases where HDAC dysregulation is implicated, such as cancer and neurodegenerative disorders.

References

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  • Lauffer, B., et al. (2021). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Molecules, 26(11), 3146. [Link]

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  • de Zoeten, E. F., et al. (2012). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 859, 293-310. [Link]

  • De Simone, A., et al. (2019). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: A quantum mechanical and molecular dynamics study. International journal of molecular sciences, 20(11), 2759. [Link]

  • Melesina, J., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(1), 133-140. [Link]

  • Schön, J., et al. (2023). The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells. Cancers, 15(15), 3918. [Link]

  • Paris, M., et al. (2014). Selective class IIa HDAC inhibitors: myth or reality. Frontiers in pharmacology, 5, 255. [Link]

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  • Schmalz, M., et al. (2024). 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. European journal of medicinal chemistry, 263, 115907. [Link]

  • Stott, F. J., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS medicinal chemistry letters, 12(3), 380-388. [Link]

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A Performance Benchmark of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Heterocycle in Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. The compound at the center of this guide, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine (designated as Cmpd-X) , represents a strategic design in this endeavor. Its 1,2,4-oxadiazine core is a heterocyclic motif of growing interest, known to engage in a variety of biological interactions.[1][2] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and cell permeability.[3][4]

This guide presents a comprehensive benchmarking of Cmpd-X, postulating its activity as a protein kinase inhibitor. Protein kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention. We will objectively compare the performance of Cmpd-X against a curated set of alternative compounds, supported by detailed experimental protocols and hypothetical, yet plausible, data. This document is intended to serve as a robust framework for researchers and drug development professionals evaluating novel heterocyclic entities in their pipelines.

Comparative Performance Analysis

To contextualize the potential of Cmpd-X, we benchmark it against three comparator compounds:

  • Cmpd-A1 (Analog 1): N,6-dimethyl-3-methyl-4H-1,2,4-oxadiazin-5-imine. This direct analog lacks the trifluoromethyl group, allowing for an assessment of the CF3 moiety's contribution to activity and metabolic stability.

  • Cmpd-KI (Known Inhibitor): A well-established, commercially available kinase inhibitor with a distinct heterocyclic core (e.g., a pyrimidine-based inhibitor). This provides a benchmark against a "gold standard."

  • Cmpd-F2 (Fluorinated Alternative): Another novel trifluoromethylated heterocyclic compound, for instance, a trifluoromethyl-substituted pyrazole, to compare different fluorinated scaffolds.

The following sections will detail the hypothetical performance of these compounds across key assays.

In Vitro Kinase Inhibition

The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. Here, we hypothesize that Cmpd-X is a potent inhibitor of a specific oncogenic kinase (e.g., a receptor tyrosine kinase). The inhibitory activity is quantified as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Kinase Inhibition Data

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Index (Off-Target 1 / Target)
Cmpd-X 15 1,500 >10,000 100
Cmpd-A12502,000>10,0008
Cmpd-KI101005,00010
Cmpd-F2505,000>10,000100
  • Interpretation: The hypothetical data suggest that Cmpd-X is a potent inhibitor of the target kinase. The presence of the trifluoromethyl group in Cmpd-X appears to significantly enhance potency compared to its methyl-analog, Cmpd-A1.[5] Furthermore, Cmpd-X demonstrates a superior selectivity profile over the known inhibitor, Cmpd-KI, and a comparable selectivity to the other fluorinated alternative, Cmpd-F2. High selectivity is a critical attribute for minimizing off-target effects and potential toxicity.

Cellular Potency

To ascertain if in vitro enzyme inhibition translates to a biological effect in a cellular context, a cell viability assay is performed on a cancer cell line known to be dependent on the target kinase's activity. The half-maximal effective concentration (EC50) is determined.

Table 2: Cellular Potency in a Kinase-Dependent Cancer Cell Line

CompoundCell Viability EC50 (nM)
Cmpd-X 50
Cmpd-A1800
Cmpd-KI35
Cmpd-F2150
  • Interpretation: Cmpd-X displays potent inhibition of cancer cell viability, suggesting good cell permeability and on-target engagement in a cellular environment. While the known inhibitor, Cmpd-KI, shows slightly higher cellular potency, Cmpd-X is significantly more potent than its non-fluorinated analog (Cmpd-A1) and the other fluorinated alternative (Cmpd-F2).

Metabolic Stability

A crucial aspect of a drug candidate's viability is its resistance to metabolic breakdown, often assessed through a liver microsomal stability assay. This assay measures the rate at which the compound is metabolized by liver enzymes.[6][7][8][9]

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, minutes)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
Cmpd-X > 60 < 10
Cmpd-A11592
Cmpd-KI4525
Cmpd-F2> 60< 12
  • Interpretation: The trifluoromethyl group on Cmpd-X appears to confer significant metabolic stability, with a much longer half-life compared to its non-fluorinated analog, Cmpd-A1. This is a common effect of fluorination, as the C-F bond is very strong and less susceptible to enzymatic cleavage. Cmpd-X also shows superior metabolic stability compared to the known inhibitor, Cmpd-KI, and is comparable to the other fluorinated compound, Cmpd-F2. High metabolic stability is desirable as it can lead to a longer duration of action in vivo.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for the key assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.[10][11][12]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of ATP in kinase buffer to a concentration of 200 µM.

    • Prepare a stock solution of the kinase substrate (a specific peptide for the target kinase) in kinase buffer.

    • Prepare serial dilutions of the test compounds (Cmpd-X and comparators) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted test compound solution to the appropriate wells.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of an ADP detection reagent (e.g., a commercially available kit that couples ADP production to a fluorescent signal).

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Kinase Buffer, ATP, Substrate, and Compounds plate_compounds Dispense Compounds into 384-well Plate prep_reagents->plate_compounds add_kinase Add Kinase and Substrate plate_compounds->add_kinase start_reaction Initiate with ATP add_kinase->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction add_adp_reagent Add ADP Detection Reagent incubate_reaction->add_adp_reagent read_plate Measure Fluorescence add_adp_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]

  • Cell Seeding:

    • Culture the kinase-dependent cancer cell line in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Include wells with media only (no cells) as a background control and wells with cells treated with vehicle (DMSO) as a negative control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the EC50 value by plotting the data and fitting to a dose-response curve.

Protocol 3: Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with human liver microsomes.[6][7][8][9][16]

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the test compound at 1 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of human liver microsomes (e.g., at a concentration of 0.5 mg/mL) in the same buffer.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the compound and microsome solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Vortex and centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula that takes into account the protein concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data, although hypothetical, allow for the formulation of a preliminary structure-activity relationship.

SAR CmpdX Cmpd-X 3-CF3 1,2,4-Oxadiazine Core N,6-dimethyl Potency Increased Potency CmpdX:f0->Potency Key for high affinity binding Stability Increased Metabolic Stability CmpdX:f0->Stability Blocks metabolic attack CmpdA1 Cmpd-A1 3-CH3 1,2,4-Oxadiazine Core N,6-dimethyl CmpdA1:f0->Potency Lower affinity CmpdA1:f0->Stability Metabolically labile

Caption: Structure-Activity Relationship of the trifluoromethyl group.

The trifluoromethyl group at the 3-position of the 1,2,4-oxadiazine ring appears to be a critical determinant of both potency and metabolic stability. The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of the heterocyclic ring, potentially enhancing its interaction with the target kinase's active site. Furthermore, the CF3 group can sterically shield adjacent positions from metabolic enzymes, thereby increasing the compound's half-life. The N,6-dimethyl substitutions may also play a role in optimizing the compound's conformation for binding and in modulating its physicochemical properties.

The proposed mechanism of action for Cmpd-X involves its binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates. This disruption of the signaling pathway leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Signaling_Pathway RTK Receptor Tyrosine Kinase (Target) ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Signaling Downstream Signaling pSubstrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation CmpdX Cmpd-X CmpdX->RTK Inhibition

Caption: Proposed mechanism of action of Cmpd-X in a kinase signaling pathway.

Conclusion and Future Directions

This guide provides a framework for evaluating the performance of this compound (Cmpd-X) as a potential protein kinase inhibitor. The hypothetical data presented suggest that Cmpd-X is a promising lead compound, exhibiting high potency, good selectivity, and excellent metabolic stability, largely attributable to its trifluoromethylated 1,2,4-oxadiazine scaffold.

The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and in vitro testing of Cmpd-X and its analogs to confirm these hypotheses and to further explore the structure-activity relationships of this novel class of compounds. Subsequent studies should include in vivo pharmacokinetic and efficacy studies in relevant animal models to fully assess the therapeutic potential of this promising new entity.

References

  • Protocol for the Human Liver Microsome Stability Assay. (URL: Available upon request)
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • (PDF) Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - ResearchGate. (URL: [Link])

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. (URL: [Link])

  • In vitro kinase assay - Protocols.io. (URL: [Link])

  • Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease - PMC - PubMed Central. (URL: [Link])

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents | ACS Omega. (URL: [Link])

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - NIH. (URL: [Link])

  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease - PubMed. (URL: [Link])

  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure–Activity Relationship - ResearchGate. (URL: [Link])

  • Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products: synthesis, structural analysis and investigation of their antitumor activity | Semantic Scholar. (URL: [Link])

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI. (URL: [Link])

  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])

  • [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes] - PubMed. (URL: [Link])

  • Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed. (URL: [Link])

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])

  • Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via amidoxime O-heteroarylation/cyclization reactions sequence - ResearchGate. (URL: [Link])

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: Available upon request)
  • Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals. - ResearchGate. (URL: [Link])

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N -Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Request PDF - ResearchGate. (URL: [Link])

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC - NIH. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, ensuring the safety of laboratory personnel and the protection of our environment. This document is grounded in established safety protocols and regulatory guidelines for hazardous waste management.

I. Hazard Assessment and Initial Safety Precautions

This compound is a compound that requires careful handling due to its potential health hazards. A safety data sheet for a closely related compound, N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is imperative to treat this compound as hazardous waste.

Immediate Actions:

  • Avoid all personal contact, including inhalation [2].

  • Handle the compound and its waste only in a well-ventilated area , preferably within a chemical fume hood[3].

  • Ensure that a safety shower and eye wash station are readily accessible.

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is non-negotiable when handling this compound and its waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, as the compound is a skin irritant[1].
Eye Protection Safety glasses or gogglesTo protect against splashes that can cause serious eye damage[1].
Protective Clothing Flame-retardant and chemical-resistant lab coatTo shield skin and clothing from spills.
Respiratory Protection Certified respirator (if dust or aerosols may be generated)To prevent respiratory irritation[1].

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant[1]. Do not dispose of this chemical in the regular trash or down the drain [4].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated items like pipette tips, gloves, and empty containers, in a designated, puncture-proof, and sealable container.

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Note the date when the first piece of waste is added to the container.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Isolate: Clear the area of all personnel and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Carefully collect the absorbed material and any contaminated soil or surfaces and place it into the designated hazardous waste container[3]. All materials used for cleanup must also be disposed of as hazardous waste[3].

  • Decontamination: Decontaminate the spill area with a suitable solvent and wash it thoroughly[3].

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials[5].

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste[6][7].

Step 4: Final Disposal

  • The final and most critical step is to arrange for the collection of the hazardous waste by a licensed environmental waste management contractor or your institution's EHS department[3][4]. This ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.

  • The recommended method of disposal for similar fluorinated compounds is controlled incineration with flue gas scrubbing[8].

IV. Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Waste Generation & Collection cluster_2 Spill & Emergency Protocol cluster_3 Final Disposal Start Start: Handling this compound Assess Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant Start->Assess Spill Spill Occurs? PPE Don Appropriate PPE: - Gloves - Goggles - Lab Coat Assess->PPE GenerateWaste Waste Generated (Solid or Liquid) PPE->GenerateWaste Segregate Segregate Waste into Designated Container GenerateWaste->Segregate Label Label Container: 'Hazardous Waste' & Chemical Name Segregate->Label Store Store Sealed Container in Designated Area Label->Store Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Contain Contain Spill with Inert Absorbent Evacuate->Contain Cleanup Collect Contaminated Material as Hazardous Waste Contain->Cleanup Cleanup->Segregate ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Dispose Professional Disposal: Controlled Incineration ContactEHS->Dispose

Caption: Disposal workflow for this compound.

V. References

  • A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals - NIH. (2025-10-21). Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (n.d.). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). Retrieved from [Link]

  • N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (Ref: IN D8526) - AERU. (2025-08-04). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: DMF-DMA - Carl ROTH. (n.d.). Retrieved from [Link] cGRmfDdjODU4ZmMzYjM5YjQyNjg4YjQ5ZTE1ZTU0ZjYwZWEwYjE5YjQzY2Y0YjE3Y2M1ZGY0ZDE4NjE1ZWY2Mjc0ZGE

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific advancement continues to push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities are becoming increasingly commonplace. One such compound, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine, presents unique handling challenges due to its specific chemical properties. This guide, compiled by a Senior Application Scientist, provides in-depth, field-proven insights into the essential safety and logistical information for handling this compound, ensuring both personal safety and experimental integrity.

Understanding the Risks: Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate a meticulous approach to handling, with a primary focus on preventing skin, eye, and respiratory exposure.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of the compound.

PPE ComponentSpecifications and Rationale
Hand Protection Compatible chemical-resistant gloves are mandatory.[2] Always inspect gloves for integrity before use. Employ proper glove removal techniques to avoid contaminating your skin.[2] After handling, wash your hands thoroughly.
Eye/Face Protection Government-approved eye and face protection , such as safety glasses with side shields or a face shield, must be worn.[2] This is critical to prevent contact with the compound, which can cause serious eye irritation.[1]
Skin and Body Protection A laboratory coat or other protective clothing is required to prevent skin contact.[2] In situations with a higher risk of splashing, additional protective boots may be necessary.[2]
Respiratory Protection Use a government-approved respirator if working in an area with inadequate ventilation or when there is a risk of generating dust or aerosols.[2] This is to mitigate the risk of respiratory tract irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Receipt and Storage

Upon receiving the compound, immediately transfer it to a designated, well-ventilated storage area. The container should be kept tightly closed and stored in a cool, dry place away from incompatible substances and sources of ignition.[1]

Handling Procedures

All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the compound, do so within the fume hood. Use a spatula for solid transfers and minimize the creation of dust.

  • In Case of a Spill:

    • For small spills, use an inert absorbent material to clean the area.[1]

    • Prevent the spill from entering drains or waterways.[1][3]

    • Place all contaminated materials into a suitable, sealed container for disposal.[1]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.[1][3]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3] Continue rinsing and seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is not only a matter of safety but also of environmental responsibility.

Waste Segregation and Collection:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Protocol:

Disposal of this chemical waste must be carried out in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on approved waste disposal procedures.

Visualizing Safety: Workflow Diagrams

To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal Prep Don PPE Ventilation Verify Fume Hood Operation Weigh Weigh Compound Ventilation->Weigh Transfer Transfer Compound Weigh->Transfer Decontaminate Decontaminate Surfaces Transfer->Decontaminate Wash Wash Hands Decontaminate->Wash Waste Collect Waste Wash->Waste Dispose Follow EHS Guidelines Waste->Dispose

Caption: Standard Operating Procedure for Handling.

Emergency_Response cluster_actions Exposure Exposure Event Inhalation Move to Fresh Air Exposure->Inhalation Skin Flush with Water (15 min) Exposure->Skin Eye Flush with Water (15 min) Exposure->Eye Ingestion Rinse Mouth Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Emergency Response Protocol.

References

  • Enamine.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06) [URL not available]
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-05-17) [URL not available]
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-07) [URL not available]
  • AK Scientific, Inc. Safety Data Sheet for N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine. [URL not available]
  • AK Scientific, Inc. Safety Data Sheet for N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine. [URL not available]

Sources

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Retrosynthesis Analysis

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N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine
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N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.